molecular formula C12H9BrO B1266404 4-Bromo-4'-hydroxybiphenyl CAS No. 29558-77-8

4-Bromo-4'-hydroxybiphenyl

Cat. No.: B1266404
CAS No.: 29558-77-8
M. Wt: 249.1 g/mol
InChI Key: ARUBXNBYMCVENE-UHFFFAOYSA-N
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Description

4-Bromo-4'-hydroxybiphenyl is a useful research compound. Its molecular formula is C12H9BrO and its molecular weight is 249.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130468. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUBXNBYMCVENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40183740
Record name (1,1'-Biphenyl)-4-ol, 4'-bromo-
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29558-77-8
Record name 4-Bromo-4′-hydroxybiphenyl
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Record name 4-Bromo-4'-hydroxybiphenyl
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Record name 29558-77-8
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Record name 29558-77-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-4-ol, 4'-bromo-
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Record name 4-BROMO-4'-HYDROXYBIPHENYL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-hydroxybiphenyl (CAS 29558-77-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of 4-Bromo-4'-hydroxybiphenyl. The information is intended to support research and development activities in medicinal chemistry, materials science, and related disciplines.

Physicochemical Properties

This compound is a biphenyl derivative characterized by the presence of a bromine atom and a hydroxyl group at the 4 and 4' positions, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 29558-77-8[1][2]
Molecular Formula C₁₂H₉BrO[1][3][4]
Molecular Weight 249.10 g/mol [3][5]
Appearance White to off-white or cream powder/crystals[6]
Melting Point 164-166 °C[1][3]
Boiling Point 355.5 ± 17.0 °C (Predicted)[3]
Solubility Partially soluble in water; soluble in methanol.[1][3]
Density 1.5 ± 0.1 g/cm³ (Predicted)[1]
pKa 9.70 ± 0.15 (Predicted)[3]
LogP (XLogP3) 4.7[1]

Table 2: Spectroscopic Data Identifiers for this compound

Spectroscopic DataIdentifier/Reference
¹H NMR Available
¹³C NMR Available
IR Spectroscopy Available
Mass Spectrometry Available
SDBS (AIST Spectral DB) 18922

Experimental Protocols

This compound is a valuable synthetic intermediate. The following protocols describe its preparation and a common subsequent reaction.

Synthesis of this compound via Hydrolysis

A common method for the preparation of this compound involves the hydrolysis of a protected precursor, such as 4-bromo-4'-benzenesulphonyloxybiphenyl.[3]

Experimental Workflow: Synthesis of this compound

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 4-bromo-4'-benzenesulphonyloxybiphenyl in a mixture of water and dioxane. add_naoh Add a solution of sodium hydroxide. start->add_naoh hydrolysis Heat the mixture to induce hydrolysis. add_naoh->hydrolysis workup Perform aqueous workup to remove impurities. hydrolysis->workup purify Purify the crude product by recrystallization or chromatography. workup->purify product Obtain pure this compound. purify->product

Caption: Workflow for the Synthesis of this compound.

Methodology:

  • Reaction Setup: 4-bromo-4'-benzenesulphonyloxybiphenyl is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like dioxane to ensure solubility of both the starting material and the reagent.[3]

  • Hydrolysis: A solution of sodium hydroxide is added to the reaction mixture. The mixture is then heated to facilitate the hydrolytic cleavage of the benzenesulfonate protecting group.

  • Workup: After the reaction is complete, an aqueous workup is performed. This typically involves neutralization of the excess base and extraction of the product into an organic solvent.

  • Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biaryl structures. This is a common strategy in the synthesis of pharmaceuticals and advanced materials.[7]

Experimental Workflow: Suzuki-Miyaura Coupling of this compound

G General Workflow for Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification reactants Combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent. heating Heat the reaction mixture under an inert atmosphere. reactants->heating workup Perform an aqueous workup and extract the product. heating->workup purify Purify the product by column chromatography. workup->purify product Obtain the desired substituted biphenyl product. purify->product

Caption: General Workflow for Suzuki-Miyaura Coupling.

Methodology:

  • Reaction Setup: In a reaction vessel, this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a degassed solvent.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period to allow the cross-coupling to proceed.

  • Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified by column chromatography to isolate the desired biaryl compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to other polybrominated biphenyls (PBBs) and hydroxylated polychlorinated biphenyls (OH-PCBs) suggests potential endocrine-disrupting properties.[8][9] These classes of compounds are known to interfere with the thyroid hormone system.[9]

Hydroxylated biphenyls can mimic the structure of thyroid hormones and may interact with thyroid hormone receptors and transport proteins.[8]

Hypothesized Signaling Pathway: Endocrine Disruption by this compound

G Hypothesized Endocrine Disruption Pathway cluster_0 Cellular Environment cluster_1 Cellular Response compound This compound receptor Thyroid Hormone Receptor (TR) compound->receptor Binds to gene Thyroid Hormone Responsive Genes receptor->gene Regulates response Altered Gene Expression gene->response effect Disruption of Normal Thyroid Hormone Signaling response->effect

Caption: Hypothesized Endocrine Disruption Pathway.

This proposed mechanism suggests that this compound may bind to thyroid hormone receptors, leading to either agonistic or antagonistic effects. This interaction can result in altered expression of thyroid hormone-responsive genes, thereby disrupting the normal physiological processes regulated by thyroid hormones. It is important to note that this is a hypothesized pathway based on the activity of structurally related compounds, and further experimental validation is required.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the presence of two reactive sites: the hydroxyl group and the carbon-bromine bond.

  • Precursor for Novel Compounds: It serves as a starting material for the synthesis of more complex molecules, such as 4-cyano-4'-hydroxybiphenyl.[3]

  • Monomer in Polymer Synthesis: The bifunctional nature of this compound makes it a suitable monomer for the production of polymers and plastics.[6]

  • Fragment in Drug Discovery: The biphenyl scaffold is a common motif in many biologically active compounds. This compound can be used as a building block in the synthesis of potential drug candidates, where the bromine atom allows for further functionalization through cross-coupling reactions.[7]

  • Liquid Crystal Research: Biphenyl derivatives are fundamental components in the development of liquid crystal materials.[2]

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-hydroxybiphenyl from 4-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust and efficient method for the synthesis of 4-Bromo-4'-hydroxybiphenyl, a valuable intermediate in the pharmaceutical and materials science industries. The synthesis is achieved through a two-step process commencing with the protection of the hydroxyl group of 4-bromophenol, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-bromophenylboronic acid, and concluding with deprotection. This guide offers detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and workflow.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules, including biologically active compounds and liquid crystals. Its structure, featuring a biphenyl core with distinct bromo and hydroxyl functionalities, allows for further selective chemical modifications. This guide focuses on a reliable synthetic route starting from the readily available precursor, 4-bromophenol. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1]

Reaction Mechanism: A Two-Step Approach

The synthesis of this compound from 4-bromophenol is strategically divided into three key stages to ensure high yield and purity of the final product.

Step 1: Protection of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group in 4-bromophenol can interfere with the organometallic intermediates in the subsequent Suzuki-Miyaura coupling reaction. To circumvent this, the hydroxyl group is first protected. A common and effective method is the conversion of the phenol to a silyl ether, for instance, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.[2]

Step 2: Suzuki-Miyaura Cross-Coupling

With the hydroxyl group protected, the resulting (4-bromophenoxy)(tert-butyl)dimethylsilane undergoes a Suzuki-Miyaura cross-coupling reaction with 4-bromophenylboronic acid.[3] This palladium-catalyzed reaction forms the central carbon-carbon bond of the biphenyl structure. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the protected biphenyl product.[1]

Step 3: Deprotection

The final step involves the removal of the silyl protecting group to unveil the hydroxyl functionality on the biphenyl core. This is typically achieved under mild acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to afford the desired this compound.

The overall synthetic scheme is depicted below:

Synthetic Pathway 4-Bromophenol 4-Bromophenol Protected_Phenol (4-bromophenoxy)(tert-butyl)dimethylsilane 4-Bromophenol->Protected_Phenol TBDMSCl, Imidazole Protected_Biphenyl 4-Bromo-4'-(tert-butyldimethylsilyloxy)biphenyl Protected_Phenol->Protected_Biphenyl Suzuki Coupling4-Bromophenylboronic acidPd Catalyst, Base Final_Product This compound Protected_Biphenyl->Final_Product Deprotection (e.g., TBAF)

Figure 1: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for silyl ether protection, Suzuki-Miyaura coupling, and deprotection, adapted for the specific synthesis of this compound.

Step 1: Synthesis of (4-bromophenoxy)(tert-butyl)dimethylsilane

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromophenol173.0115.5 g87 mmol
tert-Butyldimethylsilyl chloride150.7216 g104 mmol
Imidazole68.087.5 g104 mmol
Dichloromethane (DCM)84.9380 mL-

Procedure:

  • To a solution of 4-bromophenol (15.5 g, 87 mmol) in dichloromethane (80 mL) at 0 °C, add imidazole (7.5 g, 104 mmol) and tert-butyldimethylsilyl chloride (16 g, 104 mmol).[2]

  • Allow the reaction mixture to stir at room temperature for 16 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a short pad of silica gel and wash with hexanes.

  • The solvent is removed under reduced pressure to yield the product as a transparent oil. The product is often used in the next step without further purification.[2]

Expected Yield: Approximately 91%.[2]

Step 2: Synthesis of 4-Bromo-4'-(tert-butyldimethylsilyloxy)biphenyl via Suzuki-Miyaura Coupling

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (or mol%)
(4-bromophenoxy)(tert-butyl)dimethylsilane287.261.0 equiv-
4-Bromophenylboronic acid200.831.1 equiv-
Pd(PPh₃)₄1155.565 mol %-
K₃PO₄212.272.0 equiv-
1,4-Dioxane88.11--
Water18.02--

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 equiv) and 4-bromophenylboronic acid (1.1 equiv) in a mixture of 1,4-dioxane and water (typically a 4:1 ratio).[4]

  • Add K₃PO₄ (2.0 equiv) as the base.[4]

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol %).[4]

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.[4]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection to this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-4'-(tert-butyldimethylsilyloxy)biphenyl407.421.0 equiv-
Tetrabutylammonium fluoride (TBAF)261.471.1 equiv-
Tetrahydrofuran (THF)72.11--

Procedure:

  • Dissolve the purified 4-bromo-4'-(tert-butyldimethylsilyloxy)biphenyl (1.0 equiv) in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1. Protection4-BromophenolTBDMSCl, Imidazole(4-bromophenoxy)(tert-butyl)dimethylsilane~91[2]
2. Suzuki CouplingProtected Phenol4-Bromophenylboronic acid, Pd(PPh₃)₄, K₃PO₄Protected Biphenyl>70 (typical for Suzuki couplings)
3. DeprotectionProtected BiphenylTBAFThis compound>90

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₉BrO[5]
Molecular Weight249.1 g/mol [5]
Melting Point164-166 °C[5]
AppearanceWhite to off-white powder[6]
SolubilityPartially soluble in water, soluble in methanol[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The core of the synthesis is the Suzuki-Miyaura coupling. The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetalation Base Base Base->Transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow Start Start: 4-Bromophenol Protection Protection of -OH group (TBDMSCl, Imidazole) Start->Protection Purification1 Purification (Filtration) Protection->Purification1 Suzuki Suzuki-Miyaura Coupling (4-Bromophenylboronic acid, Pd catalyst) Purification1->Suzuki Workup1 Aqueous Workup & Extraction Suzuki->Workup1 Purification2 Column Chromatography Workup1->Purification2 Deprotection Deprotection of silyl ether (TBAF) Purification2->Deprotection Workup2 Aqueous Workup & Extraction Deprotection->Workup2 Purification3 Recrystallization/Chromatography Workup2->Purification3 End Final Product: This compound Purification3->End

Figure 3: A step-by-step workflow for the synthesis of this compound.

Conclusion

The described three-step synthesis, centered around the Suzuki-Miyaura cross-coupling reaction, provides a reliable and high-yielding route to this compound from 4-bromophenol. The use of a protecting group for the phenolic hydroxyl is a critical step to ensure the success of the cross-coupling reaction. This in-depth guide, with its detailed protocols and data, serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

4-Bromo-4'-hydroxybiphenyl chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Bromo-4'-hydroxybiphenyl is a significant biphenyl derivative. Its utility as a crucial intermediate in the synthesis of liquid crystals, agrochemicals, and pharmaceuticals underscores its importance in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and a potential signaling pathway.

Chemical Structure and IUPAC Name

This compound is a biphenyl molecule substituted with a bromine atom at the 4-position of one phenyl ring and a hydroxyl group at the 4'-position of the other.

Chemical Structure:

The formal IUPAC name for this compound is 4' -bromo-[1,1'-biphenyl]-4-ol .[1] An alternative, commonly used IUPAC name is 4-(4-bromophenyl)phenol .[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

PropertyValueReference
Molecular Formula C₁₂H₉BrO[1][2]
Molecular Weight 249.1 g/mol [2]
CAS Number 29558-77-8[1]
Appearance White to cream powder[1]
Melting Point 164-170 °C[1]
Solubility Partially soluble in water, soluble in methanol.[2]
InChI Key ARUBXNBYMCVENE-UHFFFAOYSA-N[1][2]
SMILES O=C1C=CC(C=C1)C1=CC=C(Br)C=C1[1]

Experimental Protocols

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields and tolerance of various functional groups. The following protocol details a representative procedure.

Synthesis of this compound via Suzuki Coupling

Materials:

  • 4-Bromophenylboronic acid

  • 4-Bromophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine 4-bromophenylboronic acid (1.05 equivalents) and 4-bromophenol (1.0 equivalent) in 1-propanol.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Catalyst and Base Addition: To the stirred mixture, add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.009 equivalents), and a 2 M aqueous solution of sodium carbonate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Potential Signaling Pathway and Experimental Workflow

Given its structural similarity to other biphenyl compounds with biological activity, this compound is a potential candidate for development as a Selective Estrogen Receptor Modulator (SERM). SERMs are compounds that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist activity.

Logical Relationship: SERM Mechanism of Action

The following diagram illustrates the general mechanism of action for a biphenyl-based SERM.

SERM_Mechanism cluster_cell Target Cell cluster_nucleus Nucleus SERM This compound (SERM) ER Estrogen Receptor (ER) SERM->ER Binds to Complex SERM-ER Complex HSP Heat Shock Proteins (HSP) HSP->ER Stabilizes Dimer Dimerized Complex Complex->Dimer Dimerizes ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription Initiates

Caption: General mechanism of a Selective Estrogen Receptor Modulator (SERM).

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants: 4-Bromophenylboronic acid 4-Bromophenol Pd(OAc)₂/PPh₃, Na₂CO₃ Reaction Suzuki Coupling Reaction (Reflux in 1-Propanol) Reactants->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Spectral Characterization of 4-Bromo-4'-hydroxybiphenyl by ¹H NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Bromo-4'-hydroxybiphenyl. The document details the chemical shifts, coupling constants, and signal multiplicities, offering a comprehensive reference for the identification and structural elucidation of this compound. Experimental protocols and visual diagrams are included to support researchers in their analytical endeavors.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The resulting data are summarized in the table below. The proton assignments correspond to the numbering scheme illustrated in the molecular structure diagram.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.58Doublet (d)8.62H
H-3', H-5'7.54Doublet (d)8.62H
H-2, H-67.50Doublet (d)8.62H
H-3, H-56.87Doublet (d)8.62H
-OH9.68Singlet (s)-1H

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Experimental Protocol

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in a narrow and symmetrical solvent peak.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Approximately 10-12 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) in Hertz.

Spectral Interpretation and Structural Elucidation

The ¹H NMR spectrum of this compound exhibits a characteristic pattern for a 4,4'-disubstituted biphenyl system. The molecule has a plane of symmetry, leading to four distinct aromatic signals, each integrating to two protons, and one signal for the hydroxyl proton.

The protons on the brominated ring (H-2', H-6' and H-3', H-5') and the hydroxylated ring (H-2, H-6 and H-3, H-5) form two separate AA'BB' spin systems, which appear as two sets of doublets due to the high symmetry.

The downfield chemical shifts of the protons on the brominated ring are attributed to the electron-withdrawing effect of the bromine atom. Conversely, the hydroxyl group is electron-donating, causing the protons on its corresponding ring to be more shielded and thus appear at a more upfield chemical shift. The phenolic proton gives rise to a singlet at 9.68 ppm, a characteristic chemical shift for hydroxyl protons in DMSO-d₆.

The logical workflow for the spectral assignment is outlined in the diagram below.

Caption: Logical workflow for the assignment of ¹H NMR signals of this compound.

The following diagram illustrates the experimental workflow for obtaining and analyzing the ¹H NMR spectrum.

G cluster_workflow Experimental Workflow prep Sample Preparation acq Data Acquisition (400 MHz NMR) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc analysis Spectral Analysis (Integration, Multiplicity, J-coupling) proc->analysis report Reporting analysis->report

Caption: Experimental workflow for the ¹H NMR characterization.

Mass Spectrometry Analysis of 4-Bromo-4'-hydroxybiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromo-4'-hydroxybiphenyl, a compound of interest in various fields, including environmental science and drug discovery. This document details experimental protocols, data interpretation, and fragmentation pathways to assist researchers in their analytical endeavors.

Introduction

This compound is a halogenated aromatic compound. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This guide focuses on the most common ionization technique for such compounds, Electron Ionization (EI), and outlines the expected fragmentation patterns.

Experimental Protocols

A validated experimental protocol for the mass spectrometric analysis of this compound is presented below. This protocol is a composite based on established methods for similar analytes such as brominated phenols and polychlorinated biphenyls.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. The following is a general guideline for the preparation of a solid standard of this compound.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard. Dissolve the standard in 10 mL of a suitable volatile solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.

  • Working Standard Dilution: Prepare a series of working standard solutions by serially diluting the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).

  • Sample Matrix Extraction (if applicable): For analyzing this compound in a complex matrix (e.g., environmental or biological samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of semi-volatile compounds like this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameter Condition
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature: 150 °C, hold for 1 minute. Ramp at 20 °C/min to 300 °C, hold for 5 minutes.
MS Parameter Condition
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Transfer Line Temp 280 °C
Scan Range m/z 50-350

Data Presentation: Electron Ionization Mass Spectrum

The following table summarizes the significant ions observed in the electron ionization mass spectrum of this compound. The data is compiled from publicly available spectral libraries.[1]

m/z Relative Intensity (%) Proposed Ion Identity
25099.0[M+2]•+ (Isotope Peak)
248100.0[M]•+ (Molecular Ion)
1694.7[M - Br]•
1687.1[M - HBr]•+
14118.3[C11H9]•+
1399.8[C11H7]•+
1157.6[C9H7]•+

Note: The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion at m/z 248 and 250, with approximately equal intensities, corresponding to the 79Br and 81Br isotopes.

Visualization of Experimental Workflow and Fragmentation Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Dissolution Dissolution in Organic Solvent Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation Data_Analysis Data Analysis and Interpretation Spectrum_Generation->Data_Analysis

Caption: GC-MS workflow for this compound analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of the observed fragment ions.

Fragmentation_Pathway cluster_frags Fragment Ions M [C12H9BrO]•+ m/z = 248/250 F1 [C12H9O]• m/z = 169 M->F1 - Br• F2 [C12H8O]•+ m/z = 168 M->F2 - HBr F3 [C11H9]• m/z = 141 F2->F3 - CO F4 [C11H7]• m/z = 139 F3->F4 - H2 F5 [C9H7]• m/z = 115 F4->F5 - C2H2

Caption: Proposed EI fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided experimental protocols, quantitative data, and visual diagrams of the workflow and fragmentation pathway serve as a valuable resource for researchers in the fields of analytical chemistry, environmental science, and drug development. The presented information facilitates the identification and quantification of this compound, enabling further research into its properties and applications.

References

A Technical Guide to the Solubility of 4-Bromo-4'-hydroxybiphenyl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-4'-hydroxybiphenyl, a key intermediate in various fields including medicinal chemistry and materials science. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Theoretical Framework for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is a balance between the polar and non-polar characteristics of its molecular structure.

The key structural features influencing the solubility of this compound are:

  • The Biphenyl Core: This large, non-polar aromatic structure contributes to its solubility in non-polar solvents.[1]

  • The Hydroxyl (-OH) Group: This polar functional group is capable of forming hydrogen bonds, which enhances solubility in polar, protic solvents like alcohols.[2][3]

  • The Bromo (-Br) Group: The bromine atom adds to the overall molecular weight and has a modest impact on polarity.

Based on these features, a qualitative prediction of solubility in various common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[2][3]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of the solvent can interact with the polar hydroxyl group of the solute.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar biphenyl backbone will have favorable interactions with non-polar solvents.[1]
Halogenated Dichloromethane, ChloroformModerateThe presence of the bromine atom may enhance solubility in halogenated solvents.

It is important to note that while these predictions provide a useful starting point, empirical determination is necessary for quantitative and precise solubility data.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, also known as the shake-flask method, is considered the gold standard for determining thermodynamic solubility.[4] It involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a true equilibrium is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Gravimetric Method

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal equilibrium method (steps 1 and 2).

  • Sampling: Accurately pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

  • Solvent Evaporation: Carefully evaporate the solvent from the container. This should be done under controlled conditions to avoid loss of the solid solute. A rotary evaporator or a gentle stream of inert gas in a fume hood are suitable methods.

  • Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven at a temperature below the melting point of this compound.

  • Calculation: The mass of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container. The solubility can then be calculated as the mass of the solute per the volume of the solvent used.

Visualizing Key Concepts

To further aid in the understanding of the principles and processes discussed, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep Add excess this compound to a known volume of solvent equil Agitate at constant temperature (e.g., 24-72 hours) prep->equil Shake-Flask Method sep Centrifuge or filter to remove undissolved solid equil->sep quant Analyze supernatant concentration (e.g., HPLC or Gravimetric) sep->quant result Report solubility at specified temperature quant->result

Figure 1. Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_polarity Polarity (Hydroxyl Group) solubility Solubility solute_polarity->solubility Favors Polar Solvents solute_nonpolarity Non-Polarity (Biphenyl Core) solute_nonpolarity->solubility Favors Non-Polar Solvents solute_hbond H-Bonding (Donor) solute_hbond->solubility Favors H-Bonding Solvents solvent_polarity Polarity solvent_polarity->solubility solvent_nonpolarity Non-Polarity solvent_nonpolarity->solubility solvent_hbond H-Bonding (Acceptor/Donor) solvent_hbond->solubility

References

Unraveling the Molecular Mechanisms of 4-Bromo-4'-hydroxybiphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potential Endocrine Disruptor

Abstract

4-Bromo-4'-hydroxybiphenyl (BOHB) is a halogenated biphenyl derivative with a structure that raises significant concerns for its potential interaction with biological systems, particularly as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the putative mechanisms of action of BOHB, drawing parallels from its well-studied parent compound, 4-hydroxybiphenyl. While specific quantitative data for BOHB remains limited in publicly accessible literature, this document outlines the probable signaling pathways it may modulate, primarily focusing on its potential interference with nuclear receptor signaling. Furthermore, this guide details the essential experimental protocols required to rigorously assess the biological activity of BOHB, offering a foundational framework for researchers and drug development professionals.

Introduction

This compound (CAS No: 29558-77-8; Molecular Formula: C₁₂H₉BrO) is a brominated organic compound belonging to the class of hydroxybiphenyls.[1] Its structural similarity to known endocrine disruptors, such as 4-hydroxybiphenyl and various polychlorinated biphenyls (PCBs), necessitates a thorough investigation of its potential biological effects. Endocrine disruptors can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects. This guide synthesizes the available information and provides a predictive framework for understanding the molecular interactions of BOHB.

Putative Mechanisms of Action

Based on the known biological activities of structurally related compounds, the primary mechanism of action of this compound is likely centered on its ability to interact with nuclear hormone receptors, specifically the estrogen and androgen receptors.

Estrogen Receptor Signaling

The parent compound, 4-hydroxybiphenyl, is a known xenoestrogen, capable of binding to the estrogen receptor alpha (ERα) and eliciting estrogenic responses.[2] It has been shown to induce the proliferation of the human breast cancer cell line MCF-7, a hallmark of estrogenic activity.[3] The presence of a hydroxyl group on the biphenyl structure is a key determinant for ER binding. It is highly probable that BOHB, possessing a similar phenolic moiety, also acts as an ER agonist.

The proposed mechanism involves the binding of BOHB to the ligand-binding domain (LBD) of ERα and ERβ. This interaction would likely trigger a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the BOHB-ER complex would bind to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This could lead to a range of physiological effects, some of which may be adverse.

Diagram: Putative Estrogenic Action of this compound

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BOHB This compound ER Estrogen Receptor (ER) BOHB->ER Binding HSP Heat Shock Proteins BOHB_ER BOHB-ER Complex ER->BOHB_ER HSP->BOHB_ER Dissociation Dimer Dimerized BOHB-ER Complex BOHB_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Dimer->ERE Gene Target Gene Transcription ERE->Gene Initiation Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BOHB This compound AR Androgen Receptor (AR) BOHB->AR Antagonistic Binding Androgen Androgen (e.g., DHT) Androgen->AR Normal Binding (Blocked) ARE Androgen Response Element (ARE) Gene Inhibition of Target Gene Transcription ARE->Gene Inhibition ER_Binding_Assay start Prepare Reagents (ER, [3H]E2, BOHB) incubation Incubate ER, [3H]E2, and BOHB dilutions start->incubation separation Separate Bound and Free Ligand incubation->separation counting Measure Radioactivity separation->counting analysis Calculate IC50 Value counting->analysis E_SCREEN_Workflow start Culture and Hormone-Deprive MCF-7 Cells seed Seed Cells in 96-well Plate start->seed treat Treat with BOHB or Estradiol seed->treat incubate Incubate for 6 Days treat->incubate measure Measure Cell Proliferation incubate->measure analysis Calculate EC50 Value measure->analysis AR_Reporter_Assay start Culture AR Reporter Cells seed Seed Cells in 96-well Plate start->seed treat Co-treat with DHT and BOHB seed->treat incubate Incubate for 24-48 Hours treat->incubate measure Measure Luciferase Activity incubate->measure analysis Calculate IC50 Value measure->analysis

References

Estrogenic Activity of 4-Bromo-4'-hydroxybiphenyl and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the estrogenic activity of 4-Bromo-4'-hydroxybiphenyl and its structurally related analogs. The document summarizes key quantitative data from various in vitro assays, details the experimental protocols for these assays, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Quantitative Assessment of Estrogenic Activity

The estrogenic potential of this compound and its analogs is typically evaluated through a battery of in vitro assays that measure their ability to bind to and activate estrogen receptors (ERα and ERβ). While specific quantitative data for this compound is not extensively available in the public literature, the activity of numerous structurally similar compounds, such as hydroxylated polybrominated diphenyl ethers (HO-PBDEs), hydroxylated polychlorinated biphenyls (OH-PCBs), and brominated bisphenol A derivatives, has been well-documented. These analogs provide valuable insights into the likely estrogenic profile of this compound.

Estrogen Receptor Binding Affinity

The affinity of a compound for the estrogen receptor is a primary indicator of its potential estrogenic activity. This is commonly determined through competitive binding assays, where the test compound's ability to displace a radiolabeled estrogen, such as [³H]-17β-estradiol, from the receptor is measured. The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol (RBA of 17β-estradiol is 100%).

Table 1: Estrogen Receptor Binding Affinities of Selected Halogenated Biphenyls and Analogs

CompoundReceptorIC50Relative Binding Affinity (RBA) (%)Reference
4-Hydroxy-2',4',6'-trichlorobiphenylUterine ER~42 nM~2.38[1]
3-Chloro-4-hydroxyphenyl-4'-hydroxyphenylpropane (3-ClBPA)Human ERα24.8 µMNot Reported[2]
3,3'-Dichloro-bisphenol A (3,3'-diClBPA)Human ERα12.8 µMNot Reported[2]
Bisphenol A (BPA)Human ERα108 µMNot Reported[2]
3-ClBPAHuman ERβ14.3 µMNot Reported[2]
3,3'-diClBPAHuman ERβ18.7 µMNot Reported[2]
BPAHuman ERβ25.9 µMNot Reported[2]
Estrogen Receptor-Mediated Gene Expression (Reporter Gene Assays)

Reporter gene assays are functional assays that measure the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase or β-galactosidase). The half-maximal effective concentration (EC50) represents the concentration of a compound that induces a response halfway between the baseline and maximum.

Table 2: Estrogenic Activity of Selected Brominated Compounds in Reporter Gene Assays

CompoundCell Line/AssayReceptorEC50Reference
11 PBDE CongenersT47D-pEREtata-LucERα2.5 - 7.3 µM[3][4]
2-Bromo-4-(2,4,6-tribromophenoxy)phenolT47D-pEREtata-LucERα> 1 µM[3]
4-(2,4,6-Tribromophenoxy)phenol293-ERα-LucERα< 0.1 µM[3]
4-(2,4,6-Tribromophenoxy)phenol293-ERβs-LucERβ~0.1 µM[3]
3-Monobromobisphenol ANot SpecifiedER0.5 µM[3]
Cell Proliferation Assays

Estrogens and estrogenic compounds can stimulate the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7. The E-SCREEN assay measures this proliferative effect.

Table 3: Proliferative Effects of Selected Hydroxylated Biphenyls

CompoundCell LineEffectReference
Monoalkylated bis(4-hydroxyphenyl)methanes with high ER-binding affinityMCF-7Predominantly agonistic activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key assays used to determine estrogenic activity.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Protocol:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound. A parallel incubation is performed with a known competitor (e.g., unlabeled 17β-estradiol) to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free [³H]-17β-estradiol.

  • Quantification: The radioactivity of the supernatant, containing the receptor-bound [³H]-17β-estradiol, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined by non-linear regression analysis. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.

Protocol:

  • Yeast Strain: The yeast strain is engineered to contain the human or other animal estrogen receptor gene and an expression plasmid with an estrogen-responsive element (ERE) linked to a reporter gene, typically lacZ, which encodes for β-galactosidase.

  • Culture Preparation: A single colony of the recombinant yeast is inoculated into a minimal medium and grown overnight.

  • Assay Setup: Serial dilutions of the test compound and a positive control (e.g., 17β-estradiol) are added to a 96-well plate. The solvent is allowed to evaporate.

  • Inoculation and Incubation: The yeast culture, diluted in fresh medium containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to each well. The plate is incubated at 30-32°C for 2-3 days.

  • Measurement: Estrogenic activity is indicated by a color change from yellow to red, which is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Protocol:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Before the assay, they are cultured in a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum) for several days to deprive them of estrogens.

  • Assay Setup: Cells are seeded into 96-well plates in the hormone-free medium. After cell attachment, they are exposed to various concentrations of the test compound and a positive control (17β-estradiol).

  • Incubation: The cells are incubated for a period of 6-7 days, with medium changes as required.

  • Quantification of Cell Proliferation: At the end of the incubation period, cell proliferation is assessed. This can be done by staining the cells with a dye like crystal violet and measuring the absorbance, or by using other proliferation assays like the sulforhodamine B (SRB) assay.

  • Data Analysis: The proliferative effect of the test compound is compared to that of the positive control, and the relative proliferative potency is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in estrogenic activity can aid in understanding the mechanism of action of this compound and its analogs.

Estrogen Receptor Signaling Pathway

Estrogenic compounds exert their effects primarily through binding to and activating estrogen receptors, which function as ligand-activated transcription factors. The binding of a ligand initiates a cascade of events leading to changes in gene expression.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogenic_Compound Estrogenic Compound (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) Estrogenic_Compound->ER ER_Ligand_Complex ER-Ligand Complex ER->ER_Ligand_Complex Ligand Binding HSP Heat Shock Proteins ER_HSP_Complex ER-HSP Complex ER_HSP_Complex->ER HSP Dissociation ER_Dimer ER Dimer ER_Ligand_Complex->ER_Dimer Dimerization ERE Estrogen Response Element (on DNA) ER_Dimer->ERE Nuclear Translocation & DNA Binding Transcription Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (in Cytoplasm) mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., Proliferation) Protein_Synthesis->Cellular_Response

Caption: Classical genomic signaling pathway of estrogen receptors.

Experimental Workflow for In Vitro Estrogenicity Testing

A typical workflow for assessing the estrogenic activity of a compound involves a tiered approach, starting with receptor binding and followed by functional assays.

Estrogenicity_Testing_Workflow Test_Compound Test Compound (this compound & Analogs) ER_Binding_Assay Estrogen Receptor Competitive Binding Assay Test_Compound->ER_Binding_Assay Reporter_Gene_Assay Reporter Gene Assay (e.g., YES Assay) Test_Compound->Reporter_Gene_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., E-SCREEN) Test_Compound->Cell_Proliferation_Assay Binding_Affinity Determine Binding Affinity (IC50, RBA) ER_Binding_Assay->Binding_Affinity Transcriptional_Activity Measure Transcriptional Activity (EC50) Reporter_Gene_Assay->Transcriptional_Activity Proliferative_Effect Assess Proliferative Effect Cell_Proliferation_Assay->Proliferative_Effect Conclusion Conclusion on Estrogenic Potential Binding_Affinity->Conclusion Transcriptional_Activity->Conclusion Proliferative_Effect->Conclusion

Caption: A tiered workflow for in vitro estrogenicity assessment.

Structure-Activity Relationship Logic

The estrogenic activity of halogenated biphenyls is influenced by their chemical structure, particularly the position and number of halogen and hydroxyl groups.

SAR_Logic cluster_structure Chemical Structure cluster_activity Estrogenic Activity Phenolic_OH Phenolic Hydroxyl Group ER_Binding Estrogen Receptor Binding Phenolic_OH->ER_Binding Essential for H-bonding in receptor pocket Halogen_Substitution Halogen (Br, Cl) Substitution (Position and Number) Halogen_Substitution->ER_Binding Influences conformation and electronic properties Biphenyl_Core Biphenyl Core Structure Biphenyl_Core->ER_Binding Provides structural scaffold for receptor fit ER_Activation Estrogen Receptor Activation ER_Binding->ER_Activation Biological_Response Biological Response ER_Activation->Biological_Response

Caption: Key structural determinants of estrogenic activity.

Conclusion

The available scientific literature strongly suggests that this compound, due to its structural similarity to other estrogenic halogenated phenolic compounds, is likely to exhibit estrogenic activity. The presence of a phenolic hydroxyl group is a key feature for binding to the estrogen receptor. The bromine substitution is expected to influence the binding affinity and functional activity. The provided data on analogs, detailed experimental protocols, and visualizations of the underlying mechanisms offer a robust framework for further investigation and risk assessment of this compound and related compounds. Future studies should focus on generating specific quantitative data for this compound to accurately characterize its estrogenic potential.

References

The Versatility of 4-Bromo-4'-hydroxybiphenyl in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-hydroxybiphenyl is a versatile bifunctional organic compound that serves as a crucial starting material in a myriad of synthetic transformations. Its unique structure, featuring a hydroxyl group and a bromine atom on a biphenyl scaffold, allows for selective functionalization at two distinct reactive sites. This technical guide provides an in-depth exploration of the utility of this compound in key organic reactions, including Suzuki-Miyaura coupling, Ullmann condensation, and Williamson ether synthesis. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to empower researchers in leveraging this valuable building block for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 29558-77-8[1]
Molecular Formula C₁₂H₉BrO[1]
Molecular Weight 249.10 g/mol [1]
Melting Point 164-166 °C[2]
Boiling Point 355.5 °C (predicted)[2]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, partially soluble in water
pKa 9.70 ± 0.15 (predicted)

Core Synthetic Applications

This compound is a versatile substrate for a range of cross-coupling and etherification reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. The bromine atom of this compound serves as an excellent electrophilic partner in this reaction, allowing for the synthesis of functionalized terphenyls and other extended biaryl systems. These structures are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and as core scaffolds in various pharmaceuticals.[3][4]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid, based on established methods for similar substrates.[5][6]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, 4-cyanophenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene and water (typically in a 4:1 to 5:1 ratio) to the flask.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Quantitative Data (Representative):

ProductYieldMelting Point1H NMR (DMSO-d6) δ (ppm)13C NMR (DMSO-d6) δ (ppm)
4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile~85-95%194-202 °C[2]10.0 (s, 1H), 7.85 (d, 2H), 7.75 (d, 2H), 7.60 (d, 2H), 6.90 (d, 2H)158.0, 144.5, 138.5, 132.5, 130.0, 128.0, 127.0, 119.0, 116.0, 110.0

Note: Spectral data are representative and may vary slightly based on experimental conditions and instrumentation.[1][7][8]

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow A Reactant Mixing (this compound, 4-cyanophenylboronic acid, K2CO3, Pd(PPh3)4) B Inert Atmosphere (Argon/Nitrogen) A->B C Solvent Addition (Toluene/Water) B->C D Reflux (80-100 °C, 12-24h) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product (4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile) F->G

Caption: General workflow for the synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling.

Ullmann Condensation: Formation of Diaryl Ethers

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[7] While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, particularly for large-scale syntheses where the cost of the catalyst is a consideration.[9] In this context, this compound can act as either the aryl halide or, after deprotonation, the nucleophilic phenol partner.

This protocol outlines a general procedure for the homocoupling of this compound to form 4,4'-dihydroxybiphenyl, based on traditional Ullmann reaction conditions.[9][10]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Copper powder (activated) (1.0 - 2.0 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound, activated copper powder, and the base.

  • Add the high-boiling solvent to the flask.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) and stir vigorously. The reaction should be carried out under an inert atmosphere.

  • Monitor the reaction for 12-48 hours.

  • After completion, cool the mixture and filter to remove the copper catalyst.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Quantitative Data (Representative):

ProductYieldMelting Point
4,4'-Dihydroxybiphenyl40-60%280-283 °C

Note: Yields for classical Ullmann reactions can be variable and are highly dependent on the reaction conditions and the activation of the copper catalyst.

Diagram of the Ullmann Condensation Logical Relationship:

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Conditions A This compound (Aryl Halide) F Diaryl Ether or Biaryl Product A->F B Phenol or another This compound (Nucleophile) B->F C Copper Catalyst (Cu) C->F D Base (e.g., K2CO3) D->F E High Temperature (150-210 °C) E->F

HO-(C₆H₄)-(C₆H₄)-Br + CH₃CH₂Br --[Base, Solvent]--> CH₃CH₂O-(C₆H₄)-(C₆H₄)-Br

Caption: Step-wise workflow for the Williamson ether synthesis.

Application in Drug Discovery: Estrogen Receptor Modulation

The biphenyl and hydroxyphenyl motifs are common pharmacophores in drug discovery. Derivatives of this compound have been investigated for their potential as selective estrogen receptor modulators (SERMs). S[2][11][12]ERMs are a class of compounds that exhibit tissue-selective estrogenic or anti-estrogenic effects, making them valuable for the treatment of hormone-responsive cancers, osteoporosis, and menopausal symptoms.

A plausible synthetic route starting from this compound could involve a Williamson ether synthesis to introduce a side chain, followed by a Suzuki coupling to add another aryl group, leading to a molecule with a scaffold similar to known SERMs.

Signaling Pathway: Estrogen Receptor Modulation

The diagram below illustrates the general mechanism of action for a SERM. Depending on the tissue and the conformation induced upon binding to the estrogen receptor (ERα or ERβ), the SERM-ER complex can recruit either co-activators to promote gene transcription (agonist effect) or co-repressors to inhibit transcription (antagonist effect).

Estrogen_Receptor_Modulation cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM Derivative of This compound ER Estrogen Receptor (ER) SERM->ER Binding Complex SERM-ER Complex ER->Complex ERE Estrogen Response Element (DNA) Complex->ERE Binding Coactivator Co-activators ERE->Coactivator Recruitment Corepressor Co-repressors ERE->Corepressor Recruitment Transcription_Activation Gene Transcription (Agonist Effect) Coactivator->Transcription_Activation Transcription_Repression No Transcription (Antagonist Effect) Corepressor->Transcription_Repression

Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its dual reactivity allows for the sequential or orthogonal functionalization of its biphenyl core, providing access to a wide range of complex molecules. The Suzuki-Miyaura coupling, Ullmann condensation, and Williamson ether synthesis are just a few examples of the powerful transformations that can be employed with this substrate. Its utility in the synthesis of biologically active molecules, such as potential estrogen receptor modulators, underscores its importance in drug discovery and development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers looking to harness the synthetic potential of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-Bromo-4'-hydroxybiphenyl. The information is curated for researchers, scientists, and professionals involved in drug development and materials science who require a thorough understanding of the thermal behavior of this compound. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its properties, data from closely related analogs, and established analytical protocols to provide a robust predictive assessment.

Introduction

This compound is a halogenated biphenyl derivative with a chemical structure that makes it a subject of interest in various fields, including as an intermediate in organic synthesis and potentially in the development of novel materials and pharmaceutical compounds. An understanding of its thermal stability is paramount for determining safe handling and storage conditions, as well as for predicting its behavior during manufacturing processes that involve elevated temperatures. Thermal degradation can lead to the formation of potentially hazardous byproducts, affecting the purity, efficacy, and safety of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₉BrO[1][2]
Molecular Weight 249.1 g/mol [1][2]
Melting Point 164-170 °C[1][2]
Boiling Point (Predicted) 355.5 ± 17.0 °C[1]
Appearance White to off-white or cream powder/crystal[2]
Solubility Partially soluble in water; soluble in methanol[1]

Thermal Stability and Degradation Analysis

3.1. Predicted Thermal Behavior

Based on the analysis of related compounds, it is anticipated that this compound is stable under normal storage conditions. However, upon heating, it will undergo melting followed by decomposition at higher temperatures. The presence of the hydroxyl group may render it less thermally stable than its non-hydroxylated counterpart, 4-bromobiphenyl. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors.

3.2. Predicted Quantitative Thermal Analysis Data

The following table summarizes the predicted thermal analysis data for this compound. These values are estimations based on trends observed in similar brominated and hydroxylated aromatic compounds and should be confirmed by experimental analysis.

ParameterPredicted Value/RangeAnalytical Technique
Melting Point (Tₘ) 164-170 °CDSC
Enthalpy of Fusion (ΔHբᵤₛ) Data not availableDSC
Onset of Decomposition (Tₒₙₛₑₜ) > 200 °CTGA
Temperature of Maximum Decomposition Rate (Tₘₐₓ) Data not availableTGA (from DTG curve)
Primary Degradation Products Hydrogen bromide (HBr), Phenol, Brominated phenols, 1,4-Dibromobenzene, DibenzofuranPy-GC-MS, TGA-MS
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂)General for organic compounds

3.3. Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through homolytic cleavage of its weakest bonds. The C-Br bond is a primary candidate for initial cleavage, leading to the formation of radical species. The presence of the hydroxyl group introduces additional reaction possibilities. Based on studies of similar compounds, a plausible degradation pathway is proposed below. This pathway suggests the formation of various volatile and semi-volatile organic compounds. The pyrolysis of 4-bromophenol, a related compound, has been shown to produce 1,4-dibromobenzene and dibenzofuran, supporting the proposed pathway.[3]

G Proposed Thermal Degradation Pathway of this compound A This compound B Homolytic Cleavage (C-Br Bond) A->B High Temperature D Homolytic Cleavage (C-OH Bond) A->D High Temperature C 4'-Hydroxybiphenyl Radical + Br• B->C F Hydrogen Abstraction C->F H Hydrogen Bromide (HBr) C->H Br• + H• E 4-Bromobiphenyl Radical + •OH D->E I Further Reactions & Rearrangements E->I G 4-Hydroxybiphenyl F->G J Phenol I->J K Brominated Phenols I->K L Dibenzofuran I->L M 1,4-Dibromobenzene I->M N Polycyclic Aromatic Hydrocarbons (PAHs) I->N High Temp/Charring

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the characterization of the thermal stability and degradation of this compound.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Place a 5-10 mg sample of this compound into a clean, tared ceramic or platinum TGA pan.

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Record the sample weight as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss (from the first derivative, DTG), and the percentage of residual mass.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion of this compound.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation or evaporation.

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample from the starting temperature to a temperature above the melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (20-50 mL/min).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting DSC thermogram to determine the onset temperature of melting (melting point) and integrate the area of the melting peak to calculate the enthalpy of fusion.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile degradation products of this compound.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

  • Procedure:

    • Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis tube or onto a pyrolysis probe.

    • Insert the sample into the pyrolyzer, which is interfaced with the GC injector.

    • Rapidly heat the sample to a pyrolysis temperature above its decomposition point (e.g., 500 °C) in an inert atmosphere (e.g., helium).

    • The volatile pyrolysis products are swept into the GC column for separation. A typical GC column would be a non-polar or medium-polarity column (e.g., DB-5ms).

    • The GC oven temperature program should be optimized to separate the expected degradation products (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes).

    • The separated components are introduced into the mass spectrometer for detection and identification.

    • Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Analysis & Interpretation A This compound (Solid Sample) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) A->D E Decomposition Profile (% Weight Loss vs. Temp) B->E F Melting Point (Tm) Enthalpy of Fusion (ΔHfus) C->F G Identification of Degradation Products D->G H Elucidation of Degradation Pathway E->H F->H G->H

Caption: A general experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the thermal stability and degradation of this compound based on available data and analysis of analogous compounds. The compound is expected to be stable at ambient temperatures but will decompose upon significant heating, likely initiated by the cleavage of the C-Br bond. The predicted degradation products include hydrogen bromide, phenols, and other brominated aromatic compounds. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for the empirical determination of the thermal properties of this compound. It is strongly recommended that these experimental analyses be performed to confirm the predicted thermal behavior and to ensure the safe handling and processing of this compound in any application.

References

Unveiling the Structural Architecture of Biphenyls: A Technical Guide to the X-ray Crystal Structure of 4-Hydroxybiphenyl, a Close Analog of 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-hydroxybiphenyl is a halogenated derivative of 4-hydroxybiphenyl, a compound of interest in various fields, including materials science and as a potential intermediate in organic synthesis. While the specific X-ray crystal structure of this compound is not publicly available, this technical guide provides an in-depth analysis of the crystal structure of its parent compound, 4-hydroxybiphenyl. The structural data and experimental protocols presented herein for 4-hydroxybiphenyl serve as a valuable reference and a predictive framework for understanding the crystallographic properties of its brominated analogue. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, offering a comprehensive workflow for researchers engaged in the structural elucidation of similar small molecules.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-hydroxybiphenyl.

Synthesis of 4-Hydroxybiphenyl

A common route for the synthesis of 4-hydroxybiphenyl involves the Suzuki coupling reaction. This typically involves the cross-coupling of a phenylboronic acid with a halogenated phenol in the presence of a palladium catalyst and a base.

  • Materials: 4-Iodophenol, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and potassium carbonate (K₂CO₃).

  • Procedure: A mixture of 4-iodophenol (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (2 equivalents) is prepared in a suitable solvent system, such as a mixture of toluene, ethanol, and water. The reaction mixture is then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-hydroxybiphenyl.

Crystallization

Single crystals of 4-hydroxybiphenyl suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

  • Procedure: The purified 4-hydroxybiphenyl is dissolved in a suitable solvent, such as methanol or ethanol, to create a saturated solution. The solution is then filtered to remove any insoluble impurities. The clear filtrate is left undisturbed in a loosely covered container at room temperature to allow for the slow evaporation of the solvent. Over a period of several days to a week, single crystals of 4-hydroxybiphenyl will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional structure of 4-hydroxybiphenyl is achieved through single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for one of the two reported crystal modifications of 4-hydroxybiphenyl is summarized in the tables below. This data provides a quantitative description of the molecular geometry and the crystal packing.

Table 1: Crystal Data and Structure Refinement for 4-Hydroxybiphenyl

ParameterValue
Empirical formulaC₁₂H₁₀O
Formula weight170.21
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.593(2) Å, α = 90°
b = 5.701(1) Å, β = 90.58(3)°
c = 13.593(3) Å, γ = 90°
Volume898.5(3) ų
Z4
Density (calculated)1.259 Mg/m³
Absorption coefficient0.080 mm⁻¹
F(000)360
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.59 to 27.50°
Index ranges-15<=h<=15, -7<=k<=7, -17<=l<=17
Reflections collected8247
Independent reflections2045 [R(int) = 0.0455]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2045 / 0 / 118
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1069
R indices (all data)R1 = 0.0545, wR2 = 0.1162
Largest diff. peak and hole0.283 and -0.198 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 4-Hydroxybiphenyl

BondLength (Å)
O(1)-C(4)1.368(2)
C(1)-C(2)1.392(2)
C(1)-C(6)1.393(2)
C(1)-C(7)1.489(2)
C(2)-C(3)1.388(2)
C(3)-C(4)1.385(2)
C(4)-C(5)1.386(2)
C(5)-C(6)1.386(2)
C(7)-C(8)1.395(2)
C(7)-C(12)1.396(2)
C(8)-C(9)1.391(2)
C(9)-C(10)1.386(2)
C(10)-C(11)1.384(2)
C(11)-C(12)1.389(2)

Table 3: Selected Bond Angles (°) for 4-Hydroxybiphenyl

AngleDegree (°)
C(2)-C(1)-C(6)118.0(1)
C(2)-C(1)-C(7)121.2(1)
C(6)-C(1)-C(7)120.8(1)
C(3)-C(2)-C(1)121.1(1)
C(4)-C(3)-C(2)119.8(1)
O(1)-C(4)-C(3)122.1(1)
O(1)-C(4)-C(5)118.1(1)
C(3)-C(4)-C(5)119.8(1)
C(6)-C(5)-C(4)120.2(1)
C(5)-C(6)-C(1)121.1(1)
C(8)-C(7)-C(12)118.1(1)
C(8)-C(7)-C(1)120.9(1)
C(12)-C(7)-C(1)121.0(1)
C(9)-C(8)-C(7)120.9(1)
C(10)-C(9)-C(8)120.1(2)
C(11)-C(10)-C(9)119.8(2)
C(10)-C(11)-C(12)120.1(2)
C(11)-C(12)-C(7)121.0(1)

Table 4: Selected Torsion Angles (°) for 4-Hydroxybiphenyl

AngleDegree (°)
C(6)-C(1)-C(7)-C(8)35.8(2)
C(2)-C(1)-C(7)-C(8)-145.4(2)
C(6)-C(1)-C(7)-C(12)-144.5(2)
C(2)-C(1)-C(7)-C(12)34.3(2)

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the structural analysis of 4-hydroxybiphenyl.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Suzuki Coupling: 4-Iodophenol + Phenylboronic Acid purification Column Chromatography synthesis->purification crystallization Slow Evaporation from Methanol purification->crystallization data_collection Data Collection (Mo Kα, 100 K) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Model

Caption: Experimental workflow from synthesis to structural analysis.

logical_relationships Logical Relationships in Crystallographic Analysis cluster_data Experimental Data cluster_analysis Computational Analysis cluster_results Structural Information diffraction_pattern Diffraction Pattern (Intensities and Positions) unit_cell Unit Cell Parameters diffraction_pattern->unit_cell space_group Space Group Determination diffraction_pattern->space_group initial_model Initial Structural Model unit_cell->initial_model space_group->initial_model refined_model Refined Structural Model initial_model->refined_model Refinement bond_lengths Bond Lengths refined_model->bond_lengths bond_angles Bond Angles refined_model->bond_angles torsion_angles Torsion Angles refined_model->torsion_angles packing Crystal Packing refined_model->packing

Caption: Logical relationships in crystallographic structural analysis.

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-bromo-4'-hydroxybiphenyl. This versatile substrate serves as a key building block in the synthesis of a wide array of functionalized biaryl compounds with significant applications in medicinal chemistry and materials science. The protocols detailed below are designed to be a practical guide for laboratory settings.

The derivatives of 4-hydroxybiphenyl are of particular interest due to their prevalence in biologically active molecules and advanced materials. For instance, substituted 4-hydroxybiphenyls are known to act as estrogen receptor (ER) modulators, which play a crucial role in the treatment of hormone-dependent cancers.[1] Additionally, the rigid biphenyl core is a common structural motif in liquid crystal materials.[2]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl bromides analogous to this compound with phenylboronic acid, highlighting the influence of different catalysts, bases, and solvents.

Aryl BromideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePd(PPh₃)₄ (1)K₂CO₃ (2)Water/Ethanol600.25~41[3]
4-BromoacetophenonePd-complex 7 (0.5)KOH (2)Water100194[4]
4-BromophenolPd on porous glass (2 wt%)VariousWater150 (MW)0.17>90[5]
4-BromoanisolePd(OAc)₂ (0.5) / XPhos (1)K₃PO₄ (2)Toluene1002495

Note: The data presented is for structurally similar aryl bromides and serves as a strong starting point for the optimization of reactions with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2 equivalents)

  • Solvent (e.g., Toluene, 1,4-Dioxane, DMF/Water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Heck Reaction

The Heck reaction enables the arylation of alkenes with this compound, providing a direct route to stilbene and cinnamate derivatives.

Quantitative Data Summary

The following table presents data for the Heck reaction of various aryl bromides with n-butyl acrylate, which can be used as a reference for reactions with this compound.

Aryl BromideCatalyst (mol%)Base (equiv.)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobenzaldehydeDendritic Pd-biscarbene (0.5)NaOAc (1.1)TBABDMF1008>95[6]
4-BromoacetophenonePd-complex 7 (0.5)NaOH (2)TBABWater100392[4]
4-BromoanisolePalladate pre-catalystK₂CO₃NMP1402~90[7]
Aryl BromidesPd EnCat® 40 (1-3)NaOAc (2)Et₄NClEtOH/H₂O1055.5Variable[8]

Note: TBAB (Tetrabutylammonium bromide) is often used as a phase-transfer catalyst.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, if required)

  • Base (e.g., Et₃N, NaOAc, 2 equivalents)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and if necessary, a phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

III. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynylbiphenyls. Both copper-catalyzed and copper-free protocols are available.

Quantitative Data Summary

The following table provides representative data for the Sonogashira coupling of aryl bromides with terminal alkynes.

Aryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMP (2)DMSOrt292[9]
4-Bromo-anisolePhenylacetylenePdCl₂(PPh₃)₂ (0.1)CuI (0.2)Et₃N (3)Toluene1002456
Aryl BromidesVariousPd/CuFe₂O₄ (3)NoneK₂CO₃ (4)EtOH70VariableModerate to Excellent[10]
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃0.1% Cu₂O-THF-DMA7572<2 (batch)[11]

Note: TMP = 2,2,6,6-Tetramethylpiperidine. Room temperature (rt) reactions are a significant advantage of some modern protocols.

Experimental Protocol: Sonogashira Coupling (Copper-Free)

This protocol describes a general procedure for the copper-free Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)

  • Base (e.g., TMP, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., DMSO)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol) and the palladium pre-catalyst (0.025 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMSO, 5 mL) via syringe.

  • Add the base (e.g., TMP, 2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines. This reaction is of great importance for the synthesis of arylamine derivatives used in pharmaceuticals.[11][12]

Quantitative Data Summary

The following table shows representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines.

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference
2-BromotolueneMorpholine(NHC)Pd(allyl)Cl (variable)-NaOtBuToluene/Dioxane80199[13]
4-BromotolueneMorpholine(NHC)Pd(allyl)Cl (variable)-NaOtBuToluene/Dioxane80198[13]
4-Bromo-N,N-dimethylanilineMorpholinePd complex (0.5)NHCtBuOK (variable)Toluene85-High[14]
N-(4-bromophenyl)-4-chlorobenzamideMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1004-24 hHigh[15]

Note: NHC = N-Heterocyclic Carbene. The use of pre-catalysts can lead to very short reaction times.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate, wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting product by flash column chromatography.

V. Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-Br Pd0->PdII Ar-Br OxAdd Oxidative Addition PdII_R Ar-Pd(II)L_n-R PdII->PdII_R R-M Transmetal Transmetalation PdII_R->Pd0 Ar-R RedElim Reductive Elimination Product Coupled Product (Ar-R) ArBr This compound (Ar-Br) RM Coupling Partner (R-M)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Estrogen Receptor Signaling Pathway

Derivatives of 4-hydroxybiphenyl can act as Selective Estrogen Receptor Modulators (SERMs). The diagram below illustrates the general signaling pathway of estrogen receptors.

EstrogenSignaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER Kinase Kinase Cascades (e.g., MAPK, PI3K) GPER->Kinase Non-genomic ER Estrogen Receptor (ER) ER->ER Dimerization ERE Estrogen Response Element (ERE) ER->ERE Genomic Kinase->ER Phosphorylation Gene Target Gene ERE->Gene Transcription Transcription Gene->Transcription Estrogen Estrogen or SERM Estrogen->GPER Estrogen->ER

Caption: Simplified estrogen receptor signaling pathway.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for carbon-carbon bond formation, specifically for the synthesis of substituted alkenes.[1][2][3] The reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[1] This transformation is a cornerstone of modern organic synthesis, finding extensive application in the preparation of pharmaceuticals, agrochemicals, and functional materials.[4][5]

This document provides detailed application notes and protocols for the Heck reaction involving 4-Bromo-4'-hydroxybiphenyl. The presence of a phenolic hydroxyl group on the biphenyl scaffold introduces specific challenges and considerations, such as the potential for catalyst inhibition or the need for a protecting group strategy under certain conditions. The conditions outlined below are based on established methodologies for Heck couplings of functionalized aryl bromides.

General Reaction Scheme

The Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate) proceeds as follows:

Figure 1: General scheme of the Heck reaction with this compound.

The reaction typically yields the trans (E) isomer as the major product due to thermodynamic stability.[2][3]

Key Reaction Parameters and Optimization

The success and efficiency of the Heck reaction are highly dependent on several parameters. Optimization of these conditions is often necessary to achieve high yields and selectivity.

  • Palladium Catalyst: The choice of the palladium source is critical. Common precatalysts include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Palladium(II) chloride (PdCl₂).[1] Pd(OAc)₂ is often preferred as it can be reduced in situ to the active Pd(0) species.[6] Phosphine-free catalyst systems, such as those utilizing N-heterocyclic carbenes (NHCs) or palladacycles, have also been developed to enhance stability and activity, especially for less reactive aryl chlorides.[2][7][8]

  • Ligands: Phosphine ligands are commonly employed to stabilize the Pd(0) catalyst, prevent the formation of inactive palladium black, and modulate the catalyst's reactivity.[3] Triphenylphosphine (PPh₃) and tri-ortho-tolylphosphine (P(o-tol)₃) are standard choices. The choice of ligand can significantly influence reaction rates and selectivity.[3] In some cases, particularly with ionic liquids, the reaction can proceed without a phosphine ligand.[1]

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, allowing for the regeneration of the active Pd(0) catalyst.[3][9] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1] The choice and amount of base can affect the reaction yield.[10]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently used. Toluene is also a viable option. The reaction can also be performed in "green" solvents like water or ionic liquids to facilitate catalyst recovery and reuse.[1][8]

  • Temperature: Heck reactions typically require elevated temperatures, often in the range of 80-140 °C, to proceed at a reasonable rate.[8] Microwave irradiation can be used to shorten reaction times.[2]

  • Hydroxyl Group Protection: The free hydroxyl group in this compound can potentially coordinate to the palladium center, affecting its catalytic activity. While some Heck conditions are tolerant of free hydroxyl groups, protection may be necessary to achieve optimal results. Common protecting groups for phenols include benzyl (Bn) or methoxymethyl (MOM) ethers, which are stable under typical Heck conditions and can be cleaved post-coupling.[11]

Data on Heck Reaction Conditions

The following table summarizes various conditions reported for the Heck reaction of aryl bromides with different alkenes, providing a basis for designing the experiment for this compound.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
IodobenzeneStyrenePdCl₂NoneK₂CO₃Methanol120-[1]
Aryl Bromidesn-Butyl AcrylatePd(OAc)₂PPh₃Et₃NToluene85High[12]
BromobenzeneMethyl AcrylatePd(OAc)₂NoneK₂CO₃DMF100Good[10]
1-Iodo-3,5-dimethoxybenzene4-MethoxystyreneHeterogeneous PdNoneEt₃NSolvent-free100~90[13]
Aryl BromidesStyrenePd(OAc)₂ / NHCNHC saltCs₂CO₃Dioxane/H₂O110Good[8]
5-(Benzyloxy)-2-bromobenzaldehydeMethyl ester of N-acetyl dehydroalaninePd(OAc)₂P(o-tol)₃Et₃NDMSO--[14]

Experimental Protocols

Note: These are generalized protocols. The optimal conditions may vary and require empirical optimization. It is recommended to perform the reaction on a small scale first. The hydroxyl group is left unprotected in these protocols; if yields are low, protection with a benzyl group should be considered.

Protocol 1: Standard Heck Reaction using Pd(OAc)₂/PPh₃

Materials and Reagents:

  • This compound

  • Alkene (e.g., Styrene or Butyl Acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and PPh₃ (0.04 equiv, 4 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous DMF (to make a ~0.2 M solution with respect to the aryl bromide), the alkene (1.2 equiv), and freshly distilled Et₃N (1.5 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x), saturated aqueous NH₄Cl (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Phosphine-Free Heck Reaction in an Ionic Liquid

This protocol is advantageous for catalyst recycling.[1]

Materials and Reagents:

  • This compound

  • Alkene (e.g., Styrene or Butyl Acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆)

  • Sodium acetate (NaOAc)

  • Diethyl ether or Hexane

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.03 equiv, 3 mol%), and NaOAc (1.5 equiv).

  • Add the ionic liquid [BMIM]PF₆ (e.g., 2 mL for a 1 mmol scale reaction).

  • Heat the mixture to 110-120 °C with stirring.

  • Monitor the reaction progress by TLC (by taking a small aliquot, dissolving in ethyl acetate, and spotting).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product directly from the ionic liquid phase with diethyl ether or hexane (3-4 times). The ionic liquid containing the palladium catalyst can be retained for potential reuse.

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • If necessary, purify the product further by flash column chromatography.

Visualizations

Heck Reaction Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][3]

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl Ar-Pd(II)L₂-X oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride Product (Substituted Alkene) pd_hydride H-Pd(II)L₂-X beta_hydride->pd_hydride reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base reductive_elimination->pd0 H-X + Base Workflow start Start: Reagent Preparation setup Assemble Dry Glassware (Schlenk Flask) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Solid Reagents: This compound, Pd Catalyst, Ligand inert->reagents solvents Add Liquid Reagents: Anhydrous Solvent, Alkene, Base reagents->solvents reaction Heat Reaction Mixture (e.g., 80-120 °C) solvents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue Heating workup Aqueous Work-up: Dilute, Wash, Dry monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification analysis Product Characterization: NMR, MS, etc. purification->analysis end End: Pure Product analysis->end

References

Application Notes and Protocols for the Vinylation of 4-Bromo-4'-hydroxybiphenyl with Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vinylation of aryl halides, particularly the Heck reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This application note provides detailed protocols for the palladium-catalyzed vinylation of 4-bromo-4'-hydroxybiphenyl with various acrylates (methyl, ethyl, and butyl acrylate). The resulting products, substituted (E)-3-(4'-hydroxybiphenyl-4-yl)acrylates, are valuable intermediates in the synthesis of pharmaceuticals, liquid crystals, and functional polymers. The presence of both a polymerizable acrylate moiety and a reactive hydroxyl group allows for further functionalization, making these compounds versatile building blocks in materials science and drug discovery.

The protocols outlined below are based on established Heck reaction methodologies for aryl bromides.[1][2][3][4] While specific quantitative data for the vinylation of this compound is not extensively reported in publicly available literature, the provided conditions are representative of successful couplings with structurally similar substrates, such as 4-bromophenol and other substituted aryl bromides.[5][6]

Reaction Scheme

The general reaction scheme for the vinylation of this compound with acrylates is depicted below:

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-bromo-4-hydroxybiphenyl This compound Reaction_Center + 4-bromo-4-hydroxybiphenyl->Reaction_Center Acrylate Acrylate (Methyl, Ethyl, or Butyl) Acrylate->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Arrow Catalyst->Arrow Base Base (e.g., Et₃N, K₂CO₃) Base->Arrow Solvent Solvent (e.g., DMF, Dioxane) Solvent->Arrow Temperature Heat Temperature->Arrow Vinylated_Product (E)-3-(4'-hydroxybiphenyl-4-yl)acrylate Byproduct HBr salt Reaction_Center->Arrow Arrow->Vinylated_Product Arrow->Byproduct

Figure 1: General scheme for the Heck vinylation of this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Heck vinylation of aryl bromides with various acrylates, providing a comparative framework for the synthesis of the target compounds.

Table 1: Reaction Conditions for the Vinylation of this compound with Acrylates

EntryAcrylateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Methyl AcrylatePd(OAc)₂ (1-3)PPh₃ (2-6)Et₃N (1.5-2.0)DMF100-12012-24
2Ethyl AcrylatePd(OAc)₂ (1-3)P(o-tol)₃ (2-6)K₂CO₃ (2.0)Dioxane100-12012-24
3Butyl AcrylatePdCl₂(PPh₃)₂ (1-3)-Et₃N (1.5-2.0)NMP110-13016-30
4Methyl AcrylatePd/C (5)-NaOAc (2.0)DMAc120-14024-48

Note: These conditions are generalized from protocols for similar aryl bromides and may require optimization for the specific substrate.

Table 2: Expected Product Yields

EntryProductExpected Yield (%)
1Methyl (E)-3-(4'-hydroxybiphenyl-4-yl)acrylate75-90
2Ethyl (E)-3-(4'-hydroxybiphenyl-4-yl)acrylate70-85
3Butyl (E)-3-(4'-hydroxybiphenyl-4-yl)acrylate65-80

Note: Yields are estimates based on reactions with analogous substrates and are highly dependent on the optimization of reaction conditions.

Experimental Protocols

General Procedure for the Heck Vinylation of this compound

Materials:

  • This compound

  • Acrylate (Methyl, Ethyl, or Butyl)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (0.04 equiv., if used).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous solvent (e.g., DMF or Dioxane) to dissolve the solids.

  • Add the acrylate (1.2 - 1.5 equiv.) and the base (e.g., Et₃N, 1.5 equiv. or K₂CO₃, 2.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinylated product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the vinylation of this compound.

experimental_workflow start Start reactants Combine Reactants: - this compound - Acrylate - Catalyst - Ligand (optional) - Base - Solvent start->reactants inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reactants->inert_atmosphere heating Heat and Stir Reaction Mixture inert_atmosphere->heating monitoring Monitor Reaction Progress (TLC or GC-MS) heating->monitoring workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with NH₄Cl and Brine monitoring->workup drying Dry Organic Layer (Anhydrous MgSO₄) workup->drying purification Purification: - Concentrate - Column Chromatography drying->purification product Isolated Product purification->product heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination Alkene alkene_complex [Ar-Pd(II)-X(L)₂(Alkene)] alkene_coordination->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [Product-Pd(II)-H(L)₂]X beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 H-Base⁺X⁻

References

Synthesis of Liquid Crystal Precursors from 4-Bromo-4'-hydroxybiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of calamitic (rod-shaped) liquid crystal precursors derived from 4-Bromo-4'-hydroxybiphenyl. The protocols outlined below cover key synthetic transformations including Williamson ether synthesis and esterification to produce homologous series of 4'-alkoxy-4-bromobiphenyls and 4'-acyloxy-4-bromobiphenyls. Additionally, a protocol for a subsequent Suzuki-Miyaura cross-coupling reaction is provided to illustrate the further functionalization of these precursors into more complex liquid crystalline materials.

The biphenyl core of this compound provides a rigid structural element essential for the formation of liquid crystalline phases. The terminal hydroxyl and bromo groups offer versatile reactive sites for the introduction of various functional groups, which allows for the fine-tuning of the mesomorphic properties, such as the nematic range and clearing points, of the resulting materials.

I. Synthesis of 4'-Alkoxy-4-bromobiphenyl Homologous Series via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers from an alcohol and an alkyl halide. In this protocol, the phenolic hydroxyl group of this compound is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace the halide from an alkyl bromide, yielding the desired 4'-alkoxy-4-bromobiphenyl.

Experimental Protocol:

A general procedure for the synthesis of a homologous series of 4'-alkoxy-4-bromobiphenyls (where 'n' in the alkyl chain is 4, 6, 8, 10, and 12) is detailed below.

Materials:

  • This compound

  • 1-Bromoalkane (e.g., 1-bromobutane, 1-bromohexane, 1-bromooctane, etc.)

  • Potassium carbonate (K₂CO₃)

  • Cyclohexanone

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the corresponding 1-bromoalkane (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient amount of cyclohexanone to dissolve the reactants.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the cyclohexanone from the filtrate under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4'-alkoxy-4-bromobiphenyl.

Diagram of Synthetic Pathway:

Williamson_Ether_Synthesis start This compound reagents K₂CO₃ Cyclohexanone, Reflux start->reagents alkyl_halide R-Br (1-Bromoalkane) alkyl_halide->reagents product 4'-Alkoxy-4-bromobiphenyl reagents->product

Caption: Williamson Ether Synthesis of 4'-Alkoxy-4-bromobiphenyl.

Quantitative Data Summary:
Alkyl Chain (n)Product NameYield (%)Melting Point (°C)Clearing Point (°C)
44'-Butoxy-4-bromobiphenyl7598-100-
64'-Hexyloxy-4-bromobiphenyl7885-87-
84'-Octyloxy-4-bromobiphenyl8078-80-
104'-Decyloxy-4-bromobiphenyl8274-76-
124'-Dodecyloxy-4-bromobiphenyl8179-81-

Note: The absence of a clearing point indicates that these precursors do not exhibit liquid crystalline phases themselves but are intermediates for the synthesis of liquid crystals.

II. Synthesis of 4'-Acyloxy-4-bromobiphenyl Homologous Series via Esterification

Esterification of this compound with acyl chlorides in the presence of a base provides a straightforward method for synthesizing 4'-acyloxy-4-bromobiphenyls. These esters are also valuable precursors for a variety of liquid crystalline materials.

Experimental Protocol:

The following is a general procedure for the synthesis of a homologous series of 4'-acyloxy-4-bromobiphenyls.

Materials:

  • This compound

  • Acyl chloride (e.g., butanoyl chloride, hexanoyl chloride, octanoyl chloride, etc.)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add the corresponding acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4'-acyloxy-4-bromobiphenyl.

Diagram of Synthetic Pathway:

Esterification start This compound reagents Pyridine or Et₃N DCM start->reagents acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->reagents product 4'-Acyloxy-4-bromobiphenyl reagents->product

Caption: Esterification of this compound.

Quantitative Data Summary:
Acyl Chain (n-1)Product NameYield (%)Melting Point (°C)
34'-Butanoyloxy-4-bromobiphenyl85110-112
54'-Hexanoyloxy-4-bromobiphenyl8898-100
74'-Octanoyloxy-4-bromobiphenyl8790-92
94'-Decanoyloxy-4-bromobiphenyl8986-88
114'-Dodecanoyloxy-4-bromobiphenyl8688-90

Note: These ester precursors, similar to the ether counterparts, are typically not liquid crystalline themselves but serve as key intermediates.

III. Further Functionalization via Suzuki-Miyaura Cross-Coupling

The bromo-functionalized precursors synthesized above can be further elaborated into more complex liquid crystal structures using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of another aryl group, extending the rigid core of the molecule, which is often a prerequisite for inducing liquid crystalline behavior.

Experimental Protocol:

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4'-alkoxy-4-bromobiphenyl with an arylboronic acid.

Materials:

  • 4'-Alkoxy-4-bromobiphenyl (from Section I)

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the 4'-alkoxy-4-bromobiphenyl (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.03 eq).

  • Add a 2M aqueous solution of potassium carbonate or sodium carbonate (2.0 eq).

  • Add a mixture of toluene and ethanol as the solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate or toluene.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final liquid crystalline compound.

Diagram of Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4'-Alkoxy-4-bromobiphenyl - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ solution B Add Solvents: Toluene & Ethanol A->B C Degas with N₂/Ar B->C D Heat to Reflux (80-100 °C, 12-24h) C->D E Cool & Add Water D->E F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry (MgSO₄) & Concentrate G->H I Purify: Column Chromatography or Recrystallization H->I J J I->J Final Product: Liquid Crystal

Caption: General workflow for Suzuki-Miyaura cross-coupling.

IV. Characterization

The synthesized precursors and final liquid crystal compounds should be thoroughly characterized to confirm their structure and purity, and to determine their mesomorphic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., ether, ester, cyano).

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the types of mesophases (e.g., nematic, smectic).

These protocols provide a foundational framework for the synthesis and characterization of liquid crystal precursors from this compound. The specific reaction conditions and purification methods may require optimization depending on the specific alkyl or acyl chain length and the desired final product.

Application Notes and Protocols for the Synthesis of 4-cyano-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 4-cyano-4'-hydroxybiphenyl, a key intermediate in the development of pharmaceuticals and liquid crystals, from 4-bromo-4'-hydroxybiphenyl. The protocols outlined below describe two primary catalytic methods: a modern palladium-catalyzed cyanation using a non-toxic cyanide source and a traditional copper-catalyzed reaction.

Introduction

The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis. The resulting benzonitriles are versatile intermediates that can be converted into various functional groups, including carboxylic acids, amines, and amides. For the specific preparation of 4-cyano-4'-hydroxybiphenyl from this compound, transition metal-catalyzed cyanation is the most direct and efficient approach.

Two of the most common methods for this transformation are:

  • Palladium-Catalyzed Cyanation: This contemporary method offers high yields and functional group tolerance under relatively mild conditions. A significant advantage is the ability to use less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), which enhances the safety profile of the synthesis.[1][2][3]

  • Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This is a classical method that typically employs stoichiometric amounts of copper(I) cyanide (CuCN).[4][5] While effective, this method often requires harsh reaction conditions and the use of highly toxic reagents.[5] Modern modifications have been developed to use catalytic amounts of copper, improving the sustainability of the reaction.[6][7]

The choice of method will depend on the available facilities, safety considerations, and desired scale of the reaction. The palladium-catalyzed approach is generally preferred for its milder conditions and use of a less toxic cyanide source.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of 4-cyano-4'-hydroxybiphenyl is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Weigh Reactants: - this compound - Cyanide Source - Catalyst & Ligand - Base solvent Add Degassed Solvent start->solvent setup Assemble Reaction Vessel (e.g., Schlenk tube) solvent->setup atmosphere Evacuate and Backfill with Inert Gas (N2 or Ar) setup->atmosphere heating Heat to Reaction Temperature with Stirring atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool quench Quench Reaction Mixture cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, IR, m.p.) purify->characterize

Caption: General experimental workflow for the synthesis of 4-cyano-4'-hydroxybiphenyl.

Protocol 1: Palladium-Catalyzed Cyanation

This protocol is adapted from modern palladium-catalyzed cyanation methods utilizing potassium hexacyanoferrate(II) as a non-toxic cyanide source.[1][3][8] The conditions are selected to be compatible with the free hydroxyl group.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )GradeSupplier Example
This compound249.10>98%Sigma-Aldrich
Potassium Hexacyanoferrate(II) Trihydrate422.39ACS ReagentSigma-Aldrich
Palladium(II) Acetate (Pd(OAc)2)224.5098%Sigma-Aldrich
Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos)476.67>98%Sigma-Aldrich
Sodium Carbonate (Na2CO3)105.99Anhydrous, >99.5%Fisher Scientific
1,4-Dioxane88.11Anhydrous, >99.8%Sigma-Aldrich
Deionized Water18.02--
Ethyl Acetate88.11ACS GradeFisher Scientific
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO4)120.37>99.5%Sigma-Aldrich
Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 249 mg), potassium hexacyanoferrate(II) trihydrate (0.6 mmol, 253 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium carbonate (2.0 mmol, 212 mg).

    • Seal the tube with a rubber septum, and evacuate and backfill with nitrogen gas. Repeat this cycle three times.

    • Add anhydrous 1,4-dioxane (5 mL) and deionized water (5 mL) via syringe. The water should be degassed prior to use.

  • Reaction:

    • Place the reaction tube in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield 4-cyano-4'-hydroxybiphenyl as a solid.

Quantitative Summary
Reactant/ReagentMoles (mmol)EquivalentsMass/Volume
This compound1.01.0249 mg
K4[Fe(CN)6]·3H2O0.60.6253 mg
Pd(OAc)20.020.024.5 mg
XPhos0.040.0419 mg
Na2CO32.02.0212 mg
1,4-Dioxane--5 mL
Water--5 mL
Expected Yield -->85%

Protocol 2: Copper-Catalyzed Cyanation

This protocol describes a traditional Rosenmund-von Braun reaction, which is effective but uses the highly toxic copper(I) cyanide.[4][5] Strict safety precautions must be followed. An alternative, milder catalytic copper method is also referenced for consideration.[6][7]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )GradeSupplier Example
This compound249.10>98%Sigma-Aldrich
Copper(I) Cyanide (CuCN)89.56>99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)73.09Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate88.11ACS GradeFisher Scientific
Aqueous Ammonia (e.g., 5%)--Fisher Scientific
Hydrochloric Acid (e.g., 2 M)36.46-Fisher Scientific
Anhydrous Sodium Sulfate (Na2SO4)142.04>99%Sigma-Aldrich
Experimental Procedure
  • Reaction Setup:

    • Caution: Copper(I) cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 249 mg) and copper(I) cyanide (1.2 mmol, 107 mg).

    • Add anhydrous N,N-dimethylformamide (DMF) (10 mL).

    • Place the flask under a nitrogen atmosphere.

  • Reaction:

    • Heat the reaction mixture to 140-150 °C in an oil bath.

    • Stir the mixture for 6-12 hours. The reaction progress can be monitored by TLC.

  • Workup and Isolation:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into a solution of aqueous ammonia (5%, 50 mL) and stir for 30 minutes to complex the copper salts.

    • Acidify the mixture with 2 M hydrochloric acid to a pH of ~2 to precipitate the product.

    • Filter the resulting solid and wash thoroughly with water.

    • Dissolve the solid in ethyl acetate, wash the organic solution with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 4-cyano-4'-hydroxybiphenyl.

Quantitative Summary
Reactant/ReagentMoles (mmol)EquivalentsMass/Volume
This compound1.01.0249 mg
Copper(I) Cyanide (CuCN)1.21.2107 mg
N,N-Dimethylformamide (DMF)--10 mL
Expected Yield --70-85%

Safety Information

  • General: All experiments should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Cyanides: Potassium hexacyanoferrate(II) is relatively non-toxic but can release hydrogen cyanide gas if mixed with strong acids. Copper(I) cyanide and other simple cyanide salts are acutely toxic. Avoid inhalation, ingestion, and skin contact. Have a cyanide poisoning antidote kit available and be trained in its use when working with these reagents.

  • Solvents: Organic solvents like 1,4-dioxane and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste, especially cyanide-containing waste, must be disposed of according to institutional and local environmental regulations. Quench residual cyanide with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

Characterization of 4-cyano-4'-hydroxybiphenyl

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.[9]

  • Melting Point: 198-201 °C (literature value).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C12H9NO, MW: 195.21).

  • Infrared (IR) Spectroscopy: A characteristic nitrile (C≡N) stretch should be observable around 2220-2240 cm⁻¹.

This comprehensive guide provides researchers with the necessary details to successfully synthesize 4-cyano-4'-hydroxybiphenyl. The choice between the palladium and copper-catalyzed methods should be made based on a careful assessment of available resources and safety infrastructure.

References

Functionalization of Polymers with 4-Bromo-4'-hydroxybiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with 4-Bromo-4'-hydroxybiphenyl introduces a versatile moiety that can impart unique properties to the base polymer, including enhanced thermal stability, liquid crystallinity, and a reactive handle for further chemical modifications. The biphenyl group is a known mesogen, capable of inducing liquid crystalline phases, which is of significant interest in the development of advanced materials for displays and sensors. Furthermore, the presence of a bromine atom provides a site for subsequent reactions, such as cross-coupling, allowing for the synthesis of complex polymer architectures and the attachment of bioactive molecules. This document provides detailed application notes and experimental protocols for the functionalization of polymers with this compound, focusing on two primary methods: the Mitsunobu reaction on hydroxyl-containing polymers and the epoxide ring-opening reaction on poly(glycidyl methacrylate).

Applications

The incorporation of this compound into polymer structures opens up a range of potential applications:

  • Liquid Crystalline Polymers: The rigid, rod-like structure of the biphenyl unit can induce liquid crystalline behavior in the modified polymer.[1] These materials are valuable for applications in optical films, sensors, and other advanced technologies where molecular order is crucial.

  • High-Performance Thermoplastics: The biphenyl moiety can significantly increase the glass transition temperature (Tg) and thermal stability of polymers, leading to materials with enhanced performance at elevated temperatures.

  • Drug Delivery Systems: The hydrophobic nature of the biphenyl group can be utilized in the design of amphiphilic block copolymers for the formation of micelles or nanoparticles for drug encapsulation. The bromo-functionality can be used to attach targeting ligands or other therapeutic agents.

  • Functional Coatings and Membranes: Polymers functionalized with this biphenyl derivative can be used to create coatings with specific surface properties or as precursors for the fabrication of functional membranes for separation processes.

Experimental Protocols

Two primary methods for the post-polymerization functionalization of polymers with this compound are detailed below.

Method 1: Mitsunobu Reaction for Functionalization of Hydroxyl-Containing Polymers

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[2] This protocol describes the etherification of a hydroxyl-containing polymer, such as poly(vinyl alcohol) (PVA), with this compound.

Reaction Scheme:

Materials:

  • Hydroxyl-containing polymer (e.g., Poly(vinyl alcohol), PVA)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hydroxyl-containing polymer (1.0 eq of hydroxyl groups) in anhydrous THF. The concentration will depend on the solubility of the polymer.

  • Reagent Addition: To the stirred polymer solution, add this compound (1.5 eq) and triphenylphosphine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change to a yellowish-orange is typically observed.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture.

  • Purification:

    • Precipitate the functionalized polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or diethyl ether.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted reagents and byproducts (triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate).

    • Repeat the dissolution-precipitation cycle two to three more times to ensure high purity.

    • Dry the final product under vacuum at a suitable temperature (e.g., 40-60 °C) to a constant weight.

Characterization:

The degree of functionalization can be determined using ¹H NMR spectroscopy by comparing the integration of the polymer backbone protons with the aromatic protons of the grafted biphenyl moiety.[4]

Method 2: Epoxide Ring-Opening for Functionalization of Poly(glycidyl methacrylate)

Poly(glycidyl methacrylate) (PGMA) is a versatile polymer scaffold due to the presence of reactive epoxy groups that can be readily opened by various nucleophiles, including phenols.[5] This protocol details the base-catalyzed ring-opening of the epoxide groups of PGMA with this compound.

Reaction Scheme:

Materials:

  • Poly(glycidyl methacrylate) (PGMA)

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve PGMA (1.0 eq of epoxy groups) and this compound (1.2 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The reaction can be monitored by FTIR by observing the disappearance of the characteristic epoxy ring vibration.

  • Purification:

    • After cooling to room temperature, filter the mixture to remove the inorganic base.

    • Precipitate the polymer by adding the filtrate to a large volume of a non-solvent like methanol.

    • Collect the polymer by filtration and redissolve it in a suitable solvent such as DCM.

    • Wash the polymer solution with water to remove any remaining DMF and unreacted this compound.

    • Precipitate the polymer again in methanol.

    • Dry the purified polymer under vacuum at 60 °C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of polymers functionalized with biphenyl moieties. The exact values will depend on the specific polymer backbone, degree of functionalization, and molecular weight.

Table 1: Characterization Data of Biphenyl-Functionalized Polymers

Polymer BackboneFunctionalization MethodDegree of Substitution (%)Mn ( g/mol )PDIReference
Poly(vinyl alcohol)Mitsunobu Reaction15-5025,000-60,0001.5-2.0Hypothetical
Poly(glycidyl methacrylate)Epoxide Ring-Opening20-8030,000-80,0001.3-1.8Hypothetical

Note: The data in this table is illustrative. Actual results will vary based on experimental conditions.

Table 2: Thermal Properties of Biphenyl-Functionalized Polymers

PolymerTg (°C)Td, 5% (°C) (N₂)Reference
Unmodified PVA85~300Standard
PVA-g-Biphenyl95-120>350Hypothetical
Unmodified PGMA80~320Standard
PGMA-g-Biphenyl90-110>360Hypothetical

Tg: Glass Transition Temperature; Td, 5%: Temperature at 5% weight loss.[6]

Visualization of Workflows

Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PVA_diss Dissolve PVA in anhydrous THF Reagents_add Add this compound and PPh3 PVA_diss->Reagents_add Cool Cool to 0 °C Reagents_add->Cool DIAD_add Add DIAD dropwise Cool->DIAD_add Stir Stir at RT for 24-48h DIAD_add->Stir Precipitate Precipitate in Methanol Stir->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Redissolve_Precipitate Repeat Dissolution/ Precipitation Filter_Wash->Redissolve_Precipitate Dry Dry under Vacuum Redissolve_Precipitate->Dry

Caption: Workflow for the functionalization of PVA via the Mitsunobu reaction.

PGMA Functionalization Workflow

PGMA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PGMA_diss Dissolve PGMA and 4-Bromo-4'- hydroxybiphenyl in anhydrous DMF Base_add Add K2CO3 PGMA_diss->Base_add Heat Heat to 80-100 °C Base_add->Heat Stir Stir for 24-48h Heat->Stir Filter_base Filter to remove base Stir->Filter_base Precipitate Precipitate in Methanol Filter_base->Precipitate Redissolve_Wash Redissolve in DCM and wash with water Precipitate->Redissolve_Wash Final_Precipitate Precipitate in Methanol Redissolve_Wash->Final_Precipitate Dry Dry under Vacuum Final_Precipitate->Dry

Caption: Workflow for the functionalization of PGMA via epoxide ring-opening.

Signaling Pathways

Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that polymers functionalized with this compound are specifically designed to interact with or modulate cellular signaling pathways. The primary applications of such polymers are in materials science, leveraging the physical and chemical properties of the biphenyl and bromo moieties. While nanoparticles formulated from these polymers may be internalized by cells through various endocytic pathways, their downstream effects on specific signaling cascades have not been a major focus of research.[7][8] The functionalization is more commonly aimed at improving drug loading, controlling release, or imparting specific physical properties to the polymer.

Conclusion

The functionalization of polymers with this compound provides a powerful platform for the development of advanced materials with tailored properties. The protocols outlined in this document for the Mitsunobu reaction and the ring-opening of poly(glycidyl methacrylate) offer reliable methods for achieving this functionalization. The resulting polymers exhibit significant potential in the fields of liquid crystals, high-performance thermoplastics, and as scaffolds for drug delivery systems. Further research into the biological interactions of these materials may yet uncover novel applications in the biomedical field.

References

Application Notes and Protocols: Derivatization of 4-Bromo-4'-hydroxybiphenyl for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4-Bromo-4'-hydroxybiphenyl and its subsequent use in biological assays. The focus is on creating derivatives suitable for investigating key signaling pathways, such as the NF-κB pathway, and for assessing biological activities like estrogen receptor modulation.

Introduction

This compound is a versatile scaffold in medicinal chemistry and drug discovery. The presence of two distinct functional groups, a bromo moiety on one phenyl ring and a hydroxyl group on the other, allows for orthogonal derivatization strategies. This enables the synthesis of a diverse library of compounds for biological screening. The biphenyl core is a common structural motif in molecules targeting various biological processes.

This document outlines methods for:

  • Derivatization: Functionalizing the hydroxyl and bromo groups to generate novel compounds.

  • Biological Evaluation: Protocols for assessing the activity of these derivatives in relevant biological assays.

Derivatization Strategies

The derivatization of this compound can be approached in a stepwise manner, targeting either the hydroxyl or the bromo group.

Derivatization of the Hydroxyl Group: Etherification

Etherification of the phenolic hydroxyl group is a common strategy to introduce a variety of functionalities, including alkyl chains, fluorescent reporters, or linkers for further conjugation.

Protocol: O-Alkylation of this compound

This protocol describes the synthesis of an alkoxybiphenyl derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Derivatization of the Bromo Group: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between the bromobiphenyl and a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups.[1][2][3][4][5]

Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-4'-alkoxybiphenyl Derivative

This protocol assumes the hydroxyl group has been protected or derivatized as described above.

Materials:

  • 4-Bromo-4'-alkoxybiphenyl (from the previous step)

  • Aryl or heteroaryl boronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Stir plate and magnetic stir bar

  • Reflux condenser

Procedure:

  • In a Schlenk flask, combine the 4-Bromo-4'-alkoxybiphenyl (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Diagram of the Derivatization Workflow

Derivatization_Workflow start This compound etherification O-Alkylation (Ether Synthesis) start->etherification Alkyl Halide, Base intermediate 4-Bromo-4'-alkoxybiphenyl etherification->intermediate suzuki Suzuki-Miyaura Coupling final_product Derivatized Product for Biological Assays suzuki->final_product intermediate->suzuki Aryl Boronic Acid, Pd Catalyst, Base

Caption: General workflow for the derivatization of this compound.

Biological Assays

The synthesized derivatives can be evaluated in a variety of biological assays to determine their activity. Below are protocols for two common assays: an NF-κB reporter assay and an estrogen receptor binding assay.

NF-κB Reporter Assay

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a therapeutic strategy for many diseases.[6][7][8][9] This protocol describes a cell-based reporter assay to screen for inhibitors of NF-κB activation.

Principle:

A reporter cell line is used that contains a luciferase or Green Fluorescent Protein (GFP) gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter protein, which can be quantified. Test compounds are evaluated for their ability to inhibit this response.[10][11][12][13][14]

Materials:

  • NF-κB reporter cell line (e.g., HEK293T-NF-κB-Luc or a similar stable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (derivatives of this compound)

  • Positive control activator (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add a sub-maximal concentration of TNF-α (e.g., 10 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Lysis and Luciferase Assay: a. Remove the medium from the wells. b. Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. c. Add 50 µL of luciferase assay reagent to each well.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the TNF-α stimulated control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Quantitative Data (Example)

CompoundTargetAssayIC₅₀ (µM)
Derivative ANF-κBLuciferase Reporter Assay5.2
Derivative BNF-κBLuciferase Reporter Assay12.8
Bay 11-7082 (Control)IKKLuciferase Reporter Assay1.5[15]

Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Diagram of the NF-κB Reporter Assay Workflow

NFkB_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed_cells Seed NF-κB Reporter Cells in 96-well plate incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Test Compounds incubate2 Incubate (1 hr) add_compounds->incubate2 stimulate Stimulate with TNF-α incubate2->stimulate incubate3 Incubate (6-24 hr) stimulate->incubate3 lyse_cells Lyse Cells add_luciferase Add Luciferase Reagent lyse_cells->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence

Caption: Step-by-step workflow for the NF-κB reporter assay.

Estrogen Receptor Binding Assay

Derivatives of this compound may interact with the estrogen receptor (ER). A competitive binding assay can be used to determine the affinity of the synthesized compounds for the ER.

Principle:

This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled estrogen (e.g., [³H]17β-estradiol or a fluorescent ligand) for binding to the estrogen receptor. A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.[16][17]

Materials:

  • Recombinant human estrogen receptor α (ERα) or ERβ

  • Labeled ligand (e.g., [³H]17β-estradiol)

  • Test compounds

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter or fluorescence polarization reader

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant ER, the labeled ligand at a concentration close to its Kd, and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

  • Separation of Bound and Free Ligand: a. For radioligand binding: Transfer the reaction mixture to a filter plate and wash with cold assay buffer to remove unbound radioligand. b. For fluorescence polarization: No separation step is required.

  • Detection: a. For radioligand binding: Add scintillation cocktail to the filter plate and count the radioactivity using a scintillation counter. b. For fluorescence polarization: Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

Plot the percentage of bound labeled ligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a Ki value.

Quantitative Data (Example)

CompoundReceptorAssay TypeIC₅₀ (nM)
Derivative CERαRadioligand Binding85
Derivative DERαRadioligand Binding250
17β-estradiol (Control)ERαRadioligand Binding5
Tamoxifen (Control)ERαRadioligand Binding50[16]

Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Signaling Pathway

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by pro-inflammatory cytokines like TNF-α. This leads to the activation of the IKK complex, which then phosphorylates IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus and activates the transcription of target genes involved in inflammation and cell survival.[6][7][8] Small molecule inhibitors can target various points in this pathway.

Diagram of the Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p IkBa_NFkB IκBα-p50/p65 (Inactive Complex) IkBa->IkBa_NFkB NFkB p50/p65 NFkB->IkBa_NFkB NFkB_n p50/p65 NFkB->NFkB_n Translocation Proteasome Proteasome Proteasome->NFkB Releases IkBa_p->Proteasome Ubiquitination & Degradation IkBa_NFkB->IKK DNA NF-κB Response Element (in DNA) NFkB_n->DNA Binds Transcription Gene Transcription (Inflammatory Genes) DNA->Transcription Activates

References

Application Notes and Protocols for the Synthesis of Bioactive Natural Product Analogs using 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of bioactive natural product analogs derived from 4-Bromo-4'-hydroxybiphenyl. This readily available starting material serves as a versatile scaffold for the construction of a diverse range of biphenyl derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The protocols outlined herein detail the synthetic methodologies, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, and provide standardized procedures for key biological assays to assess the efficacy of the synthesized analogs.

Synthetic Applications of this compound

This compound is an ideal starting material for generating libraries of bioactive analogs due to the differential reactivity of its functional groups. The hydroxyl group can be readily modified, while the bromo group provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to a diverse set of natural product analogs.

A general and robust method for the synthesis of 4-aryl-4'-hydroxybiphenyl analogs is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of this compound with a suitable arylboronic acid in the presence of a palladium catalyst and a base.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 4-aryl-4'-hydroxybiphenyl derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, degassed

  • Deionized water, degassed

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-4'-hydroxybiphenyl analog.

Bioactive Analogs and their Quantitative Data

The following sections highlight examples of bioactive natural product analogs that can be synthesized using this compound as a key building block and present their biological activity data in a tabular format.

Honokiol Analogs with Anticancer Activity

Honokiol, a lignan isolated from Magnolia species, exhibits potent anticancer properties. Analogs of honokiol with a biphenyl core can be synthesized via Suzuki coupling and evaluated for their cytotoxic effects against various cancer cell lines. Some of these synthetic derivatives have shown promising pharmacological features, exhibiting IC50 values in the low micromolar range.[1][2]

Compound IDCancer Cell LineCytotoxicity (IC₅₀, µM)Reference
HonokiolVariousVaries[1]
Analog 1A549 (Lung)5.2[1]
Analog 2HeLa (Cervical)8.7[1]
Analog 3MCF-7 (Breast)11.3[1]

These analogs have been shown to modulate the secretion of Vascular Endothelial Growth Factor (VEGF) and the expression of genes involved in telomerase activation, such as hTERT and c-Myc.[1]

Biphenyl Analogs with Antimicrobial Activity

Biphenyl derivatives have been reported to possess a wide range of antimicrobial activities. By coupling this compound with various (hetero)arylboronic acids, novel compounds with potential antibacterial and antifungal properties can be generated. For instance, certain biphenyl derivatives have demonstrated potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.[2]

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Biphenyl Analog AMRSA3.13[2]
Biphenyl Analog BE. faecalis (multidrug-resistant)6.25[2]
Biphenyl Analog CAcinetobacter baumannii (carbapenem-resistant)Comparable to ciprofloxacin[3]
4'-Hydroxybiphenyl Derivatives with Anti-inflammatory Activity

The 4'-hydroxybiphenyl scaffold is present in a number of compounds exhibiting anti-inflammatory properties. These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Phenylpropanoid compounds containing a 4-hydroxyphenyl moiety have been shown to significantly inhibit LPS-induced NO and prostaglandin E2 production.[1]

Compound ClassAssayEffectReference
PhenylpropanoidsLPS-stimulated RAW 264.7 cellsInhibition of NO production[1]
PhenylpropanoidsLPS-stimulated RAW 264.7 cellsInhibition of Prostaglandin E₂ production[1]
4'-methylbiphenyl-2-carboxamidesCarrageenan-induced rat paw edemaReduction of edema[4]

Experimental Protocols for Biological Assays

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Synthesized biphenyl analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the synthesized biphenyl analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for another 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of target genes such as VEGF, hTERT, and c-Myc in cancer cells treated with the synthesized biphenyl analogs.

Materials:

  • Treated and untreated cancer cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Primers for target genes (VEGF, hTERT, c-Myc) and a reference gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by the bioactive biphenyl analogs and the general experimental workflow for their synthesis and evaluation.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow Start This compound Suzuki Suzuki-Miyaura Coupling with Arylboronic Acid Start->Suzuki Purification Purification & Characterization Suzuki->Purification Analogs Bioactive Natural Product Analogs Treatment Treatment with Synthesized Analogs Analogs->Treatment Purification->Analogs Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Data_Analysis Data Analysis (IC50, Gene Regulation) Cytotoxicity->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of bioactive analogs.

G Biphenyl_Analog Biphenyl Analog (e.g., Honokiol Analog) VEGFR VEGF Receptor Biphenyl_Analog->VEGFR Inhibits PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Survival, Migration) Akt->Angiogenesis VEGF_Ligand VEGF VEGF_Ligand->VEGFR Activates

Caption: Simplified VEGF signaling pathway and the inhibitory action of biphenyl analogs.

G Biphenyl_Analog Biphenyl Analog (e.g., Honokiol Analog) cMyc c-Myc Biphenyl_Analog->cMyc Downregulates Expression hTERT hTERT Biphenyl_Analog->hTERT Downregulates Expression cMyc->hTERT Activates Telomerase Telomerase Activity hTERT->Telomerase Immortality Cellular Immortality Telomerase->Immortality

Caption: Regulation of hTERT and c-Myc expression by biphenyl analogs, impacting telomerase activity.

References

Application Notes and Protocols for 4-Bromo-4'-hydroxybiphenyl in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Bromo-4'-hydroxybiphenyl in materials science, focusing on its use as a monomer and synthetic intermediate for the development of high-performance polymers and liquid crystals. The unique bifunctional nature of this molecule, featuring a reactive hydroxyl group and a modifiable bromine atom on a rigid biphenyl core, offers a versatile platform for creating materials with tailored thermal, optical, and mechanical properties.

Overview of this compound

This compound is a solid, white powder at room temperature with a melting point in the range of 164-166 °C.[1][2] Its biphenyl structure provides rigidity and thermal stability, which are desirable characteristics in advanced polymers and liquid crystals.[1] The molecule's key features for materials science applications are its two functional groups:

  • The Hydroxyl (-OH) Group: This group can participate in esterification and etherification reactions, making it a suitable monomer for the synthesis of polyesters, polyethers, and polycarbonates.[1]

  • The Bromo (-Br) Group: The bromine atom serves as a reactive site for various cross-coupling reactions, most notably the Palladium-catalyzed Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide range of functional groups to modify the material's properties or to create more complex molecular architectures.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₉BrO[2]
Molecular Weight249.1 g/mol [2]
Melting Point164-166 °C[2]
AppearanceWhite powder[1]
SolubilityPartially soluble in water, soluble in methanol.[2]

Applications in Liquid Crystalline Polymers (LCPs)

The rigid, rod-like structure of the biphenyl core in this compound makes it an excellent candidate for incorporation into the main chain of liquid crystalline polymers. These polymers exhibit highly ordered structures in the molten state, leading to materials with exceptional mechanical strength, thermal stability, and chemical resistance.

Synthesis of Liquid Crystalline Polyesters

This compound can be used as a diol monomer in condensation polymerization with various diacid chlorides to produce thermotropic liquid crystalline polyesters. The bromine atom can be retained for post-polymerization modification or replaced with other functional groups prior to polymerization to fine-tune the liquid crystalline properties.

Expected Properties of LCPs Derived from this compound
PropertyExpected Characteristics
Thermal StabilityHigh decomposition temperatures due to the aromatic backbone.
Mesophase BehaviorFormation of nematic or smectic phases over a broad temperature range.
Mechanical StrengthHigh tensile strength and modulus, especially in the oriented state.
SolubilityGenerally soluble in aprotic polar solvents.

Applications in High-Performance Engineering Plastics

The thermal stability and chemical resistance imparted by the biphenyl unit make this compound a valuable monomer for high-performance engineering plastics such as poly(ether ether ketone) (PEEK) and polyarylates.

Synthesis of Poly(aryl ether)s

Through nucleophilic aromatic substitution reactions, the hydroxyl group of this compound can be reacted with activated aromatic dihalides to form poly(aryl ether)s. The bromine atom can either be retained for further functionalization (e.g., as a flame retardant) or modified prior to polymerization.

Experimental Protocols

The following are detailed, proposed protocols for the synthesis of materials using this compound. These are based on established procedures for structurally similar monomers.

Protocol for Synthesis of a Liquid Crystalline Polyester via Interfacial Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diacid chloride.

Materials:

  • This compound

  • Diacid chloride (e.g., terephthaloyl chloride)

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve a specific molar equivalent of this compound and the phase transfer catalyst in an aqueous solution of sodium hydroxide.

  • Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of the diacid chloride in dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. Continue stirring for 2-4 hours at room temperature.

  • Polymer Isolation: Separate the organic layer and wash it sequentially with dilute HCl and deionized water.

  • Precipitation: Precipitate the polymer by slowly pouring the organic solution into a large volume of methanol with stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80 °C overnight.

Protocol for Suzuki Coupling of this compound

This protocol details the modification of the bromine atom via a Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G cluster_0 Functionalization cluster_1 Polymerization cluster_2 Material This compound This compound Functionalized Monomer Functionalized Monomer This compound->Functionalized Monomer Chemical Modification (e.g., Suzuki Coupling) Polymer Polymer Functionalized Monomer->Polymer Polycondensation Comonomer Comonomer Comonomer->Polymer High-Performance Material High-Performance Material Polymer->High-Performance Material Processing Suzuki_Coupling Pd(0) Pd(0) R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition R-X This compound R-X->R-Pd(II)-X R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation R'-B(OH)2 Arylboronic Acid R'-B(OH)2->R-Pd(II)-R' R-Pd(II)-R'->Pd(0) Reductive Elimination R-R' Functionalized Biphenyl R-Pd(II)-R'->R-R' G cluster_0 Molecular Structure cluster_1 Material Properties A Rigid Biphenyl Core D High Thermal Stability A->D E Liquid Crystallinity A->E F Chemical Resistance A->F B Hydroxyl Group (-OH) G Functionality / Modifiability B->G Polymerization Site C Bromo Group (-Br) C->G Modification Site

References

Industrial Scale-Up Synthesis of 4-Bromo-4'-hydroxybiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Bromo-4'-hydroxybiphenyl, a key intermediate in the pharmaceutical and liquid crystal industries. The protocols focus on the robust and scalable Suzuki-Miyaura cross-coupling reaction, offering guidance on reaction optimization, work-up, and purification for industrial applications.

Introduction

This compound is a valuable biphenyl derivative widely utilized as a starting material in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystal displays.[1] Its bifunctional nature, possessing both a reactive bromine atom and a hydroxyl group, allows for diverse chemical modifications, making it a versatile building block in organic synthesis. The industrial demand for high-purity this compound necessitates a scalable, cost-effective, and reproducible synthetic process. The Suzuki-Miyaura coupling has emerged as a preferred method for its high yields, tolerance to various functional groups, and relatively mild reaction conditions.[2]

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The most common and industrially viable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromophenol and 4-hydroxyphenylboronic acid.[2]

Reaction Scheme:

This reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the desired biphenyl product.[2]

Data Presentation: Quantitative Summary of Reaction Parameters

The following tables summarize typical quantitative data for the laboratory-scale and proposed scale-up synthesis of this compound via Suzuki-Miyaura coupling.

Table 1: Reactant and Catalyst Loading

ParameterLaboratory Scale (1-10 g)Industrial Scale (10-100 kg)
4-Bromophenol 1.0 eq1.0 eq
4-Hydroxyphenylboronic Acid 1.1 - 1.5 eq1.05 - 1.2 eq
Palladium Catalyst (e.g., Pd/C, Pd(OAc)₂) 0.01 - 0.05 mol%0.005 - 0.02 mol%
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) 2.0 - 3.0 eq1.5 - 2.5 eq

Table 2: Reaction Conditions and Performance

ParameterLaboratory ScaleIndustrial Scale
Solvent System Toluene/Water, THF/WaterToluene/Water, 2-Methyl-THF/Water
Solvent Volume 10 - 20 mL/g of 4-bromophenol5 - 10 L/kg of 4-bromophenol
Reaction Temperature 80 - 110 °C70 - 100 °C
Reaction Time 4 - 12 hours6 - 18 hours
Typical Yield 85 - 95%80 - 90%
Purity (post-workup) >95%>97%
Purity (post-crystallization) >99%>99.5%

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative Example)

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 4-Bromophenol (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Palladium on carbon (Pd/C, 10 wt%, 0.02 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol, 4-hydroxyphenylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add toluene and deionized water (e.g., in a 4:1 v/v ratio).

  • Add the Pd/C catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete (typically 6-10 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with toluene.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water).

Industrial Scale-Up Synthesis Protocol

This protocol outlines the key considerations and steps for scaling up the synthesis of this compound to a pilot plant or industrial scale.

Equipment:

  • Glass-lined or stainless-steel reactor with overhead stirring, heating/cooling jacket, and a reflux condenser.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Crystallization vessel.

  • Centrifuge.

  • Vacuum dryer.

Procedure:

  • Reactor Charging: Charge the reactor with 4-bromophenol, 4-hydroxyphenylboronic acid, and the base (e.g., potassium carbonate). The order of addition should be carefully evaluated to ensure good mixing and prevent clumping.

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Solvent Addition: Add the solvent system (e.g., toluene and water). The volume should be sufficient to ensure good agitation and heat transfer.

  • Catalyst Addition: Add the palladium catalyst. For large-scale operations, using a robust and recoverable catalyst like Pd/C is advantageous.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-90 °C) and maintain with stirring. Monitor the reaction by in-process controls (IPCs) using HPLC.

  • Work-up and Catalyst Removal: Upon completion, cool the reactor. The palladium catalyst can be removed by filtration through a filter press or a cartridge filter system. The filter cake should be washed with fresh solvent to recover any entrained product.

  • Phase Separation: Allow the biphasic mixture to settle and separate the aqueous and organic layers. The aqueous layer may be back-extracted with the organic solvent to maximize product recovery.

  • Washes: Wash the organic layer with water and brine to remove inorganic salts and impurities.

  • Solvent Swap/Concentration: If necessary, perform a solvent swap to a more suitable crystallization solvent. Concentrate the solution under vacuum to a target volume.

  • Crystallization: Cool the concentrated solution in a controlled manner to induce crystallization. Seeding with a small amount of pure product can be employed to control crystal size and morphology.

  • Isolation and Drying: Isolate the crystalline product by centrifugation or filtration. Wash the cake with a cold solvent to remove residual mother liquor. Dry the product under vacuum at an appropriate temperature to achieve the desired residual solvent levels.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar'-B(OR)₂ Base Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Industrial Synthesis Workflow

Industrial_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_isolation Product Isolation Reactor_Charging Reactor Charging (Reactants, Base, Solvent) Inerting Inerting (Nitrogen Purge) Reactor_Charging->Inerting Catalyst_Addition Catalyst Addition Inerting->Catalyst_Addition Reaction_Execution Reaction (Heating & Stirring) Catalyst_Addition->Reaction_Execution Catalyst_Filtration Catalyst Filtration Reaction_Execution->Catalyst_Filtration Phase_Separation Phase Separation Catalyst_Filtration->Phase_Separation Washing Aqueous Washes Phase_Separation->Washing Concentration Solvent Concentration Washing->Concentration Crystallization Crystallization Concentration->Crystallization Isolation Isolation (Centrifugation/Filtration) Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: General workflow for the industrial synthesis of this compound.

Application in Drug Development: Potential Signaling Pathways

Biphenyl scaffolds are prevalent in many biologically active molecules. While this compound is primarily an intermediate, its derivatives have been investigated for their potential to modulate various signaling pathways. One area of interest is their interaction with nuclear receptors .

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a multitude of physiological processes.[3] The biphenyl moiety can serve as a core structure for designing selective nuclear receptor modulators (SNURMs).[3] For instance, derivatives of 4-hydroxybiphenyl have been explored as ligands for estrogen-related receptors (ERRs), which are orphan nuclear receptors implicated in metabolic diseases and cancer.[4] The structural features of this compound, including its potential for hydrogen bonding and halogen bonding, make it an attractive starting point for the synthesis of libraries of compounds to be screened against various nuclear receptors.

Logical Relationship of Biphenyl Derivatives as Nuclear Receptor Modulators

Signaling_Pathway Biphenyl_Derivative This compound Derivative Nuclear_Receptor Nuclear Receptor (e.g., ERRγ) Biphenyl_Derivative->Nuclear_Receptor Binds to Ligand Binding Domain Gene_Expression Modulation of Target Gene Expression Nuclear_Receptor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Anti-cancer) Gene_Expression->Biological_Response

Caption: Potential mechanism of action for this compound derivatives.

References

Application Notes and Protocols for the Synthesis of Biphenyl-Functionalized Nanocomposite Dendrimers from 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are a class of synthetic macromolecules featuring a highly branched, three-dimensional architecture. Their unique properties, including a well-defined structure, multivalency, and the presence of internal cavities, make them ideal candidates for a range of biomedical applications, particularly in drug delivery. This document provides detailed application notes and protocols for the synthesis of novel nanocomposite dendrimers utilizing 4-Bromo-4'-hydroxybiphenyl as a key building block.

The incorporation of the biphenyl moiety into the dendrimer structure can enhance therapeutic efficacy by facilitating drug encapsulation through π-π stacking interactions and improving the overall stability of the nanocomposite. These biphenyl-functionalized dendrimers can be further assembled onto inorganic nanoparticles to create advanced nanocomposite systems for targeted drug delivery, imaging, and diagnostics. The protocols herein describe the synthesis of poly(phosphazene) dendrimers with a biphenyl surface, followed by their integration with superparamagnetic iron oxide nanoparticles (SPIONs) to form a versatile nanocomposite platform.

Data Presentation

The following tables summarize the expected physicochemical properties of the synthesized dendrimers and nanocomposites at different generations. These values are representative and may vary based on specific experimental conditions.

Table 1: Physicochemical Properties of Biphenyl-Terminated Poly(phosphazene) Dendrimers

GenerationMolecular Weight ( g/mol )Number of Biphenyl UnitsDiameter (nm)Polydispersity Index (PDI)
G1~3,50062.5 - 3.5< 1.05
G2~8,000124.0 - 5.5< 1.05
G3~17,000246.0 - 8.0< 1.05

Table 2: Characteristics of Biphenyl Dendrimer-Coated SPIONs

PropertyValue
Core NanoparticleFe₃O₄
Mean Hydrodynamic Diameter (nm)100 - 150
Zeta Potential (mV)-25 to -35
Drug Loading Capacity (w/w %)5 - 15

Experimental Protocols

Protocol 1: Synthesis of Generation 1 (G1) Biphenyl-Terminated Poly(phosphazene) Dendrimer

This protocol details the synthesis of the first-generation dendrimer using a cyclic phosphazene core and this compound.

Materials:

  • Hexachlorocyclotriphosphazene (N₃P₃Cl₆)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Acetone

  • Deionized water

  • Nitrogen gas (high purity)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve hexachlorocyclotriphosphazene (1.0 g, 2.88 mmol) in 100 mL of anhydrous THF under a nitrogen atmosphere.

  • In a separate flask, dissolve this compound (4.30 g, 17.28 mmol, 6 equivalents) and anhydrous potassium carbonate (4.78 g, 34.56 mmol, 12 equivalents) in 150 mL of anhydrous THF.

  • Slowly add the solution of this compound and potassium carbonate to the stirring solution of hexachlorocyclotriphosphazene at room temperature over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 48 hours under a continuous nitrogen stream.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and any other insoluble salts.

  • Evaporate the THF from the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a mixture of acetone and water to yield the pure G1 dendrimer.

  • Dry the final product under vacuum at 40 °C for 24 hours.

Characterization:

The structure and purity of the synthesized G1 dendrimer should be confirmed using the following techniques:

  • ¹H NMR and ³¹P NMR Spectroscopy: To confirm the chemical structure and the complete substitution of chlorine atoms.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MALDI-TOF): To determine the molecular weight.

  • Gel Permeation Chromatography (GPC): To assess the molecular weight distribution and polydispersity.

Protocol 2: Preparation of Biphenyl Dendrimer-Coated Superparamagnetic Iron Oxide Nanocomposites

This protocol describes the coating of SPIONs with the synthesized biphenyl-terminated dendrimer.

Materials:

  • G1 Biphenyl-Terminated Poly(phosphazene) Dendrimer (from Protocol 1)

  • Superparamagnetic Iron Oxide Nanoparticles (SPIONs, e.g., Fe₃O₄)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ultrasonicator

Procedure:

  • Disperse 100 mg of SPIONs in 50 mL of DMF through ultrasonication for 30 minutes to obtain a stable suspension.

  • Dissolve 200 mg of the G1 biphenyl-terminated dendrimer in 50 mL of DMF.

  • Add the dendrimer solution to the SPION suspension dropwise while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24 hours to allow for the self-assembly of the dendrimer onto the nanoparticle surface.

  • Separate the dendrimer-coated SPIONs from the solution using an external magnet.

  • Wash the collected nanocomposites three times with DMF and then three times with deionized water to remove any unbound dendrimer.

  • Resuspend the final nanocomposite in deionized water for storage and further use.

Characterization:

  • Transmission Electron Microscopy (TEM): To visualize the core-shell structure and determine the size of the nanocomposites.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution.

  • Zeta Potential Measurement: To assess the surface charge and stability of the nanocomposite suspension.

  • Thermogravimetric Analysis (TGA): To quantify the amount of dendrimer coated on the SPIONs.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Dendrimer Synthesis cluster_nanocomposite Nanocomposite Formation Core Hexachlorocyclotriphosphazene (N₃P₃Cl₆) Reaction Williamson Ether Synthesis (THF, K₂CO₃, Reflux) Core->Reaction Monomer This compound Monomer->Reaction G1_Dendrimer G1 Biphenyl-Terminated Dendrimer Reaction->G1_Dendrimer Purification Recrystallization G1_Dendrimer->Purification Coating Self-Assembly (DMF) G1_Dendrimer->Coating Characterization1 NMR, FT-IR, MS, GPC Purification->Characterization1 SPIONs Superparamagnetic Iron Oxide Nanoparticles (SPIONs) SPIONs->Coating Nanocomposite Biphenyl Dendrimer-Coated SPIONs Coating->Nanocomposite Washing Magnetic Separation & Washing Nanocomposite->Washing Characterization2 TEM, DLS, Zeta Potential, TGA Washing->Characterization2

Caption: Experimental workflow for the synthesis of biphenyl-terminated dendrimers and their nanocomposites.

Drug_Delivery_Pathway Nanocomposite Drug-Loaded Biphenyl Dendrimer-SPION (Systemic Administration) Circulation Blood Circulation Nanocomposite->Circulation EPR Enhanced Permeability and Retention (EPR) Effect Circulation->EPR Targeting Magnetic Targeting (Optional) Circulation->Targeting Tumor Tumor Microenvironment EPR->Tumor Cell_Uptake Endocytosis by Cancer Cells Tumor->Cell_Uptake Targeting->Tumor Endosome Endosome Cell_Uptake->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Action Therapeutic Action Drug_Release->Action

Caption: Proposed signaling pathway for targeted drug delivery using the nanocomposite.

Logical_Relationship cluster_components Components cluster_properties Resulting Properties cluster_applications Applications Biphenyl This compound (Hydrophobic & Aromatic) Drug_Loading High Drug Loading (π-π stacking) Biphenyl->Drug_Loading Dendrimer Poly(phosphazene) Dendrimer (Branched Scaffold) Stability Enhanced Stability Dendrimer->Stability Biocompatibility Improved Biocompatibility Dendrimer->Biocompatibility SPION SPION Core (Magnetic) Targeting Magnetic Targeting Capability SPION->Targeting Drug_Delivery Targeted Drug Delivery Drug_Loading->Drug_Delivery Stability->Drug_Delivery Targeting->Drug_Delivery Imaging Magnetic Resonance Imaging (MRI) Targeting->Imaging Theranostics Theranostics Drug_Delivery->Theranostics Imaging->Theranostics

Caption: Logical relationship between components, properties, and applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-Bromo-4'-hydroxybiphenyl. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The success of the Suzuki coupling with this compound hinges on several key factors: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The hydroxy group on the biphenyl can influence the reaction, making careful optimization of these parameters crucial for high yields.

Q2: Which palladium catalyst and ligand combination is most effective for this substrate?

A2: While Pd(PPh₃)₄ is a common starting point, catalysts with bulky, electron-rich phosphine ligands often provide superior results for substrates like this compound, which contains an electron-donating hydroxyl group.[1][2][3] Consider screening ligands such as SPhos, XPhos, or RuPhos, as they can enhance the rates of oxidative addition and reductive elimination.[4] Buchwald-type palladacycle precatalysts are also highly effective and worth evaluating.[4]

Q3: How does the choice of base impact the reaction yield?

A3: The base is critical for activating the boronic acid partner in the transmetalation step.[5][6] For phenolic substrates, the choice of base is particularly important to avoid side reactions. A screening of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[4] K₃PO₄ is often a robust choice for couplings involving nitrogen-containing heterocycles and can be effective here as well.[4] The strength and solubility of the base are key; typically, 2-3 equivalents are used.[4]

Q4: What is the optimal solvent system for this reaction?

A4: A biphasic solvent system, typically a mixture of an organic solvent and water, is often essential for a successful Suzuki coupling.[4][7] The water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[4][8] Common solvent mixtures to evaluate include 1,4-dioxane/water, toluene/water, and THF/water.[4] The choice of solvent can also influence selectivity in complex substrates.[9]

Q5: My reaction is sluggish or incomplete. What should I try first?

A5: If you are experiencing low conversion, first ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.[10][11] Thoroughly degassing the solvent is critical.[4] Increasing the reaction temperature in increments can also improve the reaction rate. Additionally, consider increasing the catalyst loading (e.g., from 1-2 mol% up to 5 mol%).[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive Catalyst- Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).[10] - Degas all solvents and reagents thoroughly.[4] - Use a fresh, high-purity palladium catalyst and ligand.
2. Inappropriate Base- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[4] - Ensure at least 2-3 equivalents of base are used.[4] - For anhydrous conditions, ensure the base is finely ground and consider adding a small amount of water.[3]
3. Unsuitable Solvent- Use a biphasic solvent system (e.g., dioxane/water, toluene/water).[4] - Ensure all starting materials are sufficiently soluble in the chosen solvent system.[12]
Dehalogenation of this compound 1. Reaction Conditions Too Harsh- Lower the reaction temperature. - Reduce the reaction time.
2. Inappropriate Ligand or Base- Switch to a bulkier phosphine ligand to favor reductive elimination over side reactions. - Some bases can act as hydride donors; screen alternative bases.[13]
Homocoupling of the Boronic Acid 1. Presence of Oxygen- Rigorously degas the reaction mixture and maintain an inert atmosphere. Oxygen can promote the homocoupling of boronic acids.[11]
2. Catalyst System- Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ generation from Pd(II) sources.
Poor Reproducibility 1. Inconsistent Reagent Quality- Use high-purity, anhydrous solvents and fresh reagents. - Boronic acids can degrade over time; use a fresh batch or purify before use.
2. Inadequate Mixing- For biphasic reactions, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[14]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and should be optimized for your specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.[8]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012Typical starting point
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane/H₂O9016Alternative for challenging substrates
Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O11024Classic conditions, may require higher temp.[15]
XPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF/H₂O8010Modern, highly active pre-catalyst

Note: Yields are illustrative and will vary depending on the specific boronic acid used.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_reagents Key Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X This compound (R¹-X) R1X->OxAdd R2B Arylboronic Acid (R²-B(OR)₂) R2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling? Check_Inert Is the atmosphere inert and solvent degassed? Start->Check_Inert Yes_Inert Yes Check_Inert->Yes_Inert No_Inert No Check_Inert->No_Inert Optimize_Base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Yes_Inert->Optimize_Base No_Inert->Start Fix and Retry Optimize_Catalyst Screen Catalysts/Ligands (e.g., with SPhos, XPhos) Optimize_Base->Optimize_Catalyst Increase_Temp Increase Temperature Optimize_Catalyst->Increase_Temp Increase_Loading Increase Catalyst Loading Increase_Temp->Increase_Loading Recheck_Yield Re-evaluate Yield Increase_Loading->Recheck_Yield Recheck_Yield->Optimize_Base Still Low Success Optimization Successful Recheck_Yield->Success Yield Improved

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Bromination of 4-Hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the electrophilic bromination of 4-hydroxybiphenyl. Our focus is on identifying and mitigating side reactions to improve the yield and purity of the desired monobrominated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the bromination of 4-hydroxybiphenyl?

A1: The principal side reaction is polybromination , where more than one bromine atom is substituted onto the aromatic rings. Due to the activating nature of the hydroxyl group, the phenol ring is particularly susceptible to further electrophilic attack, leading to the formation of dibrominated and tribrominated species. Another potential side reaction is oxidation of the phenol ring, which can result in the formation of colored impurities and tar-like byproducts, especially under harsh reaction conditions.

Q2: I am observing significant amounts of di- and tri-brominated products. How can I favor the formation of the monobrominated product?

A2: To enhance the selectivity for monobromination, several factors in your experimental setup can be optimized:

  • Choice of Brominating Agent: Avoid using highly reactive reagents like elemental bromine (Br₂) in polar solvents if monobromination is the goal. Milder brominating agents such as N-bromosuccinimide (NBS) offer better control over the reaction.

  • Solvent Selection: The polarity of the solvent plays a critical role. Non-polar solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can decrease the reaction rate and improve selectivity for monobromination. Polar solvents, on the other hand, can accelerate the reaction and favor polysubstitution.

  • Reaction Temperature: Lowering the reaction temperature can help to control the rate of reaction and increase the selectivity for the desired monobrominated product.

  • Stoichiometry: Carefully controlling the molar ratio of the brominating agent to 4-hydroxybiphenyl is crucial. Using a 1:1 or slightly less than stoichiometric amount of the brominating agent can help minimize over-bromination.

Q3: My reaction is producing a mixture of ortho- and para-brominated isomers on the phenol ring. How can I improve the regioselectivity?

A3: The hydroxyl group is an ortho-, para-director. Achieving high regioselectivity between these positions can be challenging. Recent research suggests that specific reagent systems can favor para-bromination. For instance, using trimethylsilyl bromide (TMSBr) in combination with a bulky sulfoxide in acetonitrile has been shown to improve para-selectivity.[1] This is attributed to a potential hydrogen bonding interaction between the thioether byproduct and the phenol's hydroxyl group, sterically hindering the ortho positions.[1]

Q4: How can I effectively monitor the progress of my reaction and identify the products being formed?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of products in real-time. For detailed product identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools.[2][3] HPLC, in particular, is well-suited for separating isomeric products.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of desired monobrominated product - Over-bromination leading to polybrominated species. - Incomplete reaction. - Oxidation of the starting material or product.- Use a milder brominating agent (e.g., NBS). - Employ a non-polar solvent (e.g., CCl₄). - Lower the reaction temperature. - Carefully control the stoichiometry of the brominating agent. - Monitor the reaction by TLC to ensure completion. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of multiple products (isomers and polybrominated compounds) - Highly activating nature of the hydroxyl group. - Reactive brominating agent and/or polar solvent.- Switch to a more selective brominating agent/solvent system (e.g., NBS in CCl₄ or TMSBr with a bulky sulfoxide).[1] - Optimize reaction temperature and time. - Purify the product mixture using column chromatography or recrystallization. HPLC can be used to analyze the isomeric purity.
Reaction mixture turns dark or forms tar-like substances - Oxidation of the phenolic ring. - Reaction temperature is too high. - Presence of strong oxidizing agents.- Lower the reaction temperature. - Use a less reactive brominating agent. - Ensure the reaction is carried out under an inert atmosphere. - Use purified reagents and solvents to avoid contaminants that may promote oxidation.
Difficulty in separating isomeric products - Similar polarities of the ortho- and para-isomers.- Employ preparative HPLC with a suitable stationary phase (e.g., reversed-phase C18 or a biphenyl column) for separation.[4] - Fractional crystallization may be effective if there is a significant difference in the solubility of the isomers.

Data Presentation

Table 1: Representative Product Distribution in the Bromination of Phenols under Various Conditions

Brominating AgentSolventTemperatureMajor Product(s)Minor Product(s)Reference
Br₂WaterRoom Temp.2,4,6-TribromophenolMono- and di-brominated phenols[5]
Br₂CCl₄Low Temp.4-Bromophenol, 2-BromophenolDibromophenols[5]
NBSAcetonitrileRoom Temp.4-Bromophenol2-Bromophenol[6]
TMSBr / (4‐ClC₆H₄)₂SOAcetonitrileRoom Temp.4-Bromophenol (high selectivity)2-Bromophenol[1]

Experimental Protocols

Protocol 1: Selective Monobromination of 4-Hydroxybiphenyl using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of the monobrominated product, primarily 4'-bromo-[1,1'-biphenyl]-4-ol.

Materials:

  • 4-Hydroxybiphenyl

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution (aqueous, 10%)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-hydroxybiphenyl (1 equivalent) in anhydrous carbon tetrachloride.

  • Reagent Addition: While stirring the solution at room temperature, add recrystallized N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up: a. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Filter the reaction mixture to remove succinimide. c. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the desired monobrominated product.

Mandatory Visualizations

Reaction Pathway for Bromination of 4-Hydroxybiphenyl

Bromination_Pathway cluster_main Main Reaction cluster_side Side Reactions 4-Hydroxybiphenyl 4-Hydroxybiphenyl 4'-Bromo-4-hydroxybiphenyl 4'-Bromo-4-hydroxybiphenyl 4-Hydroxybiphenyl->4'-Bromo-4-hydroxybiphenyl + Br+ Dibrominated_Products Dibrominated_Products 4'-Bromo-4-hydroxybiphenyl->Dibrominated_Products + Br+ Tribrominated_Products Tribrominated_Products Dibrominated_Products->Tribrominated_Products + Br+

Caption: Reaction pathway showing the desired monobromination and subsequent polybromination side reactions.

Experimental Workflow for Selective Monobromination

Monobromination_Workflow A 1. Dissolve 4-Hydroxybiphenyl in Anhydrous CCl4 B 2. Add NBS Portion-wise A->B C 3. Monitor by TLC B->C D 4. Reaction Quenching & Work-up C->D E 5. Purification (Chromatography/Recrystallization) D->E F Pure 4'-Bromo-4-hydroxybiphenyl E->F

Caption: Step-by-step experimental workflow for achieving selective monobromination of 4-hydroxybiphenyl.

Logical Relationship for Troubleshooting Over-bromination

Troubleshooting_Polybromination Problem Problem: Excessive Polybromination Cause1 Cause: High Reactivity of Brominating Agent Problem->Cause1 Cause2 Cause: Polar Solvent Problem->Cause2 Cause3 Cause: High Temperature Problem->Cause3 Solution1 Solution: Use Milder Reagent (e.g., NBS) Cause1->Solution1 Solution2 Solution: Use Non-polar Solvent (e.g., CCl4) Cause2->Solution2 Solution3 Solution: Lower Reaction Temperature Cause3->Solution3

Caption: Troubleshooting logic for addressing the common issue of polybromination during the reaction.

References

Technical Support Center: The Heck Reaction with Electron-rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Heck-Mizoroki cross-coupling reaction involving electron-rich aryl bromides.

Frequently Asked Questions (FAQs)

Q1: Why is the Heck reaction with electron-rich aryl bromides so challenging?

The primary difficulty lies in the initial, rate-limiting step of the catalytic cycle: oxidative addition. Electron-donating groups on the aryl bromide increase the electron density of the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the low-valent palladium(0) catalyst, thus slowing down the entire reaction and promoting side reactions like catalyst decomposition.

Q2: What are the most common side reactions observed?

Common side reactions include the formation of Heck diarylation or bis-arylation products, where the olefin is substituted at both vinylic positions. Another prevalent issue, especially at higher temperatures, is the isomerization of the double bond in the olefin starting material or the product. Catalyst decomposition, often visible as the formation of palladium black, is also a frequent problem.

Q3: Which palladium precursor is generally best for these reactions?

While palladium(II) acetate (Pd(OAc)₂) is the most common precursor due to its stability and cost-effectiveness, palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can sometimes offer better results. The choice often depends on the specific ligand and substrate being used. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which is typically achieved by a phosphine ligand or another reducing agent in the reaction mixture.

Q4: Is a ligand always necessary for this type of Heck reaction?

Yes, for electron-rich aryl bromides, a supporting ligand is crucial. Ligandless systems (e.g., using only Pd(OAc)₂) are generally not effective for these challenging substrates. The ligand stabilizes the palladium catalyst, facilitates the oxidative addition step, and prevents catalyst agglomeration and precipitation as palladium black.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Aryl Bromide

If you observe that your starting aryl bromide is not being consumed, consider the following troubleshooting steps. This workflow is designed to address the most common points of failure in a logical sequence.

start Low/No Conversion check_catalyst 1. Catalyst & Ligand Activity start->check_catalyst check_base 2. Base Strength & Solubility start->check_base check_temp 3. Reaction Temperature start->check_temp check_solvent 4. Solvent & Reagent Purity start->check_solvent check_catalyst->check_base Resolved? sol_catalyst Use a more electron-rich, bulky ligand (e.g., P(t-Bu)3, Buchwald-type). Consider a Pd(0) source like Pd2(dba)3. check_catalyst->sol_catalyst Issue Persists? check_base->check_temp Resolved? sol_base Switch to a stronger, non-coordinating base (e.g., Cs2CO3, K3PO4). Ensure base is finely powdered. check_base->sol_base Issue Persists? check_temp->check_solvent Resolved? sol_temp Incrementally increase temperature (e.g., in 10°C steps). Monitor for catalyst decomposition. check_temp->sol_temp Issue Persists? sol_solvent Use anhydrous, degassed solvent. Purify starting materials. check_solvent->sol_solvent Issue Persists? start Palladium Black Observed ligand_ratio 1. Increase Ligand:Pd Ratio start->ligand_ratio ligand_type 2. Change Ligand Type ligand_ratio->ligand_type No Improvement sol_ratio Increase L:Pd from 2:1 to 4:1. Excess ligand stabilizes Pd(0) species. ligand_ratio->sol_ratio temp_control 3. Lower Reaction Temperature ligand_type->temp_control No Improvement sol_type Use chelating phosphines (e.g., dppf) or bulky monodentate ligands. ligand_type->sol_type sol_temp High temperatures accelerate decomposition. Find the minimum effective temperature. temp_control->sol_temp cluster_0 Heck Catalytic Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)-X(L2) pd0->pd2 Oxidative Addition pd2->pd0 Other Steps... er_arx Electron-Rich Ar-Br (e.g., 4-Bromoanisole) slow_arrow SLOW ep_arx Electron-Poor Ar-Br (e.g., 4-Bromonitrobenzene) fast_arrow FAST

Technical Support Center: Purification of 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-4'-hydroxybiphenyl from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The nature of impurities largely depends on the synthetic route employed. Common synthesis methods include Suzuki-Miyaura coupling and Ullmann coupling.

  • From Suzuki-Miyaura Coupling (e.g., 4-bromophenylboronic acid and 4-bromophenol):

    • Homocoupling byproducts: Biphenyl, 4,4'-dibromobiphenyl, and 4,4'-dihydroxybiphenyl.[1][2]

    • Unreacted starting materials: 4-bromophenylboronic acid and 4-bromophenol.

    • Dehalogenated byproduct: 4-hydroxybiphenyl.

  • From Ullmann Coupling (e.g., 4-bromophenol and 4-bromoiodobenzene):

    • Homocoupling byproducts: Symmetrical biphenyls from starting materials.[3]

    • Unreacted starting materials.

    • Copper salts: These are byproducts of the reaction and need to be efficiently removed.[3]

Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Discoloration in phenolic compounds like this compound is often due to oxidation or the presence of highly colored impurities.

  • Oxidation: Phenols are susceptible to air oxidation, which can form colored quinone-type structures.

  • Residual catalysts or byproducts: Trace amounts of palladium or copper catalysts, or certain organic byproducts, can be colored.

Solution:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[4][5]

  • Work under an inert atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Proper Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere.

Q3: I am having trouble with the recrystallization of this compound. It is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common for phenolic compounds, especially if the solution is too concentrated or cooled too quickly.[4]

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of hot solvent to redissolve the oil.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[4]

  • Solvent System Modification: You may be using a solvent in which the compound is too soluble. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., hot ethanol or methanol) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.[4][6]

  • Seeding: Add a seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.[4][7]

Q4: What is a good starting point for developing a column chromatography method for purifying this compound?

A4: this compound is a polar aromatic compound. A normal-phase column chromatography on silica gel is a suitable method.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common system is petroleum ether (or hexane) and ethyl acetate, or dichloromethane (DCM) and petroleum ether.[8] Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity.

  • TLC Analysis: Before running the column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of around 0.3-0.4.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Try scratching the inside of the flask with a glass rod to create nucleation sites.[9]- Add a seed crystal of the pure compound.[4][7]- Cool the solution in an ice bath for a longer period.
"Oiling out" - The solution is too concentrated.- The cooling rate is too fast.- The chosen solvent is not optimal.- Add more hot solvent to dissolve the oil and cool slowly.[4]- Use a mixed solvent system (e.g., ethanol/water or acetone/hexane).[10]- Ensure the solution is not supersaturated at a temperature above the compound's melting point.
Low recovery of crystals - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to recover more product.- Always wash the collected crystals with ice-cold solvent.[4]- Pre-heat the funnel and filter paper for hot filtration to prevent the compound from crystallizing prematurely.[5]
Product is still impure after recrystallization - The impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities.- Perform a second recrystallization.- Try a different solvent or solvent system.- Ensure slow crystal growth by slow cooling.[4]
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Product does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
Product elutes too quickly with the solvent front - The eluent is too polar.- Decrease the polarity of the eluent (e.g., increase the percentage of hexane).
Poor separation of product and impurities - The chosen eluent system does not provide enough selectivity.- The column was not packed properly (channeling).- The sample was loaded in too large a volume of solvent.- Optimize the solvent system using TLC. Try different solvent combinations.- Repack the column carefully, ensuring a uniform and compact bed.- Dissolve the sample in the minimum amount of solvent for loading.[11]
Tailing of the product spot on TLC/broad bands on the column - The compound is interacting too strongly with the acidic silica gel.- The sample is overloaded on the column.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[12][13]- Use less sample for the amount of silica gel.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for purifying this compound from non-polar impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, or if charcoal treatment was used, perform a hot gravity filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Saturation: While the filtrate is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography on Silica Gel

This protocol is effective for separating this compound from both more polar and less polar impurities.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give the product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the silica bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Starting Purity (by HPLC)Typical Final Purity (by HPLC)Typical Recovery YieldNotes
Recrystallization (Ethanol/Water) 85-95%>98.5%70-85%Effective for removing less polar impurities. May require multiple recrystallizations for higher purity.
Column Chromatography (Silica Gel) 70-90%>99%60-80%Highly effective for a wide range of impurities. Can be time-consuming and uses larger solvent volumes.
Acid-Base Extraction VariableCan significantly improve purity>90% (for the extraction step)Useful for removing non-acidic (neutral and basic) impurities. The phenolic hydroxyl group allows for extraction into a basic aqueous solution.

Visualizations

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction High impurity load recrystallization Recrystallization crude->recrystallization Moderate impurity load extraction->recrystallization column Column Chromatography recrystallization->column Further purification needed pure Pure Product (>99%) recrystallization->pure Purity >98.5% column->pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure Product Still Impure start->impure no_crystals_sol Concentrate Solution Scratch Flask Seed Crystal no_crystals->no_crystals_sol oiling_out_sol Add More Hot Solvent Cool Slowly Change Solvent System oiling_out->oiling_out_sol low_yield_sol Concentrate Mother Liquor Use Ice-Cold Wash Pre-heat Funnel low_yield->low_yield_sol impure_sol Re-recrystallize Change Solvent Slow Cooling impure->impure_sol

Caption: Troubleshooting guide for common recrystallization problems.

References

Removing unreacted starting materials from 4-Bromo-4'-hydroxybiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-4'-hydroxybiphenyl. Our focus is to address common challenges encountered during the removal of unreacted starting materials, ensuring the attainment of high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials that need to be removed from a crude this compound product?

A1: The most common unreacted starting materials depend on the synthetic route employed. For the widely used Suzuki-Miyaura coupling reaction, the primary starting materials to remove are typically 4-bromophenol and 4-hydroxyphenylboronic acid . Other potential impurities can include homocoupling byproducts and residual palladium catalyst.

Q2: What are the primary purification methods for removing these unreacted starting materials?

A2: The principal methods for purifying this compound are:

  • Recrystallization: This technique is effective for removing impurities with different solubility profiles from the desired product.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, proving useful for separating compounds with similar polarities.

  • Extractive Workup: Acid-base extraction is particularly effective for removing acidic or basic impurities.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By spotting the crude reaction mixture, the purified product, and the starting materials on a TLC plate, you can visualize the separation and identify the presence of any residual starting materials. A single spot for your purified product that is distinct from the starting material spots indicates a high degree of purity.

Troubleshooting Guides

Issue 1: Unreacted 4-bromophenol remains in the final product.

Possible Cause:

  • Incomplete reaction.

  • Similar polarity to the product, leading to co-elution during column chromatography or co-precipitation during recrystallization.

Solutions:

  • Extractive Workup (Acid-Base Extraction): Since 4-bromophenol is acidic, it can be effectively removed by washing the organic layer containing the crude product with an aqueous basic solution (e.g., 1M NaOH). The 4-bromophenol will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer. The desired product, being less acidic, will remain in the organic layer.

  • Optimized Column Chromatography: If extraction is not sufficient, column chromatography with a carefully selected eluent system can separate 4-bromophenol from the product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

  • Recrystallization: While challenging due to similar polarities, recrystallization from a carefully chosen solvent system can be effective. Toluene or a mixture of ethanol and water are potential solvent systems to explore.

Issue 2: Unreacted 4-hydroxyphenylboronic acid is present in the purified product.

Possible Cause:

  • Incomplete reaction.

  • High polarity, causing it to streak or remain at the baseline during TLC analysis of the crude mixture.

Solutions:

  • Extractive Workup (Aqueous Wash): 4-Hydroxyphenylboronic acid is water-soluble and can often be removed by washing the crude reaction mixture with water during the workup.

  • Extractive Workup (Base Wash): Similar to 4-bromophenol, 4-hydroxyphenylboronic acid is acidic and can be removed by washing the organic layer with a basic solution (e.g., 1M NaOH)[1].

  • Column Chromatography: Due to its high polarity, 4-hydroxyphenylboronic acid typically has a very low Rf value on silica gel and can be separated from the less polar this compound product by column chromatography.

Issue 3: Product co-elutes with a starting material during column chromatography.

Possible Cause:

  • The chosen eluent system has a polarity that is not optimal for separating the compounds.

  • The stationary phase (e.g., silica gel) is not providing sufficient selectivity.

Solutions:

  • Optimize the Eluent System:

    • TLC Screening: Before running a column, screen various solvent systems using TLC to find an eluent that provides good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with similar polarities.

  • Change the Stationary Phase: If optimizing the eluent system on silica gel is unsuccessful, consider using a different stationary phase, such as alumina, which has different selectivity.

Quantitative Data on Purification Methods

The following table summarizes the expected purity of this compound after applying different purification techniques. The initial crude product is assumed to contain approximately 10% of each unreacted starting material.

Purification MethodPurity of this compound (%)% 4-bromophenol remaining% 4-hydroxyphenylboronic acid remaining
Crude Product ~80%~10%~10%
Extractive Workup (1M NaOH wash) >95%<1%<1%
Recrystallization (Toluene) >98%<0.5%<0.5%
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) >99%<0.1%<0.1%

Note: These values are estimates and can vary depending on the initial purity of the crude product and the precise experimental conditions.

Experimental Protocols

Protocol 1: Extractive Workup for Removal of Acidic Starting Materials
  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M NaOH solution two more times.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product, now significantly depleted of acidic impurities.

Protocol 2: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., toluene or an ethanol/water mixture) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated at reflux for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting with the starting solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the product.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude this compound (with unreacted starting materials) extraction Extractive Workup (Base Wash) start->extraction recrystallization Recrystallization start->recrystallization column Column Chromatography start->column tlc TLC Analysis extraction->tlc recrystallization->tlc column->tlc hplc HPLC for Purity Confirmation tlc->hplc end Pure this compound hplc->end

Caption: General workflow for the purification of this compound.

troubleshooting_flow start Impure Product After Initial Purification q1 Identify the impurity by TLC/NMR start->q1 is_sm Unreacted Starting Material q1->is_sm Yes is_side_product Side Product q1->is_side_product No q2 Is the starting material acidic? is_sm->q2 column_opt Optimize Column Chromatography (Gradient, Stationary Phase) is_side_product->column_opt base_extraction Perform Acid-Base Extraction q2->base_extraction Yes (e.g., 4-bromophenol) q2->column_opt No end Pure Product base_extraction->end recryst_opt Optimize Recrystallization (Solvent System) column_opt->recryst_opt recryst_opt->end

Caption: Troubleshooting guide for purifying this compound.

References

How to improve the solubility of 4-Bromo-4'-hydroxybiphenyl in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Bromo-4'-hydroxybiphenyl in various reaction media.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue IDQuestionPossible CausesSuggested Solutions
SOL-001My this compound is not dissolving in my chosen solvent. Insufficient Solvent Polarity: The solvent may not be polar enough to dissolve the compound, which has both polar (hydroxyl group) and nonpolar (bromobiphenyl) characteristics. Low Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient. Inadequate Agitation: Simple stirring or swirling may not provide enough energy to overcome the crystal lattice energy.Solvent Selection: Switch to a more polar solvent. Good starting points for poorly soluble aromatic compounds include polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), and polar protic solvents like ethanol or methanol.[1][2] Heating: Gently warm the mixture. Many organic compounds show a significant increase in solubility with temperature.[1][3] Sonication: Use an ultrasonic bath to provide mechanical energy to aid dissolution.
SOL-002The compound dissolves initially with heating but precipitates upon cooling. Supersaturation: The solution was supersaturated at the higher temperature and the compound is crashing out as it returns to thermodynamic equilibrium at the lower temperature. Change in Solvent Composition: If a co-solvent is used, a change in the solvent ratio upon cooling could be occurring, reducing solubility.Maintain Temperature: If the reaction conditions allow, maintain the elevated temperature throughout the experiment. Use a Co-solvent: Add a co-solvent to increase the solubility at lower temperatures. A mixture of a good solvent (e.g., DMF) and a less effective but miscible solvent can sometimes maintain solubility. Hot Filtration: If the goal is to create a saturated solution for crystallization, this is the desired behavior. For a reaction, consider the other solutions.
SOL-003I need to dissolve the compound in an aqueous medium for my reaction, but it has very low water solubility. Hydrophobic Nature: With an XLogP3 of 4.7, this compound is significantly hydrophobic and has limited solubility in water.[4]pH Adjustment: As a phenolic compound, its solubility in water is pH-dependent. Increasing the pH of the aqueous medium by adding a base (e.g., NaOH, KOH) will deprotonate the hydroxyl group to form the more soluble phenoxide salt.[1] Use of Co-solvents: Create a mixed solvent system by adding a water-miscible organic solvent such as ethanol, methanol, or acetone to the aqueous medium. Surfactants: Introduce a surfactant above its critical micelle concentration (CMC). The hydrophobic core of the micelles can encapsulate the this compound, increasing its apparent solubility in the aqueous phase.
SOL-004My reaction involves a nonpolar solvent, and the compound is not dissolving. Polar Functional Group: The polar hydroxyl group hinders solubility in nonpolar solvents.Chemical Modification: If the protocol allows, consider protecting the hydroxyl group (e.g., as a methoxy or silyl ether) to increase its solubility in nonpolar media. This protecting group would need to be removed in a subsequent step. Use of a Phase-Transfer Catalyst (PTC): For reactions involving an aqueous phase and an organic phase, a PTC can help transport the deprotonated (and more reactive) phenoxide from the aqueous phase to the organic phase where the reaction can occur.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in water but shows good solubility in polar organic solvents.[5] It is known to be soluble in methanol.[5] Due to its biphenyl structure, it also has some solubility in less polar aromatic solvents. Its phenolic hydroxyl group allows for increased solubility in alkaline aqueous solutions.

Q2: Which organic solvents are likely to be most effective for dissolving this compound?

A2: Polar aprotic solvents are excellent candidates. These include:

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

Polar protic solvents can also be effective:

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Isopropanol (IPA)

The choice of solvent will ultimately depend on the specific requirements of your reaction, such as temperature and compatibility with other reagents.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a phenol, this compound is a weak acid. In neutral or acidic aqueous solutions, it exists in its protonated, less soluble form. By increasing the pH with a base (e.g., sodium hydroxide), the hydroxyl group is deprotonated to form the sodium 4-bromo-4'-biphenyl-phenoxide salt. This ionic form is significantly more water-soluble.

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent is a very effective strategy. By mixing a good solvent (one in which the compound is highly soluble, like DMF or THF) with a poorer solvent (that is required for the reaction), you can often achieve the desired solubility. The optimal ratio of the co-solvents usually needs to be determined empirically.

Q5: What is the role of temperature in dissolving this compound?

A5: Increasing the temperature generally increases the solubility of solid organic compounds.[3] Heating the solvent while adding the this compound can significantly speed up the dissolution process and increase the amount that can be dissolved. However, be mindful of the boiling point of your solvent and the thermal stability of your compound.

Q6: Are there any safety precautions I should take when trying to dissolve this compound?

A6: Yes. Always consult the Safety Data Sheet (SDS) for this compound and the solvents you are using. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When heating solvents, use a heating mantle with a stirrer and a condenser to prevent evaporation and potential ignition of flammable vapors.

Quantitative Solubility Data (Estimated)

While specific quantitative solubility data for this compound is limited in the literature, the following table provides data for structurally similar compounds to serve as a guideline for solvent selection.

CompoundSolventSolubilityTemperature (°C)
4-HydroxybiphenylMethanol50 mg/mLNot Specified
4,4'-DihydroxybiphenylDMSO100 mg/mLNot Specified
4-BromobiphenylDioxane1 g/10 mLNot Specified
4-BromophenolEthanolSolubleNot Specified
4-BromophenolChloroformSolubleNot Specified

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of this compound

This protocol is based on the isothermal shake-flask method, a standard for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Thermostatically controlled shaker or orbital shaker

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of your calibration curve.

    • Analyze the diluted sample using the same analytical method used for the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end solubility_troubleshooting cluster_solvent Solvent Modification cluster_conditions Condition Adjustment cluster_aqueous Aqueous System start Compound Insoluble? change_solvent Change to more polar solvent (DMF, DMSO) start->change_solvent Yes use_cosolvent Use a co-solvent system start->use_cosolvent Yes increase_temp Increase temperature start->increase_temp Yes sonicate Apply sonication start->sonicate Yes adjust_ph Adjust pH (add base) start->adjust_ph Yes, in aqueous media add_surfactant Add surfactant start->add_surfactant Yes, in aqueous media soluble Solubility Achieved change_solvent->soluble use_cosolvent->soluble increase_temp->soluble sonicate->soluble adjust_ph->soluble add_surfactant->soluble

References

Preventing degradation of 4-Bromo-4'-hydroxybiphenyl during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-4'-hydroxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during heating. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

Q2: What are the likely degradation pathways for this compound when heated?

When subjected to heat, especially in the presence of oxygen and/or certain catalysts, this compound can undergo degradation through several pathways:

  • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of colored byproducts like quinones. This process is accelerated by the presence of oxygen and higher temperatures.

  • Debromination: The carbon-bromine bond can cleave at high temperatures, leading to the formation of 4-hydroxybiphenyl and other debrominated species. This can be catalyzed by certain metals.

  • Formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): While less common under controlled laboratory conditions, heating brominated phenolic compounds to high temperatures, particularly in the presence of oxygen and metal catalysts, can potentially lead to the formation of toxic PBDD/Fs.

Q3: How does the atmosphere during heating affect the stability of this compound?

The atmosphere plays a critical role in the stability of this compound during heating.

  • Inert Atmosphere (e.g., Nitrogen, Argon): Heating in an inert atmosphere is the most effective way to prevent oxidative degradation.[1] By displacing oxygen, the likelihood of forming colored oxidation byproducts is significantly reduced.[1]

  • Air or Oxygen-Rich Atmosphere: Heating in the presence of air will promote oxidation of the phenolic hydroxyl group, leading to degradation and the formation of impurities.

Q4: Can the type of solvent used influence the degradation of this compound at high temperatures?

Yes, the choice of solvent can impact stability. Solvents with high boiling points that are also prone to forming peroxides (e.g., aged ethers) can initiate radical chain reactions that may accelerate the degradation of the compound. Using freshly distilled, high-purity, and degassed solvents is recommended for high-temperature applications.

Troubleshooting Guide

This guide provides solutions to common problems encountered when heating this compound.

Problem Potential Cause Recommended Solution
Discoloration (e.g., yellowing, browning) of the sample upon heating. Oxidation of the phenolic hydroxyl group.Heat the sample under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use degassed solvents if applicable. Consider adding a small amount of a suitable antioxidant.
Presence of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC) after heating. Thermal decomposition or reaction with impurities.Lower the heating temperature if the experimental conditions allow. Ensure the starting material is of high purity. Check for and remove any potential catalysts (e.g., metal residues from previous steps). Analyze the byproducts to understand the degradation pathway and optimize conditions accordingly.
Low yield of the desired product in a reaction involving heated this compound. Degradation of the starting material.Implement the preventative measures outlined in this guide, such as using an inert atmosphere and purified solvents. Optimize the reaction time and temperature to minimize the duration of exposure to high heat.
Inconsistent experimental results between batches. Variable purity of this compound or inconsistent heating conditions.Standardize the purification procedure for the starting material. Ensure precise and consistent temperature control during heating. Use a consistent and controlled atmosphere for all experiments.

Experimental Protocols

Protocol 1: Inert Atmosphere Heating

This protocol describes a general procedure for heating this compound under an inert atmosphere to minimize oxidative degradation.

Materials:

  • This compound

  • Schlenk flask or a three-necked round-bottom flask

  • Heating mantle with a temperature controller

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Condenser (if refluxing a solvent)

  • Magnetic stirrer and stir bar

Procedure:

  • Place the this compound into the flask.

  • Assemble the glassware, ensuring all joints are properly sealed.

  • Connect the flask to a Schlenk line or an inert gas manifold.

  • Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Maintain a positive pressure of the inert gas throughout the experiment (a gentle flow through a bubbler is recommended).

  • Begin heating to the desired temperature while stirring.

  • After the heating period is complete, allow the flask to cool to room temperature under the inert atmosphere before opening it to the air.

Protocol 2: Analysis of Degradation Products by GC-MS

This protocol outlines a method for the analysis of potential degradation products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). A derivatization step is often necessary for polar compounds like phenols to improve their volatility and chromatographic behavior.

Materials:

  • Heated sample of this compound

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • GC-MS instrument with a suitable capillary column (e.g., non-polar, like a DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the heated sample (e.g., 1-5 mg) into a vial.

    • Dissolve the sample in a small volume of the anhydrous solvent (e.g., 100 µL of pyridine).

    • Add the derivatizing agent (e.g., 100 µL of BSTFA).

    • Seal the vial and heat at a moderate temperature (e.g., 70 °C) for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Set the GC-MS parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings).

    • Inject an appropriate volume of the derivatized sample into the GC-MS.

    • Acquire the data and analyze the resulting chromatogram and mass spectra to identify the parent compound and any degradation products.

Visualizations

degradation_pathways A This compound B Oxidation (e.g., Quinones) A->B  + O2, Heat C Debromination (e.g., 4-Hydroxybiphenyl) A->C  Heat, Catalyst D PBDD/F Formation A->D  High Heat, O2,  Catalyst

Potential degradation pathways for this compound.

experimental_workflow cluster_prevention Prevention Strategy cluster_analysis Degradation Analysis Inert Atmosphere\n(N2 or Ar) Inert Atmosphere (N2 or Ar) Heating Experiment Heating Experiment Inert Atmosphere\n(N2 or Ar)->Heating Experiment Control Atmosphere Heated Sample Heated Sample Heating Experiment->Heated Sample High Purity Solvent High Purity Solvent High Purity Solvent->Heating Experiment Antioxidant (Optional) Antioxidant (Optional) Antioxidant (Optional)->Heating Experiment Derivatization Derivatization Heated Sample->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Identify Degradation\nProducts Identify Degradation Products GC-MS Analysis->Identify Degradation\nProducts

Experimental workflow for preventing and analyzing degradation.

References

Technical Support Center: Managing Side Products in the Vinylation of 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the vinylation of 4-Bromo-4'-hydroxybiphenyl. The following information is designed to help you identify, manage, and minimize the formation of common side products in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the vinylation of this compound via common palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki-Miyaura, and Stille reactions.

Issue 1: Formation of 4-hydroxybiphenyl (Dehalogenation)

Symptoms:

  • Presence of a significant peak corresponding to 4-hydroxybiphenyl in your GC-MS or LC-MS analysis.

  • Reduced yield of the desired 4-hydroxy-4'-vinylbiphenyl product.

Primary Causes:

  • Proto-dehalogenation: The palladium-hydride species (Pd-H), which can form from various components in the reaction mixture (e.g., solvent, base, or impurities), can react with the starting material, this compound, leading to the replacement of the bromine atom with a hydrogen atom.

  • Hydrolysis of the Aryl-Palladium Intermediate: In the presence of a proton source, the Ar-Pd-X intermediate can undergo hydrolysis, leading to the formation of the dehalogenated product.

Solutions:

  • Choice of Solvent and Base:

    • Use anhydrous and thoroughly degassed solvents to minimize sources of protons and oxygen.

    • Select a base that is less prone to generating palladium-hydride species. For instance, in some cases, weaker bases or carbonate bases may be preferable to stronger hydroxide or alkoxide bases.

  • Additives:

    • The addition of a hydrogen scavenger, such as a sacrificial alkene, can sometimes intercept the Pd-H species before it reacts with your starting material.

  • Reaction Conditions:

    • Optimize the reaction temperature; sometimes lower temperatures can disfavor the dehalogenation pathway.

Issue 2: Formation of Homocoupling Products

Symptoms:

  • In Suzuki reactions: Detection of 4,4'-dihydroxybiphenyl (from homocoupling of the starting material) or 1,3-butadiene (from homocoupling of the vinylboronic acid derivative).

  • In Stille reactions: Detection of 4,4'-dihydroxybiphenyl and 1,3-butadiene.

  • Complicates purification and reduces the yield of the desired cross-coupled product.

Primary Causes:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the organoboronic or organotin reagent.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used, it can directly react with the organometallic reagent to form the homocoupled product before the catalytic cycle is fully established.

  • Slow Transmetalation: If the transmetalation step is slow, it can allow for competing side reactions like homocoupling to occur.

Solutions:

  • Rigorous Exclusion of Oxygen:

    • Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Catalyst Selection and Activation:

    • Consider using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) directly to avoid the pre-reduction step of Pd(II) catalysts.

    • If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can help in the efficient generation of the active Pd(0) species, minimizing its concentration that could participate in homocoupling.[1]

  • Ligand Choice:

    • Employ bulky, electron-rich phosphine ligands that can accelerate the reductive elimination step, thus favoring the cross-coupling pathway over homocoupling.

  • Base and Solvent System:

    • The choice of base is critical. In Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often effective in activating the boronic acid and facilitating a faster transmetalation.

    • Ensure the solvent system effectively solubilizes all reactants to promote efficient reaction kinetics.

Issue 3: Formation of Side Products from the Vinylating Agent (Heck Reaction)

Symptoms:

  • In a Heck reaction with ethyl acrylate, the presence of ethyl cinnamate is observed.[2]

Primary Cause:

  • Self-coupling or reaction of the vinylating agent: The vinylating agent itself can undergo side reactions, such as polymerization or coupling with another molecule of the vinylating agent, especially at higher temperatures or with prolonged reaction times.

Solutions:

  • Control Stoichiometry: Use a slight excess of the vinylating agent, but avoid a large excess which can favor side reactions.

  • Optimize Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable reaction rate and for the minimum time required for the consumption of the starting material.

  • Inhibitors: For highly reactive vinyl compounds, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) might be beneficial, although compatibility with the catalyst should be verified.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the vinylation of this compound?

A1: The most common side products depend on the specific vinylation method used:

  • Heck Reaction (with ethyl acrylate): The primary side products are 4-hydroxybiphenyl (from dehalogenation of the starting material) and ethyl cinnamate (from reactions involving the vinylating agent).[2]

  • Suzuki-Miyaura Reaction: Common side products include 4-hydroxybiphenyl (dehalogenation) and homocoupling products such as 4,4'-dihydroxybiphenyl and 1,3-butadiene.

  • Stille Reaction: Similar to the Suzuki reaction, dehalogenation to form 4-hydroxybiphenyl and homocoupling of the organotin reagent are potential side reactions.

Q2: How can I effectively remove tin byproducts from my Stille coupling reaction?

A2: Tin byproducts are notoriously difficult to remove by standard chromatography. A common and effective workup procedure involves stirring the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This leads to the precipitation of the tin fluorides, which can then be removed by filtration through a pad of Celite.

Q3: My Suzuki reaction is not proceeding to completion, and I observe significant decomposition of my vinylboronic acid reagent. What could be the issue?

A3: Vinylboronic acids are known to be unstable and can readily polymerize. To circumvent this, consider using a more stable vinylboron derivative such as potassium vinyltrifluoroborate or 2,4,6-trivinylcyclotriboroxane-pyridine complex, which generates the vinylboronic acid in situ.[3] Also, ensure that your reaction conditions, particularly the base and solvent, are optimized for the stability of the boronic acid derivative you are using.

Q4: Can the phenolic hydroxyl group in this compound interfere with the vinylation reaction?

A4: Yes, the free hydroxyl group can potentially interfere with the reaction in several ways. It can coordinate to the palladium catalyst, affecting its activity. Also, its acidic proton might be incompatible with certain bases or organometallic reagents. In some cases, it may be necessary to protect the hydroxyl group (e.g., as a methoxymethyl or benzyl ether) before the coupling reaction and deprotect it afterward.[4]

Data Presentation

Reaction TypeAryl Bromide SubstrateVinylating AgentCatalyst SystemBaseSolventDesired Product Yield (%)Side Product(s) & Yield (%)Reference
Suzuki-Miyaura Benzyl 3,5-bis(benzyloxy)-4-bromobenzoatePotassium vinyltrifluoroboratePdCl₂(dppf)CH₂Cl₂Cs₂CO₃THF/H₂O~51%Dehalogenated product observed[5]
Suzuki-Miyaura Mesitylene bromidePotassium vinyltrifluoroboratePdCl₂(dppf)CH₂Cl₂Cs₂CO₃THF/H₂O80%Heck-type stilbene product observed[5]
Heck 4-BromobenzocyclobuteneTetramethyldivinyldisiloxanePd(OAc)₂/P(o-tol)₃KOAcDMF/H₂O83%Stilbene-type side product (3-11%)[6]

Experimental Protocols

The following are generalized experimental protocols for the vinylation of this compound. These should be considered as starting points and may require optimization for specific experimental setups.

Protocol 1: Heck Vinylation with Ethyl Acrylate
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., DMF or DMA, 5 mL), a base (e.g., triethylamine or potassium carbonate, 2.0 mmol), and ethyl acrylate (1.2 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Vinylation with Potassium Vinyltrifluoroborate
  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol), and a base (e.g., cesium carbonate, 3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add a degassed solvent mixture (e.g., THF/water, 10:1, 10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-150 °C, potentially with microwave irradiation) and stir until the starting material is consumed (monitor by TLC or GC-MS).[5]

  • Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts for managing side products in the vinylation of this compound.

G Troubleshooting Workflow for Dehalogenation start High Level of 4-hydroxybiphenyl Detected q1 Are solvents anhydrous and degassed? start->q1 sol1 Use anhydrous, degassed solvents. Purge with Ar/N2. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol1->q2 sol2 Screen alternative bases (e.g., carbonates). q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Attempt reaction at a lower temperature. q3->sol3 No end Reduced Dehalogenation q3->end Yes sol3->end

Caption: Troubleshooting workflow for dehalogenation side products.

G Managing Homocoupling in Suzuki-Miyaura Vinylation start Homocoupling Products (e.g., 4,4'-dihydroxybiphenyl) Observed q1 Is the reaction under a strict inert atmosphere? start->q1 sol1 Degas all reagents and maintain positive Ar/N2 pressure. q1->sol1 No q2 Using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or add a mild reducing agent. q2->sol2 Yes q3 Is transmetalation slow? q2->q3 No sol2->q3 sol3 Optimize base (e.g., use Cs2CO3) and consider a more effective ligand. q3->sol3 Yes end Minimized Homocoupling q3->end No sol3->end

Caption: Logical steps to minimize homocoupling in Suzuki reactions.

G General Catalytic Cycle and Key Side Reactions cluster_cycle Desired Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X arpdx Ar-Pd(II)-X oxidative_add->arpdx transmetal Transmetalation (with Vinyl-M) arpdx->transmetal dehalogenation Dehalogenation (Ar-H) arpdx->dehalogenation Proton Source homocoupling Homocoupling (Ar-Ar or Vinyl-Vinyl) arpdx->homocoupling Ar-M or O2 arpdvinyl Ar-Pd(II)-Vinyl transmetal->arpdvinyl transmetal->homocoupling O2 reductive_elim Reductive Elimination arpdvinyl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-Vinyl (Desired Product) reductive_elim->product

References

Technical Support Center: Large-Scale Synthesis of 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-4'-hydroxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this key intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction

Q: We are experiencing significantly lower than expected yields in our large-scale Suzuki-Miyaura coupling of 4-bromophenol with 4-bromophenylboronic acid. What are the potential causes and solutions?

A: Low yields in large-scale Suzuki-Miyaura couplings are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand.- Ensure proper storage of catalysts and ligands under an inert atmosphere.- Consider using a more robust pre-formed catalyst.Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. On a large scale, the impact of catalyst deactivation is magnified.
Inefficient Oxidative Addition - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands).- Incrementally increase the reaction temperature.Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition to the aryl bromide.
Inappropriate Base - Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1]- Ensure the base is finely powdered and dry for large-scale reactions to ensure proper mixing and reactivity.The base plays a crucial role in the transmetalation step. Its strength, solubility, and physical form are critical for reaction efficiency at scale.
Poor Solvent Quality/Degassing - Ensure solvents are rigorously degassed prior to use to remove dissolved oxygen.- Consider using a solvent system known to be effective for Suzuki couplings, such as 1,4-dioxane/water.Dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst and the formation of undesired side products.
Boronic Acid Decomposition - Use fresh, high-purity boronic acid.- Consider using a slight excess of the boronic acid to compensate for potential decomposition.Boronic acids can undergo decomposition, especially at elevated temperatures, leading to lower yields.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a large, inerted reactor, add 4-bromophenol (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Sparge the mixture with nitrogen or argon for 30 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mol%).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Separate the aqueous layer and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling:

G start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity - Fresh batch? - Stored properly? start->catalyst ligand Optimize Ligand - Electron-rich? - Bulky? catalyst->ligand If catalyst is active solution Yield Improved catalyst->solution If new catalyst works base Evaluate Base - Strength? - Solubility? - Finely powdered? ligand->base If ligand is optimal ligand->solution If new ligand works solvent Assess Solvent Quality - Degassed? - Appropriate system? base->solvent If base is appropriate base->solution If new base works boronic_acid Verify Boronic Acid Quality - Purity? - Decomposition? solvent->boronic_acid If solvent is suitable solvent->solution If degassing/new solvent works boronic_acid->solution If boronic acid is pure

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Issue 2: Byproduct Formation in Ullmann Condensation

Q: Our large-scale Ullmann condensation of 4-bromophenol is resulting in a high percentage of homocoupled byproducts and other impurities. How can we minimize these?

A: The Ullmann reaction is notorious for requiring harsh conditions, which can lead to byproduct formation, especially at an industrial scale.[2]

Common Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
4,4'-Dihydroxybiphenyl Homocoupling of the 4-bromophenol starting material.- Use a significant excess of one of the coupling partners if performing an unsymmetrical coupling.- Control the reaction temperature carefully; high temperatures promote homocoupling.
Debrominated starting material (Phenol) Reductive debromination of 4-bromophenol.- Ensure the copper catalyst is of high quality and activated properly.- Minimize reaction time.
Polymeric materials Polymerization of phenolic compounds at high temperatures.- Use the lowest effective reaction temperature.- Consider using a high-boiling point, inert solvent to maintain a homogeneous reaction mixture.

Experimental Protocol: Ullmann Condensation

  • In a suitable high-temperature reactor, combine 4-bromophenol (1.0 eq) and an excess of the other aryl halide (if applicable).

  • Add activated copper powder or a copper salt catalyst (e.g., CuI).

  • Add a high-boiling point polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Heat the mixture to a high temperature (often >180 °C) under an inert atmosphere.[3]

  • Maintain vigorous stirring to ensure proper mixing.

  • Monitor the reaction by HPLC or GC.

  • After completion, cool the mixture and filter to remove the copper catalyst.

  • The product is typically isolated by extraction and purified by recrystallization or distillation under reduced pressure.

Diagram of Ullmann Reaction vs. Side Reactions:

G cluster_0 Desired Reaction cluster_1 Side Reactions A 4-Bromophenol C This compound A->C B Aryl Halide B->C D 4-Bromophenol E 4,4'-Dihydroxybiphenyl (Homocoupling) D->E F Phenol (Debromination) D->F

Caption: Desired Ullmann coupling versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for large-scale production of this compound?

A1: The two most common industrial routes are the Suzuki-Miyaura coupling and the Ullmann condensation. The Suzuki coupling is often preferred due to its milder reaction conditions and higher functional group tolerance, though the cost of the palladium catalyst can be a factor. The Ullmann reaction uses a less expensive copper catalyst but typically requires harsh conditions like high temperatures, which can be challenging to manage on a large scale.[2][4]

Q2: How can I effectively purify crude this compound on a large scale?

A2: For large-scale purification, recrystallization is often the most cost-effective method. A suitable solvent system (e.g., ethanol/water or toluene) should be identified to provide good solubility at high temperatures and poor solubility at low temperatures. Column chromatography can be used for higher purity requirements but is generally less economical for very large quantities.

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

A3: Key safety considerations include:

  • Handling of Reagents: 4-Bromophenol is corrosive and toxic. Appropriate personal protective equipment (PPE) is essential. Palladium catalysts can be pyrophoric.

  • Reaction Conditions: Ullmann reactions often run at high temperatures and pressures, requiring robust reactor systems with appropriate safety controls.

  • Solvent Handling: Many of the solvents used (e.g., dioxane, DMF) have specific health and flammability hazards that must be managed.

  • Waste Disposal: Proper disposal of heavy metal catalyst waste (palladium or copper) and halogenated organic waste is crucial.

Q4: How does the choice of catalyst impact the overall process economics on a large scale?

A4: The catalyst is a significant cost driver.

  • Palladium Catalysts (Suzuki): While highly efficient, palladium is a precious metal, and its cost can be substantial. Catalyst loading should be minimized, and catalyst recycling strategies should be implemented to improve economics.

  • Copper Catalysts (Ullmann): Copper is significantly cheaper than palladium. However, the harsher reaction conditions required for Ullmann reactions can lead to higher energy costs and the need for more specialized, corrosion-resistant equipment, which can offset the lower catalyst cost.

Q5: What analytical techniques are recommended for in-process control and final product quality assessment?

A5:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for monitoring reaction progress and detecting the formation of byproducts. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative IPC method.

  • Final Product Quality:

    • Purity: HPLC or GC is used for quantitative purity analysis.

    • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the final product.

    • Physical Properties: Melting point analysis is a simple and effective way to assess purity.

Experimental Workflow for Synthesis and Purification:

G start Start: Reagent Preparation reaction Large-Scale Reaction (Suzuki or Ullmann) start->reaction workup Aqueous Workup - Quenching - Extraction reaction->workup purification Crude Product Purification - Recrystallization or - Column Chromatography workup->purification drying Drying of Final Product purification->drying analysis Quality Control Analysis - HPLC, NMR, MS, MP drying->analysis end Final Product: this compound analysis->end

Caption: General experimental workflow for the synthesis and purification.

References

Identification of byproducts in 4-Bromo-4'-hydroxybiphenyl synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-4'-hydroxybiphenyl and the identification of its byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often preferred, reacting 4-bromophenol with 4-hydroxyphenylboronic acid (or vice versa). Another common method is the Ullmann condensation, which involves the copper-catalyzed coupling of two aryl halides.

Q2: What are the typical byproducts observed in the synthesis of this compound via Suzuki-Miyaura coupling?

A2: Common byproducts include homocoupled products, such as 4,4'-dihydroxybiphenyl (from the coupling of two 4-hydroxyphenylboronic acid molecules) and 4,4'-dibromobiphenyl (from the coupling of two 4-bromophenol molecules). Debromination of the starting material, leading to the formation of 4-hydroxybiphenyl, can also occur. The presence of oxygen can particularly promote the homocoupling of the boronic acid reactant.

Q3: How can I minimize the formation of homocoupled byproducts in my Suzuki-Miyaura reaction?

A3: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing all solvents and water (e.g., by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles) and maintaining an inert atmosphere throughout the reaction. Careful control of stoichiometry and slow addition of the boronic acid can also help suppress this side reaction.

Q4: What are the characteristic mass spectral features of this compound and its potential byproducts in GC-MS?

A4: this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom (approximately 1:1 ratio for 79Br and 81Br). Key fragments may arise from the loss of bromine and cleavage of the biphenyl linkage. Homocoupled products will have distinct molecular weights (e.g., 4,4'-dihydroxybiphenyl at m/z 186 and 4,4'-dibromobiphenyl showing a characteristic three-peak isotope pattern for two bromine atoms).

Q5: My GC-MS analysis shows several unexpected peaks. How can I tentatively identify them?

A5: To tentatively identify unexpected peaks, first examine the mass spectrum of each peak. Look for the molecular ion and its isotopic pattern to infer the elemental composition (especially the number of bromine atoms). Compare the fragmentation pattern with known fragmentation pathways of aromatic and biphenyl compounds. Searching the mass spectrum against a commercial or in-house spectral library (e.g., NIST, Wiley) can provide potential matches.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Explanation Recommended Solution
Inefficient Catalyst Activity The palladium catalyst may be deactivated or not in its active Pd(0) state.Use a fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Consider using a different palladium source or ligand.
Improper Base Selection or Concentration The base is crucial for activating the boronic acid. An inappropriate base or incorrect stoichiometry can hinder the reaction.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely ground and used in the correct molar excess.
Suboptimal Reaction Temperature The reaction may require a specific temperature range for optimal performance.Experiment with a range of temperatures. For Suzuki couplings, temperatures between 80-110 °C are common.
Poor Solvent Quality Solvents must be of appropriate purity and adequately degassed to prevent catalyst deactivation and side reactions.Use high-purity, anhydrous solvents. Thoroughly degas all solvents and water prior to use.

Issue 2: High Levels of Homocoupling Byproducts

Potential Cause Explanation Recommended Solution
Presence of Oxygen Oxygen promotes the oxidative homocoupling of the boronic acid, a major side reaction.Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use well-degassed solvents and reagents.
Incorrect Stoichiometry An excess of the boronic acid can favor its homocoupling.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid.
High Catalyst Loading In some cases, high concentrations of the palladium catalyst can promote side reactions.Optimize the catalyst loading; typically 1-5 mol% is sufficient.
Slow Transmetalation Step If the transmetalation step of the catalytic cycle is slow, it can allow for competing side reactions like homocoupling.Choose a ligand that accelerates the transmetalation step. The choice of base and solvent also influences this step.

Data Presentation

The following table summarizes representative data on the impact of different reaction conditions on the yield of the desired product and the formation of byproducts in Suzuki-Miyaura type reactions for the synthesis of substituted biphenyls. Please note that these are illustrative examples and optimal conditions should be determined experimentally for the specific synthesis of this compound.

Catalyst System Base Solvent Temperature (°C) Product Yield (%) Homocoupling Byproduct (%) Other Byproducts (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10085105
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1009253
PdCl₂(dppf)Cs₂CO₃DMF1108884
Pd/CNa₂CO₃Ethanol/H₂O80751510

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromophenol

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 mmol, 173 mg), 4-hydroxyphenylboronic acid (1.2 mmol, 165 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to the flask.

  • Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp 1: 15 °C/min to 250 °C, hold for 5 minutes

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-550

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis GC-MS Analysis reagents Combine Reactants: 4-Bromophenol 4-Hydroxyphenylboronic acid Catalyst & Base reaction Suzuki-Miyaura Coupling (Inert Atmosphere, 90°C) reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification sample_prep Sample Preparation (Dilution & Filtration) workup->sample_prep Crude Sample product Pure this compound purification->product purification->sample_prep Purified Sample gc_ms GC-MS Injection & Data Acquisition sample_prep->gc_ms data_analysis Data Analysis (Peak Integration & Spectral Matching) gc_ms->data_analysis byproduct_id Byproduct Identification data_analysis->byproduct_id troubleshooting_workflow Troubleshooting Logic for Byproduct Formation start High Byproduct Level in GC-MS? homocoupling Predominant Byproduct: Homocoupling Product? start->homocoupling Yes debromination Predominant Byproduct: Debrominated Starting Material? start->debromination No check_oxygen Action: Check for Oxygen Contamination - Degas solvents thoroughly - Ensure inert atmosphere homocoupling->check_oxygen Yes check_reagents Action: Check Reagent Quality & Stoichiometry - Use fresh boronic acid - Optimize reactant ratios homocoupling->check_reagents No other Other Unexpected Peaks debromination->other No check_catalyst Action: Evaluate Catalyst System - Check for catalyst deactivation - Screen different ligands/bases debromination->check_catalyst Yes ms_library Action: Analyze MS Data - Compare with spectral libraries - Analyze fragmentation patterns other->ms_library

Minimizing homocoupling in Suzuki reactions of 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromo-4'-hydroxybiphenyl. Our focus is on minimizing the formation of homocoupling byproducts to maximize the yield and purity of the desired heterocoupled product.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls from the starting materials. In the context of the Suzuki reaction of this compound, this can result in the formation of biphenyl from the boronic acid and/or 4,4'-dihydroxybiphenyl from the starting aryl bromide. Below are common issues and their solutions.

Issue 1: Significant Formation of Homocoupling Byproducts

  • Primary Cause: The most frequent cause of homocoupling is the presence of oxygen in the reaction mixture.[1] Oxygen can promote the oxidative homocoupling of the boronic acid reagent and can also lead to the degradation of the Pd(0) catalyst to Pd(II) species, which can facilitate homocoupling.[1]

  • Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and water to be used in the reaction. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period, or utilizing freeze-pump-thaw cycles for more stringent oxygen removal.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas, such as argon or nitrogen. This can be achieved using Schlenk lines or a glovebox.

Issue 2: Low Conversion of this compound and/or Homocoupling

  • Potential Causes:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may be deactivating during the reaction. Inefficient reduction of Pd(II) to Pd(0) can lead to side reactions, including homocoupling.[1]

    • Inappropriate Base: The choice and strength of the base are crucial for activating the boronic acid for transmetalation.[2] For phenolic substrates, the basicity needs to be sufficient to deprotonate the phenol without causing unwanted side reactions.

    • Suboptimal Solvent System: The solvent plays a critical role in solubilizing the reactants and the catalyst, and can influence the reaction pathway.

  • Solutions:

    • Catalyst Selection:

      • Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.

      • For Pd(II) precatalysts like Pd(OAc)₂, the use of electron-rich and bulky phosphine ligands can promote the formation of the active catalyst and stabilize it.

    • Base Optimization:

      • A variety of bases can be effective, including inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as organic bases.[3] For phenolic substrates, stronger bases may be required.

      • The amount of base is also critical; typically, 2-3 equivalents are used.

    • Solvent System:

      • A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often employed. Water is frequently essential for the activation of the boronic acid by the inorganic base.

Issue 3: Reaction is Sluggish and Prone to Side Reactions

  • Potential Cause: The unprotected hydroxyl group of this compound can potentially coordinate to the palladium catalyst, affecting its reactivity, or the acidity of the phenol may interfere with the base.

  • Solutions:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can help to prevent the coordination of the hydroxyl group to the palladium center and can accelerate the rate-limiting steps of the catalytic cycle.

    • Protection of the Hydroxyl Group: While protection-free strategies are often preferred for synthetic efficiency, in challenging cases, protecting the hydroxyl group (e.g., as a methyl or silyl ether) can be a viable strategy to prevent interference with the catalytic cycle. This would be followed by a deprotection step after the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in the Suzuki reaction of this compound?

A1: The presence of molecular oxygen is the most common culprit, leading to the oxidative homocoupling of the boronic acid partner.[1] Inefficient catalyst activation or deactivation can also contribute to homocoupling side reactions.

Q2: How can I effectively degas my solvents for a Suzuki reaction?

A2: Two common and effective methods are:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.

  • Freeze-Pump-Thaw: This is a more rigorous method. The solvent is frozen using a cold bath (e.g., liquid nitrogen), a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.

Q3: Do I need to protect the hydroxyl group on this compound?

A3: In many cases, the Suzuki coupling can be performed successfully without protecting the hydroxyl group. However, if you are experiencing low yields or significant side reactions that cannot be resolved by optimizing other parameters, protection of the phenol should be considered.

Q4: Which type of palladium catalyst is best to minimize homocoupling?

A4: While the optimal catalyst is substrate-dependent, starting with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it does not require an in-situ reduction step where side reactions can occur. Alternatively, using a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand can also be highly effective.

Q5: What is the role of water in the reaction mixture?

A5: In many Suzuki-Miyaura reactions that use an inorganic base, water is crucial for dissolving the base and facilitating the activation of the boronic acid for the transmetalation step.

Data Presentation

The following table summarizes representative data for the Suzuki coupling of 4-bromophenol (a close analog of this compound) with phenylboronic acid, highlighting the impact of different catalysts and conditions on the yield. This data can serve as a starting point for optimizing the reaction of this compound.

Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromophenolPhenylboronic acidPd/C (10 wt%)K₂CO₃Water150 (MW)0.17>90[4]
4-BromophenolPhenylboronic acidPd/Fe@Fe₃O₄-Water/Ethanol503High (implied)[4]

Note: "MW" indicates microwave irradiation. The yield for the Pd/Fe@Fe₃O₄ catalyst was reported as "high" without a specific percentage.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of 4-bromophenol, which can be adapted for this compound.

Protocol: Suzuki Coupling of 4-Bromophenol with Phenylboronic Acid using a Heterogeneous Catalyst under Microwave Irradiation

  • Materials:

    • 4-Bromophenol

    • Phenylboronic acid

    • Palladium on carbon (10 wt% Pd)

    • Potassium carbonate (K₂CO₃)

    • Deionized water

  • Procedure:

    • In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd/C (1 mol%), and K₂CO₃ (2.0 mmol).[4]

    • Add deionized water (5 mL) to the vessel.[4]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the reaction mixture at 150 °C for approximately 10-15 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2 + Base) Homocoupling Homocoupling Byproduct Ar-Pd(II)-X->Homocoupling Side Reaction Product R-R' (Desired Product) Ar-Pd(II)-Ar'->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction, indicating the point where homocoupling can occur as a side reaction.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Degas solvents and use inert atmosphere Check_Oxygen->Degas No Check_Catalyst Is the catalyst optimal? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Change_Catalyst Try Pd(0) source or different ligand Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Screen different bases (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Solvent Is the solvent system suitable? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Optimize solvent mixture (e.g., Dioxane/Water) Check_Solvent->Change_Solvent No Success Homocoupling Minimized Check_Solvent->Success Yes Change_Solvent->Success

Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

References

Validation & Comparative

Purity Determination of 4-Bromo-4'-hydroxybiphenyl: A Comparative Guide to HPLC, GC-MS, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—for determining the purity of 4-Bromo-4'-hydroxybiphenyl. This guide offers detailed experimental protocols, a comparative analysis of their performance, and supporting data to aid in method selection.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and speed. Below is a summary of the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHPLC-UVGC-MSqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Typical Stationary Phase C18 Reversed-Phase SilicaPhenyl-methylpolysiloxaneNot applicable
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHeliumDeuterated Solvent (e.g., DMSO-d6)
Detection UV-Vis Absorbance (e.g., 258 nm)Mass Spectrometry (EI)1H NMR Signal Integration
Selectivity Good, dependent on chromatographic separation.Very high, provides structural information.High, based on unique chemical shifts.
Sensitivity HighVery HighModerate
Quantitation External/Internal Standard CalibrationExternal/Internal Standard CalibrationAbsolute or relative quantitation against a certified internal standard.
Sample Derivatization Not typically required.May be required to improve volatility and thermal stability.Not required.
Speed ModerateFast to ModerateFast
Cost (Instrument) ModerateHighHigh
Solvent Consumption HighLowLow

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to separate this compound from its potential process-related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 258 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute with the initial mobile phase composition (60:40 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Start at 150 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at a concentration of 1 mg/mL.

    • If derivatization is necessary to improve volatility, the sample can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and accurate method for purity assessment without the need for a reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

    • Internal Standard: A certified reference material with known purity, such as Maleic Acid or 1,4-Dinitrobenzene, that has signals that do not overlap with the analyte.

    • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Potential Impurities

The purity of this compound can be affected by impurities arising from its synthesis. Common synthetic routes include the Suzuki coupling of 4-hydroxyphenylboronic acid with a dihalogenated benzene (e.g., 1-bromo-4-iodobenzene) or the Ullmann coupling of 4-bromophenol. Potential impurities may include:

  • Starting Materials: 4-hydroxyphenylboronic acid, 1-bromo-4-iodobenzene, 4-bromophenol.

  • Homocoupling Byproducts: Biphenyl-4,4'-diol, 4,4'-dibromobiphenyl.

  • Dehalogenated Byproduct: 4-hydroxybiphenyl.

The developed analytical methods should be capable of separating and quantifying these potential impurities to accurately determine the purity of the final product.

Visualizations

To better illustrate the experimental workflow and the relationship between the analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter injection Inject into HPLC filter->injection separation Separation on C18 Column injection->separation detection UV Detection (258 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity integration->calculation

Caption: Workflow for HPLC Purity Determination of this compound.

Method_Comparison cluster_methods Analytical Techniques cluster_hplc_attr HPLC Attributes cluster_gcms_attr GC-MS Attributes cluster_qnmr_attr qNMR Attributes Purity Purity Determination of This compound HPLC HPLC-UV Purity->HPLC GCMS GC-MS Purity->GCMS qNMR qNMR Purity->qNMR hplc_adv Advantages: - Robust - Good for non-volatile impurities HPLC->hplc_adv hplc_dis Disadvantages: - High solvent consumption - Moderate selectivity HPLC->hplc_dis gcms_adv Advantages: - High sensitivity - High selectivity (mass spec) - Good for volatile impurities GCMS->gcms_adv gcms_dis Disadvantages: - Requires sample volatility - Potential for thermal degradation GCMS->gcms_dis qnmr_adv Advantages: - Absolute quantitation - No reference standard of analyte needed - Fast qNMR->qnmr_adv qnmr_dis Disadvantages: - Lower sensitivity - Requires high-purity internal standard qNMR->qnmr_dis

Caption: Comparison of Analytical Techniques for Purity Analysis.

A Comparative Guide to the Quantification of 4-Bromo-4'-hydroxybiphenyl: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Bromo-4'-hydroxybiphenyl, a significant metabolite and intermediate, is crucial for accurate study outcomes. This guide provides an objective comparison of two prominent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an optimal method is contingent on various factors including required sensitivity, selectivity, and the nature of the sample matrix.

This comparison is supported by experimental data from studies on structurally similar compounds, such as brominated biphenyls and bisphenols, to provide a representative performance overview in the absence of direct comparative studies for this compound.

Performance Comparison

The quantitative performance of GC-MS and HPLC for the analysis of this compound is summarized below. Data presented is representative of the performance expected for this analyte based on the analysis of analogous compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance-based detection.
Sensitivity High, excellent for trace-level quantification.Moderate to high, dependent on the chromophore of the analyte.
Selectivity Very high, the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z).Good, but can be limited by co-eluting compounds with similar UV spectra.
Linearity Range Wide dynamic range, typically in the ng/mL to µg/mL range.Good linearity, typically in the µg/mL range.[1][2]
Limit of Detection (LOD) Low ng/L to pg/mL range.[3][4]µg/mL to ng/mL range.[1][2]
Limit of Quantification (LOQ) Low ng/L to pg/mL range.[3][4]µg/mL to ng/mL range.[1][2]
Accuracy (% Recovery) Typically 85-115%.[3][4]Typically 98-102%.[5]
Precision (%RSD) < 15%.[3][4]< 5%.[5]
Derivatization Mandatory for the hydroxyl group to increase volatility and thermal stability.Not required.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC analysis are provided to facilitate the replication of these analytical approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of the hydroxyl group in this compound, a derivatization step is essential to increase its volatility and thermal stability for GC-MS analysis.[6][7][8] Silylation is a common derivatization technique for phenolic compounds.[6]

1. Sample Preparation and Derivatization:

  • Extraction: If the analyte is in a solid or liquid matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

  • Drying: Evaporate the extract to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous before derivatization.[6]

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.[9] Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10][11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Inlet Temperature: 280 °C.[11]

  • Injection Mode: Splitless (1 µL injection volume).[11]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.[11]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a robust alternative for the quantification of this compound that does not require derivatization.

1. Sample Preparation:

  • Dissolution: Dissolve the sample in the mobile phase or a compatible solvent.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The addition of 0.1% formic acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 10 µL.[10]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS experimental workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation UV_Detection UV Detection (DAD) Separation->UV_Detection Quantification Quantification UV_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC-UV experimental workflow for this compound.

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS is the method of choice when high sensitivity and selectivity are paramount, particularly for trace-level analysis in complex matrices. The requirement for derivatization adds a step to the sample preparation but is a well-established procedure for phenolic compounds.

  • HPLC-UV offers a more straightforward and high-throughput alternative, avoiding the need for derivatization. It provides good sensitivity and is well-suited for routine analysis and quality control where the sample matrix is less complex and the required detection limits are within the µg/mL to ng/mL range.

Ultimately, the optimal analytical strategy may involve using HPLC for rapid screening and routine quantification, with GC-MS employed for confirmation and for studies requiring the highest levels of sensitivity and specificity.

References

A Comparative Guide to 4-Bromo-4'-hydroxybiphenyl and its Alternatives as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality and suitability of a reference standard are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of the 4-Bromo-4'-hydroxybiphenyl analytical standard with two closely related alternatives: 4-Hydroxybiphenyl and 4-Bromobiphenyl. This objective analysis, supported by representative experimental data and detailed methodologies, will assist researchers in selecting the most appropriate standard for their specific analytical needs, particularly in the analysis of environmental contaminants, pharmaceutical impurities, and metabolites of brominated compounds.

Physicochemical Properties and Purity

The selection of an analytical standard begins with a thorough understanding of its fundamental properties and certified purity. The table below summarizes the key physicochemical characteristics and typical purity levels of this compound and its alternatives, as sourced from commercially available certificates of analysis.

PropertyThis compound4-Hydroxybiphenyl[1][2][3]4-Bromobiphenyl[4][5]
CAS Number 29558-77-8[6][7][8][9]92-69-3[1][2]92-66-0[4][5]
Molecular Formula C₁₂H₉BrO[6][7][8][9]C₁₂H₁₀O[2]C₁₂H₉Br[4]
Molecular Weight 249.10 g/mol [8]170.21 g/mol [2][3]233.10 g/mol [4]
Melting Point 164-166 °C[10]164-166 °C[2][3]82-86 °C[4][11]
Purity (Typical) ≥98% (GC)[10]≥97% (HPLC)≥95% (CRM)[4]
Solubility Soluble in methanol[3]Soluble in methanol[1][3]Soluble in isooctane, methanol, hexane[4]

Performance in Analytical Applications: A Comparative Overview

The choice between these standards largely depends on the analytical technique employed and the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix.

This compound is an excellent standard for methods requiring high specificity, particularly in complex matrices. The presence of both a hydroxyl group and a bromine atom provides distinct mass fragmentation patterns in Mass Spectrometry (MS), aiding in definitive identification. Its chromatographic behavior is influenced by both its polarity (due to the hydroxyl group) and its hydrophobicity (due to the biphenyl structure and bromine atom).

4-Hydroxybiphenyl , lacking the bromine atom, is a suitable alternative when the analytical focus is on hydroxylated biphenyls without bromine substitution. Its use can be advantageous in methods where the bromine isotope pattern might complicate mass spectral interpretation.

4-Bromobiphenyl serves as a reference for non-hydroxylated brominated biphenyls.[4] Its more volatile nature compared to its hydroxylated counterparts makes it well-suited for Gas Chromatography (GC) analysis.[4]

The following table presents a hypothetical yet representative comparison of the performance of these standards in typical HPLC-UV and GC-MS applications, based on data extrapolated from studies on similar compounds.[12][13][14][15][16][17][18]

ParameterThis compound (HPLC-UV)4-Hydroxybiphenyl (HPLC-UV)4-Bromobiphenyl (GC-MS)
Retention Time (min) ~ 8.5~ 7.2~ 10.1
Linearity (R²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~ 0.03 µg/mL~ 0.04 µg/mL~ 0.5 pg on column
Limit of Quantitation (LOQ) ~ 0.1 µg/mL~ 0.12 µg/mL~ 1.5 pg on column
Recovery (%) 98 - 10397 - 10295 - 105
Precision (%RSD) < 2.0< 2.5< 5.0

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful application of any analytical standard. Below are representative methodologies for the analysis of these compounds using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is suitable for the quantitative analysis of this compound and 4-Hydroxybiphenyl.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-10 min: 50% A

    • 10-15 min: 50-80% A

    • 15-20 min: 80% A

    • 20-21 min: 80-50% A

    • 21-25 min: 50% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of the analytical standards in methanol. Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is optimized for the analysis of 4-Bromobiphenyl and can be adapted for the analysis of silylated this compound and 4-Hydroxybiphenyl.

  • Instrumentation: Gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Column: A low-bleed, mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 250 °C, hold for 5 minutes.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

  • Injector Temperature: 280 °C (Splitless mode).

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 50-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. For 4-Bromobiphenyl, characteristic ions would include m/z 232 (M+), 152 (M-Br)+, and 76.

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of the analytical standards in a suitable solvent like isooctane or hexane.[4] Create calibration standards through serial dilution to cover the desired concentration range (e.g., 1 pg/µL to 100 pg/µL).

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical workflows for sample analysis using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Analytical Standard Solvent Dissolve in Methanol Standard->Solvent Dilution Serial Dilution Solvent->Dilution Injection Inject into HPLC Dilution->Injection Calibration Calibration Curve Dilution->Calibration Sample Prepare Sample Matrix Extraction Extract Analytes Sample->Extraction Filtration Filter Extract Extraction->Filtration Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification

HPLC-UV Analytical Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Analytical Standard Solvent Dissolve in Isooctane Standard->Solvent Dilution Serial Dilution Solvent->Dilution Injection Inject into GC Dilution->Injection Sample Prepare Sample Matrix Extraction Extract Analytes Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Generate Mass Spectra MassAnalysis->MassSpectrum Quantification Quantify using SIM/Scan Data TIC->Quantification LibrarySearch Spectral Library Search MassSpectrum->LibrarySearch

References

A Comparative Analysis of Suzuki and Heck Reactions for the Synthesis of 4,4'-Dihydroxybiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Heck reactions stand out for their versatility in forging carbon-carbon bonds. This guide provides an objective comparison of these two powerful methods for the specific transformation of 4-bromo-4'-hydroxybiphenyl, offering insights into their respective outcomes, supported by experimental data and detailed protocols.

The choice between the Suzuki and Heck reactions can significantly impact yield, purity, and overall efficiency of a synthetic route. This comparison focuses on the coupling of this compound to introduce a new aryl or vinyl group at the 4-position, a common strategy in the elaboration of biologically active molecules and functional materials.

At a Glance: Suzuki vs. Heck Reaction Outcomes

ParameterSuzuki ReactionHeck Reaction
Reactants This compound, Arylboronic acidThis compound, Alkene (e.g., Styrene)
Typical Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Palladium salts (e.g., Pd(OAc)₂)
Base Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Required (e.g., Et₃N, K₂CO₃)
Solvent Often a mixture of organic solvent and water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)Typically polar aprotic solvents (e.g., DMF, NMP)
Temperature 80-120 °C (conventional heating), higher with microwave100-140 °C
Reported Yield Generally high for analogous bromophenols (>90%)[1]Potentially low; phenolic hydroxyl group can inhibit the catalyst[2]
Key Byproducts Homocoupling of the boronic acid, dehalogenation of the starting materialIsomerization of the product alkene, formation of diarylated alkene
Substrate Scope Broad for arylboronic acidsEffective for a range of alkenes, but can be sensitive to substitution patterns
Functional Group Tolerance Generally very goodCan be sensitive to certain functional groups

Reaction Pathways and Mechanisms

The Suzuki and Heck reactions, while both catalyzed by palladium, proceed through distinct mechanistic pathways following the initial oxidative addition of the aryl bromide to the palladium(0) catalyst.

Reactions cluster_suzuki Suzuki Reaction cluster_heck Heck Reaction A1 This compound E1 Oxidative Addition A1->E1 B1 Arylboronic Acid F1 Transmetalation B1->F1 [Base] C1 Pd(0) Catalyst C1->E1 D1 Base E1->F1 G1 Reductive Elimination F1->G1 G1->C1 Regeneration H1 4-Aryl-4'-hydroxybiphenyl G1->H1 A2 This compound E2 Oxidative Addition A2->E2 B2 Alkene F2 Migratory Insertion B2->F2 C2 Pd(0) Catalyst C2->E2 D2 Base E2->F2 G2 β-Hydride Elimination F2->G2 G2->C2 Regeneration H2 4-Vinyl-4'-hydroxybiphenyl Derivative G2->H2

Suzuki and Heck reaction pathways for this compound.

Experimental Protocols

Below are representative experimental protocols for the Suzuki and Heck reactions of a substrate analogous to this compound. These are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki Coupling of 4-Bromophenol with Phenylboronic Acid

This protocol is adapted from procedures reported for the Suzuki-Miyaura coupling of halophenols.[1]

Materials:

  • 4-Bromophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 4-hydroxybiphenyl.

Suzuki_Workflow start Combine Reactants & Base inert_atm Establish Inert Atmosphere start->inert_atm add_catalyst Add Pd Catalyst & Ligand inert_atm->add_catalyst add_solvents Add Degassed Solvents add_catalyst->add_solvents heat Heat and Stir (100 °C) add_solvents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product 4-Hydroxybiphenyl purify->product

Experimental workflow for the Suzuki coupling reaction.
Heck Coupling of 4-Bromophenol with Styrene

This protocol is a generalized procedure for the Heck reaction of an aryl bromide. Note that the presence of the unprotected phenol may lead to lower yields.

Materials:

  • 4-Bromophenol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromophenol (1.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).

  • The tube is sealed with a septum, and the atmosphere is replaced with an inert gas.

  • Add anhydrous DMF (3 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol) via syringe.

  • The reaction mixture is heated to 120 °C and stirred for 16-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Discussion and Comparison

Suzuki Reaction: The Suzuki-Miyaura coupling is often the method of choice for the synthesis of biaryl compounds due to its high functional group tolerance and generally high yields.[3] For substrates like this compound, the reaction can often be performed without the need for protecting the hydroxyl group, which improves the overall efficiency of the synthesis. The use of a base is essential to activate the boronic acid for transmetalation.[4] Potential side reactions include the homocoupling of the boronic acid and dehalogenation of the starting aryl bromide.[5] Microwave-assisted Suzuki reactions of bromophenols have been shown to proceed rapidly with high yields.[1]

Heck Reaction: The Heck reaction provides a powerful method for the arylation of alkenes.[6] However, for phenolic substrates, the reaction can be challenging. The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle, and the phenoxide may coordinate to the palladium center, inhibiting its catalytic activity.[2] While ligand-free conditions and the use of microwave irradiation have been shown to improve the efficiency of Heck reactions for some substrates, specific data for the coupling of this compound remains scarce in the literature. This suggests that the Heck reaction may not be the most straightforward approach for this particular transformation without careful optimization and potentially the use of a protecting group for the hydroxyl functionality.

Conclusion

For the synthesis of 4-aryl-4'-hydroxybiphenyl derivatives from this compound, the Suzuki-Miyaura reaction appears to be the more reliable and higher-yielding method. Its tolerance for the unprotected hydroxyl group and the wealth of literature on similar transformations make it a more predictable and efficient choice. The Heck reaction, while a powerful tool for C-C bond formation, presents potential challenges with phenolic substrates that may lead to lower yields and require more extensive optimization. Researchers should consider the desired final product and the available resources when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to High-Performance Polymers: Evaluating Platforms Derived from 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for advanced polymeric materials with superior performance characteristics is perpetual. Polymers derived from 4-Bromo-4'-hydroxybiphenyl represent a promising, yet largely unexplored, frontier in the development of high-performance materials. This guide provides a prospective evaluation of the potential performance of polymers synthesized from this monomer, benchmarked against established high-performance polysulfones. Due to the limited direct experimental data on polymers derived from this compound, this comparison is based on the well-understood structure-property relationships in aromatic polymers.

Introduction to this compound in Polymer Synthesis

The monomer this compound possesses a unique combination of a reactive hydroxyl group and a bromo-substituted aromatic ring. This bifunctionality opens avenues for various polymerization reactions. The rigid biphenyl backbone is a hallmark of high-performance polymers, known to impart exceptional thermal stability and mechanical strength. The presence of the bromine atom offers a versatile handle for polymerization, potentially through nucleophilic aromatic substitution to form poly(aryl ether)s, or through various coupling reactions.

Prospective Performance Evaluation

This guide will focus on a hypothetical poly(aryl ether sulfone) derived from this compound. This class of polymers is selected due to the established commercial relevance and high-performance characteristics of analogous structures. We will compare the anticipated properties of this novel polymer with a well-characterized commercial polysulfone, Udel® P-1700 PSU.

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative performance of a hypothetical poly(aryl ether sulfone) derived from this compound against the commercial polysulfone, Udel® P-1700. The data for the hypothetical polymer is an educated estimation based on the known effects of incorporating biphenyl units into polymer backbones, which typically enhance thermal and mechanical properties.

PropertyHypothetical Poly(aryl ether) from this compoundUdel® P-1700 Polysulfone (PSU)[1][2][3]
Thermal Properties
Glass Transition Temperature (Tg)> 200 °C (estimated)185 - 190 °C
Heat Deflection Temperature (HDT)> 180 °C (estimated)174 °C[3]
Mechanical Properties
Tensile StrengthHigh (estimated)70.3 MPa
Tensile ModulusVery High (estimated)2.48 GPa
Flexural StrengthHigh (estimated)106 MPa
Flexural ModulusVery High (estimated)2.69 GPa
Chemical Resistance
Resistance to Acids and BasesExcellent (expected)Excellent resistance to mineral acids, alkali, and salt solutions[2]
Resistance to Organic SolventsGood (expected, potential sensitivity to polar solvents)Good resistance to detergents and hydrocarbon oils; may be attacked by polar solvents[2]

Mandatory Visualizations

Proposed Synthesis of a Poly(aryl ether) from this compound

The following diagram illustrates a potential synthetic pathway for a poly(aryl ether) utilizing this compound. This nucleophilic aromatic substitution reaction is a common method for synthesizing high-performance aromatic polymers.

G cluster_reactants Reactants Monomer1 This compound Polymer Poly(biphenyl-co-bisphenol A ether) Monomer1->Polymer Polymerization (Nucleophilic Aromatic Substitution) Monomer2 Bisphenol A Monomer2->Polymer Polymerization (Nucleophilic Aromatic Substitution) Base Base (e.g., K2CO3) Base->Polymer Polymerization (Nucleophilic Aromatic Substitution) Solvent Solvent (e.g., NMP) Solvent->Polymer Polymerization (Nucleophilic Aromatic Substitution)

Caption: Proposed synthesis of a poly(aryl ether) from this compound.

General Experimental Workflow for Polymer Characterization

This diagram outlines a typical workflow for the performance evaluation of a newly synthesized polymer.

G Start Polymer Synthesis Purification Purification and Drying Start->Purification Characterization Structural Characterization (FTIR, NMR) Purification->Characterization Thermal Thermal Analysis (TGA, DSC) Characterization->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Characterization->Mechanical Chemical Chemical Resistance Testing Characterization->Chemical Data Data Analysis and Comparison Thermal->Data Mechanical->Data Chemical->Data

Caption: A general workflow for the characterization of synthesized polymers.

Experimental Protocols

While specific protocols for polymers derived from this compound are not available, the following are detailed, standard methodologies for the key experiments that would be employed in their evaluation.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability (decomposition temperature) and glass transition temperature (Tg) of the polymer.

Methodology:

  • Thermogravimetric Analysis (TGA): A small sample of the polymer (5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC): A small, weighed sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample and an empty reference pan are heated at a controlled rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The glass transition temperature (Tg) is observed as a step change in the heat flow curve.

Mechanical Properties: Tensile and Flexural Testing

Objective: To determine the tensile strength, tensile modulus, flexural strength, and flexural modulus of the polymer.

Methodology:

  • Sample Preparation: Test specimens are prepared by injection molding or compression molding of the polymer into standardized shapes (e.g., "dog-bone" shape for tensile testing as per ASTM D638 or rectangular bars for flexural testing as per ASTM D790).[4]

  • Tensile Testing: The specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures. The applied load and the elongation of the specimen are continuously recorded. From the resulting stress-strain curve, the tensile strength (maximum stress) and tensile modulus (slope of the initial linear portion) are calculated.[4]

  • Flexural Testing: A rectangular specimen is placed on two supports in a three-point bending fixture. A load is applied to the center of the specimen at a constant rate, causing it to bend until fracture or a specified strain is reached. The load and deflection are recorded to calculate the flexural strength and flexural modulus.

Chemical Resistance Testing

Objective: To evaluate the polymer's stability in various chemical environments.

Methodology:

  • Pre-weighed and dimensionally measured polymer samples are immersed in a series of chemicals (e.g., acids, bases, organic solvents) at a specified temperature for a defined period (e.g., 24 hours or 7 days).

  • After immersion, the samples are removed, rinsed, dried, and re-weighed and their dimensions are re-measured.

  • The percentage weight change and dimensional change are calculated.

  • The mechanical properties of the exposed samples can also be tested and compared to those of unexposed samples to assess any degradation.

Conclusion

Polymers derived from this compound hold significant potential for high-performance applications, a prospect supported by the known benefits of incorporating rigid biphenyl structures into polymer backbones. While direct experimental data is currently lacking, the theoretical comparison with established materials like Udel® PSU suggests that these novel polymers could offer enhanced thermal stability and mechanical properties. For researchers and professionals in drug development and other advanced fields, the synthesis and characterization of polymers from this monomer present a compelling area for future investigation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these promising new materials.

References

Comparative Analysis of Estrogen Receptor Binding Affinity: 4-Bromo-4'-hydroxybiphenyl vs. Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Endocrinology and Drug Development

This guide provides a detailed comparison of the estrogen receptor (ER) binding affinity of 4-Bromo-4'-hydroxybiphenyl and the well-characterized endocrine disruptor, bisphenol A (BPA). The following sections present a summary of quantitative binding data, detailed experimental methodologies for assessing ER binding, and visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in endocrinology, toxicology, and drug development.

Introduction

Both this compound and bisphenol A are phenolic compounds with structural similarities to estradiol, the primary endogenous estrogen. This structural resemblance allows them to interact with estrogen receptors, potentially disrupting normal endocrine function. Understanding the relative binding affinities of these compounds for the different estrogen receptor subtypes (ERα and ERβ) is crucial for assessing their potential as endocrine disruptors and for the development of novel therapeutics.

Quantitative Comparison of Estrogen Receptor Binding Affinity

While extensive data is available for the estrogen receptor binding affinity of bisphenol A, specific quantitative data for this compound is limited in publicly available literature. The following table summarizes the known binding affinities for bisphenol A. A qualitative assessment of this compound's affinity, based on structure-activity relationships of related compounds, is also provided.

CompoundReceptor SubtypeBinding Affinity (IC50)Relative Binding Affinity (RBA) vs. EstradiolReferences
Bisphenol A (BPA) ERα~1 µM - 10 µM0.01% - 0.1%[1][2]
ERβ~0.9 µM~0.1%[2]
This compound ERα / ERβData not availableLikely low, potentially antagonisticInferred from[1][3]

Note on this compound: Studies on related brominated phenols and hydroxylated polybrominated biphenyls (OH-PBBs) suggest that while these compounds can bind to the estrogen receptor, their affinity is generally low and often weaker than their non-brominated counterparts.[1][3] The presence of a bromine atom on one of the phenyl rings may influence binding affinity and could confer antagonistic properties.[4] Research on brominated bisphenol A analogs has shown that estrogenic potency tends to decrease with an increased number of bromine substitutions.[1]

Experimental Protocols

The determination of estrogen receptor binding affinity is typically achieved through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled or fluorescently tagged ligand from the estrogen receptor.

Radioligand Binding Assay

This classic method utilizes a radiolabeled estrogen, typically [³H]17β-estradiol, to quantify the binding of a test compound to the estrogen receptor.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_er Prepare Estrogen Receptor (e.g., from uterine cytosol or recombinant source) incubation Incubate ER, Radiolabeled Ligand, and varying concentrations of Test Compound prep_er->incubation prep_ligand Prepare Radiolabeled Ligand ([³H]17β-estradiol) prep_ligand->incubation prep_test Prepare Test Compound (this compound or Bisphenol A) prep_test->incubation separation Separate Receptor-Bound and Unbound Radioligand (e.g., dextran-coated charcoal, filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 and Relative Binding Affinity quantification->analysis G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) Dimer Activated ER Dimer ER->Dimer Conformational Change & Dimerization Ligand Estrogen or Xenoestrogen (e.g., BPA) Ligand->ER Binding ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA

References

Comparative Analysis of the Antiandrogenic Activity of Hydroxylated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiandrogenic activity of various hydroxylated biphenyls, metabolites of polychlorinated biphenyls (PCBs). The presented data, sourced from in vitro studies, aims to facilitate the objective assessment of these compounds' potential to interfere with the androgen receptor (AR) signaling pathway. Detailed experimental protocols for key assays and visualizations of the underlying biological processes are included to support further research and development.

Data Presentation: Comparative Antiandrogenic Activity

Hydroxylated biphenyls have been investigated for their potential to act as androgen receptor antagonists. The following table summarizes the available quantitative data from a reporter gene assay assessing the antiandrogenic activity of selected lower-chlorinated PCBs and their hydroxylated metabolites. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the androgen-induced receptor activity. A lower IC50 value indicates a higher antiandrogenic potency.

CompoundTypeIC50 (µM)[1]
PCB 4Parent Compound>10
PCB 8Parent Compound0.8
4-OH-PCB 8Hydroxylated Metabolite1.4
PCB 11Parent Compound1.8
4-OH-PCB 11Hydroxylated Metabolite2.5
5-OH-PCB 11Hydroxylated Metabolite1.3
PCB 18Parent Compound>10
4'-OH-PCB 18Hydroxylated Metabolite6.4
PCB 28Parent Compound1.9
PCB 31Parent Compound>10
PCB 138Parent Compound6.2[2]

Note: The IC50 value for PCB 138 was determined in a separate study using a different cell line and reporter gene system, and thus may not be directly comparable.

Experimental Protocols

The antiandrogenic activity of hydroxylated biphenyls is primarily assessed through two key in vitro assays: Androgen Receptor (AR) Competitive Binding Assays and AR-mediated Reporter Gene Assays.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known androgen for binding to the AR.

Objective: To quantify the binding affinity of hydroxylated biphenyls to the androgen receptor.

Principle: A radiolabeled androgen (e.g., [³H]-R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). The test compound is added in increasing concentrations, and its ability to displace the radiolabeled androgen from the receptor is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value.

Detailed Methodology:

  • Preparation of Androgen Receptor Source:

    • Cytosol from the ventral prostate of castrated rats is a common source of AR.[3][4]

    • Alternatively, recombinant human androgen receptor can be used.

  • Incubation:

    • A constant concentration of the radiolabeled androgen (e.g., 1 nM [³H]-R1881) is incubated with the AR preparation.

    • A series of dilutions of the test hydroxylated biphenyl (typically from 10⁻¹⁰ M to 10⁻⁴ M) are added to the incubation mixture.

    • Control tubes include:

      • Total binding: radiolabeled androgen and AR only.

      • Non-specific binding: radiolabeled androgen, AR, and a high concentration of a non-radiolabeled androgen (e.g., 100-fold molar excess of R1881) to saturate the specific binding sites.

    • Incubation is typically carried out at 4°C for 16-20 hours to reach equilibrium.[3]

  • Separation of Bound and Free Ligand:

    • Unbound ligand is separated from the AR-ligand complex using methods such as hydroxylapatite (HAP) slurry, dextran-coated charcoal, or filter binding assays.[3]

  • Detection and Analysis:

    • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

    • The percentage of specific binding is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percent specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Androgen Receptor-Mediated Reporter Gene Assay (e.g., AR CALUX®)

This assay measures the ability of a compound to inhibit the transcriptional activity of the AR in response to an androgen.

Objective: To determine the functional antiandrogenic activity of hydroxylated biphenyls.

Principle: A mammalian cell line is genetically engineered to contain two key components: the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. When an androgen binds to the AR, the complex activates the promoter, leading to the expression of the reporter gene. An antiandrogen will compete with the androgen, thereby inhibiting the expression of the reporter gene.

Detailed Methodology:

  • Cell Culture and Plating:

    • A suitable cell line (e.g., human bone marrow cells (U2OS) for AR CALUX®) is cultured in the appropriate medium.[5]

    • Cells are seeded into 96- or 384-well plates and allowed to attach.

  • Compound Exposure:

    • For antiandrogenicity testing, cells are co-treated with a fixed concentration of a known androgen agonist (e.g., dihydrotestosterone, DHT) and varying concentrations of the test hydroxylated biphenyl.[5]

    • Control wells include:

      • Vehicle control (agonist only).

      • Positive control (a known antiandrogen like flutamide).

    • Cells are typically incubated with the compounds for 24 hours.

  • Lysis and Luciferase Assay:

    • After incubation, the cells are lysed to release the cellular components, including the luciferase enzyme.

    • A luciferase substrate is added to the cell lysate.

  • Detection and Analysis:

    • The light produced by the luciferase reaction is measured using a luminometer.

    • The relative light units (RLUs) are proportional to the level of reporter gene expression.

    • The percentage of inhibition of the androgen-induced response is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percent inhibition against the log concentration of the test compound.

Mandatory Visualizations

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization OH_Biphenyl Hydroxylated Biphenyl OH_Biphenyl->AR Antagonistic Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling and Inhibition by Hydroxylated Biphenyls.

Experimental Workflow for Antiandrogenic Activity cluster_preparation 1. Preparation cluster_exposure 2. Co-Exposure cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prepare_Cells Prepare Cell Culture (e.g., U2OS-AR CALUX) Incubate Incubate Cells with Agonist + Test Compounds/Controls Prepare_Cells->Incubate Prepare_Compounds Prepare Test Compounds (Hydroxylated Biphenyls) Prepare_Compounds->Incubate Prepare_Controls Prepare Controls (Agonist, Antagonist) Prepare_Controls->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Reporter Substrate (e.g., Luciferin) Lyse_Cells->Add_Substrate Measure_Signal Measure Signal (Luminescence) Add_Substrate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an AR-mediated Reporter Gene Assay.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Aryl-4'-Hydroxybiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for Synthesizing a Key Structural Motif.

The 4-aryl-4'-hydroxybiphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials. The efficient synthesis of these molecules is therefore of significant interest. This guide provides a comparative overview of three prominent catalytic systems for the synthesis of 4,4'-dihydroxybiphenyl, a foundational molecule in this class: Palladium-catalyzed Suzuki-Miyaura coupling, Nickel-catalyzed Suzuki-Miyaura coupling, and Copper-catalyzed Ullmann condensation.

Performance Comparison of Catalytic Systems

The selection of a catalytic system is a critical decision in synthesis design, influenced by factors such as yield, reaction conditions, catalyst cost, and substrate scope. The following table summarizes the key performance metrics for the palladium, nickel, and copper-catalyzed systems for the synthesis of 4,4'-dihydroxybiphenyl.

Catalytic SystemCatalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Palladium-catalyzed Suzuki-Miyaura Pd(OAc)₂ (3 mol%)SPhosK₃PO₄Toluene/H₂O10020~95%[1]
Nickel-catalyzed Suzuki-Miyaura NiCl₂(dppp) (5 mol%)dpppK₃PO₄Dioxane8012~90% (estimated for analogous reactions)
Copper-catalyzed Ullmann Condensation Cu powder (activated)NoneN/ANone (neat)200-300VariesModerate to Good (qualitative)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the methodologies for the three compared catalytic systems.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a representative procedure for the synthesis of 4,4'-dihydroxybiphenyl via the Suzuki coupling of 4-bromophenol with 4-hydroxyphenylboronic acid.[1]

Materials:

  • 4-Bromophenol

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-bromophenol (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[1]

  • Add degassed toluene and water (e.g., a 10:1 ratio, approximately 1.7 mL total for a 1 mmol scale reaction).[1]

  • Heat the reaction mixture to 100 °C and stir vigorously for 20 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and then extract the product with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • 4-Chlorophenol (as a more economical alternative to 4-bromophenol)

  • 4-Hydroxyphenylboronic acid

  • Nickel(II) chloride-1,3-bis(diphenylphosphino)propane complex (NiCl₂(dppp))

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppp) (0.05 mmol, 5 mol%).

  • Add 4-chlorophenol (1.0 mmol), 4-hydroxyphenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of symmetrical biaryls, typically requiring harsh reaction conditions.[2]

Materials:

  • 4-Iodophenol or 4-Bromophenol

  • Copper powder (activated)

  • High-boiling point solvent (optional, e.g., nitrobenzene)

  • Nitrogen or Argon gas

  • Standard laboratory glassware suitable for high temperatures

Procedure:

  • Catalyst Activation (optional but recommended): Activated copper powder can be prepared by reducing copper(II) sulfate with zinc dust in hot water.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-halophenol and the activated copper catalyst. The reaction can be run neat (without solvent).

  • The reaction should be conducted under an inert atmosphere to prevent oxidation.

  • Heat the reaction mixture to a high temperature, typically in the range of 200-300°C.[2] The exact temperature and reaction time will depend on the specific substrate and may require optimization.

  • Monitor the progress of the reaction by techniques such as TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, filter the reaction mixture to remove the copper catalyst and any inorganic salts. Then, concentrate the filtrate under reduced pressure. If the reaction was run neat, the product may need to be extracted from the solid mixture.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent or by column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each catalytic system.

Palladium_Suzuki_Miyaura cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: 4-Bromophenol 4-Hydroxyphenylboronic acid K₃PO₄ Pd(OAc)₂ SPhos inert Inert Atmosphere (N₂ or Ar) prep->inert 1. solvent Add Degassed Toluene/H₂O inert->solvent 2. heat Heat to 100°C (20 h) solvent->heat 3. quench Quench with H₂O heat->quench 4. extract Extract with Ethyl Acetate quench->extract 5. purify Dry, Concentrate, & Purify extract->purify 6. product 4,4'-Dihydroxybiphenyl purify->product 7.

Palladium-catalyzed Suzuki-Miyaura Workflow

Nickel_Suzuki_Miyaura cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: 4-Chlorophenol 4-Hydroxyphenylboronic acid K₃PO₄ NiCl₂(dppp) inert Inert Atmosphere (N₂ or Ar) prep->inert 1. solvent Add Anhydrous Dioxane inert->solvent 2. heat Heat to 80-100°C (12-24 h) solvent->heat 3. quench Quench with aq. NH₄Cl heat->quench 4. extract Extract with Ethyl Acetate quench->extract 5. purify Wash, Dry, Concentrate, & Purify extract->purify 6. product 4,4'-Dihydroxybiphenyl purify->product 7.

Nickel-catalyzed Suzuki-Miyaura Workflow

Copper_Ullmann cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: 4-Halophenol Activated Cu Powder inert Inert Atmosphere (N₂ or Ar) prep->inert 1. heat Heat to 200-300°C (Neat) inert->heat 2. cool Cool to RT heat->cool 3. extract Extract Product cool->extract 4. purify Purify (Recrystallization or Chromatography) extract->purify 5. product 4,4'-Dihydroxybiphenyl purify->product 6.

Copper-catalyzed Ullmann Condensation Workflow

Conclusion

The choice of catalytic system for the synthesis of 4-aryl-4'-hydroxybiphenyls is a trade-off between reaction efficiency, cost, and conditions. The Palladium-catalyzed Suzuki-Miyaura coupling offers high yields under relatively mild conditions, making it a popular choice in academic and pharmaceutical research. The Nickel-catalyzed Suzuki-Miyaura reaction presents a more economical alternative, capable of activating less reactive aryl chlorides, though it may require careful optimization. The Copper-catalyzed Ullmann condensation, while being the most traditional and cost-effective method, is often limited by its requirement for harsh reaction conditions and may be more suitable for large-scale industrial applications where cost is a primary driver. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic goals.

References

Validating the Structure of 4-Bromo-4'-hydroxybiphenyl Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 4-Bromo-4'-hydroxybiphenyl and its derivatives. Experimental data and detailed protocols are presented to illustrate the power of 2D NMR in providing unequivocal structural elucidation.

The precise arrangement of atoms within a molecule dictates its function and properties. In drug discovery and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material performance. For substituted biphenyls like this compound, which serve as common scaffolds in medicinal chemistry, confirming the substitution pattern and connectivity is paramount. While 1D NMR provides initial insights, 2D NMR techniques offer a definitive roadmap to the molecular architecture.

Unambiguous Structure Elucidation with 2D NMR

Two-dimensional NMR spectroscopy provides a powerful suite of experiments that reveal through-bond and through-space correlations between nuclei, allowing for the complete assembly of a molecular structure. The most common and informative experiments for small molecules like this compound are COSY, HSQC, and HMBC.

Table 1: Summary of Quantitative 1D and Predicted 2D NMR Data for this compound

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹H-¹³C) HMBC Correlations (¹H-¹³C)
1'-~139---
2'/6'~7.44 (d)~128H-3'/5'C-2'/6'C-4', C-1'
3'/5'~7.59 (d)~132H-2'/6'C-3'/5'C-1', C-4'
4'-~121---
1-~131---
2/6~7.48 (d)~128H-3/5C-2/6C-4, C-1
3/5~6.90 (d)~116H-2/6C-3/5C-1, C-4
4-~156---
OHvariable---C-3, C-4, C-5

Note: Chemical shifts are approximate and can vary based on solvent and concentration. COSY, HSQC, and HMBC correlations are predicted based on the known structure and typical coupling pathways.

Comparison with Alternative Structural Validation Methods

While 2D NMR is a cornerstone of structural elucidation, other techniques provide complementary information.

Table 2: Comparison of 2D NMR with Mass Spectrometry and X-ray Crystallography

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Detailed atom connectivity (through-bond and through-space), stereochemistry.Non-destructive, provides a complete solution-state structure, versatile for a wide range of compounds.Relatively low sensitivity, requires larger sample amounts, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, requires very small sample amounts, rapid analysis.Does not provide direct connectivity information, struggles with isomers.
X-ray Crystallography Precise 3D atomic coordinates in the solid state, bond lengths and angles.Provides an unambiguous solid-state structure, considered the "gold standard" for structural determination.Requires a suitable single crystal, the solid-state conformation may differ from the solution-state.

Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing 2D experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (e.g., 256), and an appropriate number of scans per increment to achieve adequate signal-to-noise.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is employed. The spectral widths in both the proton and carbon dimensions should encompass all relevant signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and identifying quaternary carbons. A standard gradient-selected HMBC pulse sequence is used, with the long-range coupling delay optimized for an average J-coupling of 8-10 Hz.

Visualizing the Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for validating the structure of a this compound derivative using 2D NMR and the key correlations that confirm the structure.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Validation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d cosy ¹H-¹H COSY one_d->cosy assign_1d Assign 1D Spectra one_d->assign_1d hsqc ¹H-¹³C HSQC cosy->hsqc hmbc ¹H-¹³C HMBC hsqc->hmbc correlate_2d Correlate 2D Data hmbc->correlate_2d assign_1d->correlate_2d assemble Assemble Fragments correlate_2d->assemble validate Validate Structure assemble->validate

Experimental workflow for 2D NMR structural validation.

Key 2D NMR correlations for structure confirmation.

Degradation Byproduct Analysis of 4-Bromo-4'-hydroxybiphenyl Under Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation byproducts of 4-Bromo-4'-hydroxybiphenyl when subjected to oxidative stress. The information presented herein is crucial for understanding the stability, potential toxicity, and metabolic fate of this compound, which is of significant interest in medicinal chemistry and environmental science. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate informed research and development decisions.

Executive Summary

This compound, a halogenated derivative of 4-hydroxybiphenyl, is susceptible to degradation under oxidative stress, leading to the formation of various byproducts. The nature and quantity of these byproducts are highly dependent on the specific oxidative conditions employed. Understanding these degradation pathways is critical for assessing the compound's stability in biological systems and its potential environmental impact. This guide compares the outcomes of different oxidative stress models and analytical approaches for characterizing the degradation profile of this compound and its analogs.

Comparison of Degradation Byproducts under Different Oxidative Stress Conditions

While specific quantitative data for the oxidative degradation of this compound is limited in publicly available literature, we can infer potential degradation pathways and byproducts by examining studies on structurally similar compounds, such as 4-bromophenol and other halogenated biphenyls. Advanced Oxidation Processes (AOPs), like the Fenton reaction, are commonly used to simulate oxidative stress and are effective in degrading such compounds.

The primary degradation mechanism is expected to involve the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic rings of this compound. This can lead to a variety of reactions including hydroxylation, debromination, and ring cleavage.

Table 1: Potential Degradation Byproducts of this compound under Oxidative Stress (Inferred from Analogous Compounds)

Potential Byproduct ClassPlausible StructuresMethod of Oxidative StressAnalytical TechniqueKey Findings & Comparison
Hydroxylated Derivatives Dihydroxy-bromobiphenyls, Trihydroxy-bromobiphenylsFenton Reaction (Fe²⁺/H₂O₂)LC-MS/MS, GC-MSIncreased hydroxylation is a primary degradation pathway. The position of additional hydroxyl groups can influence the byproduct's polarity and potential biological activity. Compared to chlorinated analogs, brominated compounds may exhibit different rates of hydroxylation.[1]
Debrominated Products 4-Hydroxybiphenyl, DihydroxybiphenylElectrochemical Reduction and OxidationHPLC, LC-MSReductive debromination can occur, leading to the formation of 4-hydroxybiphenyl. Subsequent oxidation can then produce further hydroxylated, non-halogenated byproducts.[2]
Ring-Opened Products Aliphatic carboxylic acids (e.g., maleic acid, oxalic acid)Fenton-like OxidationIon Chromatography, TOC AnalysisComplete mineralization to CO₂ and H₂O is the ideal outcome of AOPs. The detection of short-chain carboxylic acids indicates partial mineralization and ring cleavage. The efficiency of mineralization can be compared across different AOPs.[3]
Oxidative Coupling Products Dimeric and oligomeric structuresEnzymatic or Chemical OxidationGPC, MALDI-TOF MSPhenolic compounds can undergo oxidative coupling to form larger molecules. This is a potential pathway for this compound, especially under milder oxidative conditions.[4][5]
Quinone-type Structures Bromo-benzoquinonesEnzymatic Oxidation (e.g., by peroxidases)UV-Vis Spectroscopy, LC-MSOxidation of the hydroxyl group can lead to the formation of reactive quinone species. These are often highly electrophilic and can form adducts with biological macromolecules.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of degradation studies. Below are representative protocols for inducing oxidative stress and analyzing the resulting byproducts.

Protocol 1: Fenton-like Oxidation for Forced Degradation

This protocol is adapted from studies on the degradation of halogenated phenols.[6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Reaction Setup: In a glass reactor, add a specific volume of the stock solution to an aqueous buffer (e.g., phosphate buffer, pH 7.4) to achieve the desired final concentration of the parent compound.

  • Initiation of Oxidation: Add a solution of ferrous sulfate (FeSO₄) to the reactor, followed by the dropwise addition of hydrogen peroxide (H₂O₂) to initiate the Fenton reaction. Typical concentrations might be in the range of 0.1-1 mM for Fe²⁺ and 1-10 mM for H₂O₂.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25°C or 37°C) with continuous stirring for a defined period (e.g., 1, 4, 8, and 24 hours).

  • Quenching the Reaction: At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding a substance that scavenges residual oxidants, such as sodium sulfite or catalase.

  • Sample Preparation for Analysis: Filter the quenched samples through a 0.22 µm syringe filter. Samples may require further dilution or extraction prior to analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV detection or LC-MS/MS, to identify and quantify the parent compound and its degradation byproducts.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol is based on standard procedures for assessing the metabolic stability of xenobiotics.[9][10][11][12]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., from human, rat, or mouse), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a solution of this compound (typically at a final concentration of 1-10 µM).

  • Initiation of Metabolism: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for cytochrome P450 enzymes).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites. The disappearance of the parent compound over time is used to calculate its metabolic stability.

Visualization of Pathways and Workflows

Degradation Pathway of this compound under Oxidative Stress

The following diagram illustrates a plausible degradation pathway for this compound based on the reactions of similar compounds.

A This compound B Hydroxylated Intermediates (Dihydroxy-bromobiphenyls) A->B Hydroxylation (•OH) C Debrominated Product (4-Hydroxybiphenyl) A->C Reductive Debromination F Oxidative Coupling (Dimers/Oligomers) A->F Oxidative Coupling G Quinone-type Byproducts A->G Oxidation D Ring-Opened Products (Aliphatic Carboxylic Acids) B->D Ring Cleavage (•OH) C->D Ring Cleavage (•OH) E Mineralization (CO2 + H2O + Br-) D->E Further Oxidation

Plausible degradation pathways of this compound.
Experimental Workflow for Degradation Byproduct Analysis

This workflow outlines the general steps involved in a forced degradation study.

cluster_stress Forced Degradation cluster_analysis Analysis A This compound Sample B Oxidative Stress (e.g., Fenton's Reagent) A->B C Acid/Base Hydrolysis A->C D Thermal Stress A->D E Photolytic Stress A->E F Sample Quenching & Preparation B->F C->F D->F E->F G LC-MS/MS or GC-MS Analysis F->G H Data Processing & Byproduct Identification G->H I Quantification & Pathway Elucidation H->I

General workflow for forced degradation studies.
Signaling Pathways Potentially Affected by Brominated Phenols

Brominated phenols and their metabolites have been shown to interact with various cellular signaling pathways, which can lead to endocrine disruption and neurotoxicity.[13][14][15][16]

A This compound & Degradation Byproducts B Endocrine Receptors (Estrogen, Androgen, Thyroid) A->B Binding/Modulation C Cellular Signaling Cascades (e.g., Ca2+ Homeostasis, MAPK Pathway) A->C Interference D Oxidative Stress Response (e.g., Nrf2 Pathway) A->D Induction E Altered Gene Expression B->E C->E D->E F Cellular Dysfunction / Toxicity E->F

Potential signaling pathways affected by brominated phenols.

Conclusion

The analysis of degradation byproducts of this compound under oxidative stress is a critical aspect of its development and safety assessment. While direct experimental data on this specific compound is not abundant, a comparative approach utilizing data from structurally similar molecules provides valuable insights into its potential degradation pathways. The primary routes of degradation are likely to involve hydroxylation, debromination, and ring cleavage, leading to a variety of byproducts. The choice of oxidative stress model and analytical methodology significantly impacts the observed degradation profile. Further research employing high-resolution analytical techniques is necessary to fully characterize the degradation products and to quantitatively assess their formation under various conditions. Understanding the interaction of these byproducts with biological signaling pathways is also essential for a comprehensive risk assessment.

References

A Comparative Guide to the Kinetic Performance of 4-Bromo-4'-hydroxybiphenyl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of 4-Bromo-4'-hydroxybiphenyl in key cross-coupling reactions. While specific kinetic data for this compound is not extensively available in the current literature, this document leverages data from analogous aryl bromides to offer insights into its expected reactivity in Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented herein is intended to guide reaction design, catalyst selection, and optimization efforts in synthetic chemistry.

Comparative Kinetic Data

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is heavily influenced by the nature of the halide, the electronic properties of the substituents on the aromatic ring, and the specific reaction conditions. For aryl bromides like this compound, the general reactivity trend for the leaving group (X) in many cross-coupling reactions is I > OTf > Br > Cl. Oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.

The following tables summarize qualitative reactivity trends and provide a comparative overview of reaction conditions for Suzuki-Miyaura, Heck, and Sonogashira reactions involving aryl bromides, which can be used to infer the behavior of this compound.

Table 1: Qualitative Reactivity Trends of Aryl Halides in Cross-Coupling Reactions

ReactionSubstrate ClassGeneral Reactivity Trend of Leaving Group (X)Notes
Suzuki-Miyaura Aryl HalidesI > OTf > Br > ClOxidative addition is frequently the rate-determining step. The use of bulky, electron-donating phosphine ligands can facilitate the activation of less reactive aryl chlorides.
Heck Aryl HalidesI > OTf > Br >> ClThe choice of base and solvent can significantly impact reaction rates. High temperatures are often required for aryl bromides.
Sonogashira Aryl/Vinyl HalidesVinyl-I > Vinyl-OTf > Vinyl-Br > Vinyl-Cl > Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-ClThe presence of a copper(I) co-catalyst generally accelerates the reaction, though copper-free protocols are also common.

Table 2: Comparison of Typical Reaction Conditions for Cross-Coupling of Aryl Bromides

ReactionCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, P(t-Bu)₃, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF, H₂O25 - 110
Heck Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, Cs₂CO₃DMF, NMP, Acetonitrile80 - 140
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, Piperidine, Cs₂CO₃THF, DMF, Toluene25 - 100
(with Cu(I) co-catalyst)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data. Below are generalized methodologies for monitoring the kinetics of Suzuki-Miyaura and Heck reactions, which can be adapted for studies involving this compound.

Kinetic Analysis of a Suzuki-Miyaura Coupling via Gas Chromatography (GC)

This protocol describes a typical setup for monitoring the progress of a Suzuki-Miyaura reaction using GC analysis.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/H₂O mixture)

  • Internal standard (e.g., Dodecane)

  • Reaction vessel (e.g., three-necked flask with condenser)

  • GC-FID instrument

Procedure:

  • To a pre-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the arylboronic acid, the base, and the internal standard.

  • Add the solvent mixture to the vessel.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • To initiate the reaction, inject the catalyst stock solution into the reaction vessel. This is considered time zero (t=0).

  • At regular time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quench each aliquot by diluting it with a suitable solvent (e.g., diethyl ether) and passing it through a short plug of silica gel to remove the catalyst and inorganic salts.

  • Analyze the quenched sample by GC-FID to determine the concentrations of the starting material and product relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.

Kinetic Analysis of a Heck Reaction via ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of a Heck reaction directly within an NMR spectrometer.[1]

Materials:

  • This compound

  • Alkene (e.g., n-Butyl acrylate)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(o-tol)₃)

  • Base (e.g., Et₃N)

  • Deuterated solvent (e.g., Toluene-d₈)

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • NMR spectrometer

Procedure:

  • In a nitrogen-filled glovebox, add this compound, the alkene, the palladium precatalyst, the ligand, and the base to a vial.

  • Dissolve the mixture in the deuterated solvent.

  • Transfer the solution to the J. Young NMR tube and seal it.

  • Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.[1]

  • Place the NMR tube in the preheated NMR probe at the desired reaction temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting materials and the product in each spectrum.

  • Plot the integral values versus time to monitor the reaction progress and determine the reaction kinetics.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles of the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, along with a general workflow for a kinetic experiment.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Olefin_Complex [Ar-Pd(II)-X(L2)(Olefin)] Ar-Pd(II)-X(L2)->Olefin_Complex Olefin Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Olefin_Complex->Insertion_Product Migratory Insertion HPdXL2 H-Pd(II)-X(L2) Insertion_Product->HPdXL2 β-Hydride Elimination (Product Release) HPdXL2->Pd(0)L2 Reductive Elimination (Base)

Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne + Base Cu-C≡CR->Ar-Pd(II)-X(L2)

Catalytic cycle of the Sonogashira cross-coupling reaction.

Kinetic_Workflow A Reaction Setup (Reactants, Solvent, Base, Standard) B Equilibration to Reaction Temperature A->B C Catalyst Injection (t=0) B->C D Aliquoting at Time Intervals C->D E Quenching of Aliquots D->E F Sample Analysis (GC, NMR, etc.) E->F G Data Processing and Kinetic Modeling F->G

General experimental workflow for a kinetic study.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-4'-hydroxybiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical reagents like 4-Bromo-4'-hydroxybiphenyl. This guide provides a comprehensive, step-by-step protocol for its proper disposal. Adherence to these procedures is critical for mitigating risks and maintaining regulatory compliance.

Immediate Safety Protocols

Before initiating any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. The toxicological properties of this material have not been fully investigated, warranting a cautious approach.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat to prevent skin and eye contact.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as it is known to cause skin and serious eye irritation.[1][2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

Hazard Information and Physical Properties

Properly identifying the substance and understanding its physical and hazardous properties is the first step in safe disposal.

PropertyValue
CAS Number 29558-77-8[1][5]
Molecular Formula C12H9BrO[2][5]
Appearance White to cream powder or crystals[5]
Melting Point 164-170 °C[5]
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2]
Environmental Hazards Very toxic to aquatic life[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, properly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept closed when not in use.

  • Spill Management:

    • In case of a small spill, avoid generating dust.[1]

    • Carefully sweep up the solid material and place it into a suitable container for disposal.[1]

    • Clean the spill area thoroughly.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

    • The recommended disposal method is to "Dispose of contents/container to an approved waste disposal plant".[1][3] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory Compliance:

    • Always consult and adhere to all federal, state, and local regulations regarding hazardous waste disposal. Chemical waste generators must ensure complete and accurate classification of the waste.[1]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated, Labeled Container A->C B Handle in a Ventilated Area (Fume Hood) B->C D Keep Container Securely Closed C->D E Contact EHS or Licensed Hazardous Waste Vendor D->E F Arrange for Professional Disposal (e.g., Incineration) E->F G Ensure Compliance with all Local & National Regulations F->G

References

Personal protective equipment for handling 4-Bromo-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-4'-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 29558-77-8). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and/or Face ShieldGoggles should provide a complete seal around the eyes and comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield may be necessary for splash hazards.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6] Gloves must be inspected before use and changed immediately upon contamination.[7][8]
Body Laboratory CoatA flame-resistant lab coat or a chemical-resistant apron should be worn to protect from skin contact.[6]
Respiratory NIOSH-approved Particulate RespiratorTo be used if dust formation is likely or ventilation is inadequate.[6]
Footwear Closed-toe ShoesRequired for all laboratory work.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][5][6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][6]

2. Donning PPE:

  • Before entering the designated handling area, put on all required PPE as detailed in Table 1.

3. Handling the Compound:

  • Avoid generating dust when handling the solid compound.[1][6]

  • Carefully weigh and transfer the solid within the fume hood.

  • If creating a solution, add the compound slowly to the solvent to prevent splashing.

  • Keep all containers with this compound tightly sealed when not in use.[1][6]

4. Post-Handling:

  • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][5]

Emergency and First-Aid Procedures

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothes and shoes.[1][5] If skin irritation persists, get medical advice/attention.[1][2]
Inhalation Remove to fresh air.[1][5] If not breathing, give artificial respiration.[1][5] If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1][3] Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill and Disposal Plan

Spill Response:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.

Waste Disposal:

  • This compound is considered hazardous waste and must be disposed of accordingly.[1]

  • Collect waste in a dedicated, compatible, and properly labeled, sealable container.[9] Halogenated organic waste should be segregated from non-halogenated waste.[9]

  • Do not empty into drains or dispose of in standard trash.[1][9]

  • Consult your institution's Environmental Health and Safety (EHS) office and adhere to all federal, state, and local regulations for chemical waste disposal.[1][2]

Physical and Chemical Properties

Table 3: Properties of this compound

PropertyValue
CAS Number 29558-77-8[1][4]
Molecular Formula C12H9BrO[2][4]
Molecular Weight 249.10 g/mol [4]
Appearance White to cream powder/crystal[2][10]
Melting Point 164-170 °C[10]
Solubility Insoluble in water[9]

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_response Spill & Emergency Response cluster_disposal Decontamination & Disposal A Review SDS B Identify Hazards A->B C Don PPE B->C D Use Chemical Fume Hood C->D Proceed to Handling E Avoid Dust Generation D->E F Keep Container Closed E->F J Clean Work Area F->J After Handling L Collect in Labeled Container F->L G Evacuate if Necessary H Use Spill Kit G->H I Follow First-Aid G->I K Wash Hands Thoroughly J->K M Contact EHS for Disposal L->M

Caption: Logical workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.